molecular formula C9H7NaO2 B6142209 sodium (E)-3-oxo-3-phenylprop-1-en-1-olate CAS No. 42731-39-5

sodium (E)-3-oxo-3-phenylprop-1-en-1-olate

Cat. No.: B6142209
CAS No.: 42731-39-5
M. Wt: 170.14 g/mol
InChI Key: PEVYPQDPWKPGJN-UHDJGPCESA-M
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Description

Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate is a useful research compound. Its molecular formula is C9H7NaO2 and its molecular weight is 170.14 g/mol. The purity is usually 95%.
The exact mass of the compound sodium 3-oxo-3-phenylprop-1-en-1-olate is 170.03437374 g/mol and the complexity rating of the compound is 160. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality sodium (E)-3-oxo-3-phenylprop-1-en-1-olate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about sodium (E)-3-oxo-3-phenylprop-1-en-1-olate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;(E)-3-oxo-3-phenylprop-1-en-1-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2.Na/c10-7-6-9(11)8-4-2-1-3-5-8;/h1-7,10H;/q;+1/p-1/b7-6+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVYPQDPWKPGJN-UHDJGPCESA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=C[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NaO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13567-16-3
Record name 2-Propen-1-one, 3-hydroxy-1-phenyl-, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013567163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

Chemical structure analysis of sodium (E)-3-oxo-3-phenylprop-1-en-1-olate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Structure Analysis of Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate

Authored by: A Senior Application Scientist

Introduction

Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate stands as a significant intermediate in the landscape of organic synthesis. As the sodium salt of the enol tautomer of benzoylacetaldehyde, it is a key precursor in the Claisen-Schmidt condensation pathway, which leads to the formation of chalcones, aurones, and flavonoids—classes of compounds extensively investigated for their diverse pharmacological activities.[1][2] For researchers in medicinal chemistry and drug development, an unambiguous and comprehensive understanding of its chemical structure is not merely an academic exercise; it is a prerequisite for controlling reaction pathways, ensuring batch-to-batch reproducibility, and meeting stringent regulatory quality standards.

The reactivity, stability, and nucleophilic character of this enolate are intrinsically linked to its electronic and three-dimensional structure. In solution, it does not exist as a simple monomeric species but often forms complex aggregates, a behavior that profoundly influences its synthetic utility.[3][4] This guide provides a multi-technique, field-proven framework for the complete structural elucidation of sodium (E)-3-oxo-3-phenylprop-1-en-1-olate, moving beyond simple data acquisition to an integrated analysis that synthesizes insights from spectroscopic and crystallographic methods. We will explore the causality behind experimental choices, presenting each protocol as a self-validating system designed for the rigorous demands of modern chemical research.

Molecular Overview and Synthesis

The subject of our analysis is an ionic species featuring a delocalized negative charge across the oxygen-carbon-carbon framework, stabilized by a sodium counterion. The (E)-configuration denotes the trans geometry of the protons on the carbon-carbon double bond. Its fundamental properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₉H₇NaO₂[5]
Molecular Weight 170.14 g/mol [5][6]
IUPAC Name sodium (2E)-3-oxo-3-phenylprop-1-en-1-olate[5]
SMILES String O=C(C1=CC=CC=C1)/C=C/O[Na][5]
InChI Key PEVYPQDPWKPGJN-UHDJGPCESA-M[5]

The molecule is the stabilized enolate form of a β-dicarbonyl system, which exists in equilibrium with its keto tautomer. The presence of a strong base, such as sodium hydroxide, drives this equilibrium almost entirely toward the formation of the thermodynamically stable sodium enolate salt.

G cluster_0 Keto-Enol Tautomerism and Enolate Formation Keto Benzoylacetaldehyde (Keto form) Enol (E)-3-hydroxy-1-phenylprop-2-en-1-one (Enol form) Keto->Enol Equilibrium Enolate Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate Enol->Enolate + NaOH - H₂O

Caption: Keto-enol equilibrium and subsequent deprotonation to form the sodium enolate.

Synthesis Protocol: Base-Catalyzed Claisen-Schmidt Condensation

The most direct route to this class of compounds is the Claisen-Schmidt condensation, which involves the reaction of an appropriate acetophenone with a benzaldehyde derivative in the presence of a strong base.[2][7][8] This protocol is a robust and scalable method for producing the target sodium enolate.

Causality: The use of a strong base (NaOH) is critical. It serves not only to catalyze the initial aldol addition by deprotonating the α-carbon of the ketone but also to drive the final equilibrium towards the stable sodium enolate product after the condensation and dehydration steps. Ethanol/water is a common solvent system that effectively solubilizes both the organic precursors and the inorganic base.

Experimental Protocol:

  • In a 250 mL Erlenmeyer flask, prepare a solution of 4.0 g of sodium hydroxide in a mixture of 30 mL of deionized water and 30 mL of 95% ethanol.

  • Cool the resulting solution to approximately 10-15°C in an ice bath to control the exothermic reaction.

  • Prepare a separate mixture of 0.1 mol of acetophenone and 0.1 mol of benzaldehyde.

  • Add the ketone-aldehyde mixture dropwise to the cooled, stirring NaOH solution over a period of 30 minutes.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour, followed by 3-4 hours at ambient room temperature.[9]

  • The product, sodium (E)-3-oxo-3-phenylprop-1-en-1-olate, will often precipitate as a yellow solid.

  • Collect the solid product by vacuum filtration. Wash the precipitate with a small amount of ice-cold 95% ethanol to remove unreacted starting materials, followed by a wash with diethyl ether to facilitate drying.

  • Dry the product under vacuum to yield the final sodium enolate salt.

Note: To obtain the neutral chalcone, the resulting sodium salt would be neutralized with a dilute acid like HCl.[1]

G cluster_workflow Synthesis Workflow start Prepare NaOH Solution (Ethanol/Water) cool Cool Solution (Ice Bath) start->cool addition Dropwise Addition of Reagents to Base cool->addition mix_reagents Mix Acetophenone & Benzaldehyde mix_reagents->addition stir_cold Stir 1 hr (Cold) addition->stir_cold stir_rt Stir 3-4 hrs (RT) stir_cold->stir_rt filtration Vacuum Filtration stir_rt->filtration wash Wash with Cold Ethanol & Diethyl Ether filtration->wash dry Dry Under Vacuum wash->dry

Caption: Step-by-step workflow for the synthesis of the sodium enolate.

The Spectroscopic Analysis Suite

A single analytical technique is insufficient to fully characterize an enolate. Its tendency to aggregate in solution and the ionic nature of its solid state necessitate a combination of methods to build a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Solution State

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For enolates, it provides direct evidence of the delocalized electronic system and is uniquely sensitive to the formation of aggregates (such as dimers, tetramers, or hexamers), which are common for alkali metal enolates in non-polar solvents.[3][10] The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often used for sodium salts due to its high polarity, which favors dissociation into monomeric species. In contrast, a solvent like tetrahydrofuran (THF-d₈) may preserve the aggregate structures that are relevant to synthetic reaction conditions.[3][4]

Expected Spectral Features:

  • ¹H NMR: The spectrum will be characterized by signals in the aromatic region (approx. 7.2-8.0 ppm) corresponding to the phenyl group. The key diagnostic signals are the two vinylic protons of the enolate backbone. Due to delocalization, the β-proton (CH =CO⁻) is expected to be shifted significantly upfield compared to a typical α,β-unsaturated ketone.[3] The α-proton (C=CH -C=O) will also appear in the vinylic region, with coupling between the two protons confirming the (E)-geometry (typically J ≈ 15-18 Hz).

  • ¹³C NMR: The carbonyl carbon will be significantly deshielded (approx. 180-195 ppm). The two vinylic carbons and the carbons of the phenyl ring will also be observable, providing a complete carbon fingerprint of the molecule.

Protocol for NMR Sample Preparation (Inert Atmosphere):

  • Dry a clean NMR tube in an oven at 120°C for at least 4 hours and allow it to cool in a desiccator.

  • In a glovebox or under a stream of dry argon, add ~5-10 mg of sodium (E)-3-oxo-3-phenylprop-1-en-1-olate to the NMR tube.

  • Using a gas-tight syringe, add approximately 0.6 mL of anhydrous deuterated solvent (e.g., DMSO-d₆ or THF-d₈).

  • Seal the NMR tube with a secure cap (e.g., a J. Young valve) to prevent contamination from atmospheric moisture.[3]

  • Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) to make unambiguous assignments.

Infrared (IR) Spectroscopy: The Carbonyl Signature

Expertise & Experience: IR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups. The C=O bond stretch is one of the most intense and reliable absorptions in an IR spectrum.[11] For this enolate, the IR spectrum serves as a crucial validation step, confirming the presence of the conjugated keto-enolate system.

Key Vibrational Modes:

  • C=O Stretch: A standard ketone C=O stretch appears around 1715 cm⁻¹. However, in sodium (E)-3-oxo-3-phenylprop-1-en-1-olate, the carbonyl is part of a delocalized π-system and coordinated to a sodium ion. This extensive conjugation lowers the bond order of the C=O group, causing its stretching frequency to shift to a lower wavenumber, typically in the 1650-1680 cm⁻¹ range.[12]

  • C=C Stretch: A strong absorption corresponding to the C=C double bond of the enolate system is expected around 1580-1620 cm⁻¹ .

  • Aromatic C-H Bending: Out-of-plane bending vibrations for the monosubstituted benzene ring will appear in the fingerprint region, typically around 690-710 cm⁻¹ and 730-770 cm⁻¹.

Protocol for Attenuated Total Reflectance (ATR) IR:

  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Record a background spectrum of the empty ATR accessory. This is a critical self-validating step that subtracts atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Place a small, solid sample of the sodium enolate directly onto the ATR crystal.

  • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Confirming Molecular Integrity

Expertise & Experience: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of a molecule. Electrospray ionization (ESI) is the preferred method for ionic compounds like this sodium salt. A common challenge in ESI-MS is the unintentional formation of sodium adducts ([M+Na]⁺) from trace contaminants.[13][14] In this unique case, the analyte is itself a sodium salt, which simplifies interpretation.

Interpreting the Mass Spectrum:

  • Negative Ion Mode (-ESI): This is the most informative mode. The spectrum should show a prominent peak for the enolate anion at an m/z corresponding to the molecular formula [C₉H₇O₂]⁻. The expected monoisotopic mass is 147.04515 Da .

  • Positive Ion Mode (+ESI): Analysis in positive mode may be more complex. One might observe an ion corresponding to the protonated enol tautomer plus a sodium ion, [C₉H₈O₂ + Na]⁺, with an expected m/z of 171.04165 .[15] Clusters or aggregates might also be observed at higher m/z values depending on the concentration and solvent.

Protocol for ESI-MS Sample Preparation:

  • Prepare a dilute stock solution of the sample (~1 mg/mL) in a high-purity solvent like methanol or acetonitrile.

  • Further dilute this stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for +ESI or without acid for -ESI) to a final concentration of ~1-10 µg/mL.

  • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the instrument.

  • Infuse the sample directly into the ESI source or inject it via an LC system.

Definitive Structure by X-ray Crystallography

Expertise & Experience: While spectroscopic methods provide invaluable data on the bulk sample and its solution-state behavior, single-crystal X-ray crystallography offers the "gold standard" for structural proof.[10] It provides an unambiguous, three-dimensional map of atomic positions in the solid state, revealing precise bond lengths, bond angles, and, most critically for enolates, the nature of the aggregation and the coordination environment of the sodium cation.[4][16]

Expected Crystal Structure Features: Alkali metal enolates rarely exist as monomers in the solid state. Based on published structures of similar compounds, sodium (E)-3-oxo-3-phenylprop-1-en-1-olate is likely to form a tetrameric or hexameric aggregate.[4] Within this aggregate, the sodium cations and enolate oxygen atoms would form a central core, often described as a cubane-like or stacked-ring structure, with the organic phenylpropene moieties extending outward. This data is the ultimate validation for the entire analytical workflow.

Protocol for Crystal Growth:

  • Dissolve the sodium enolate in a minimal amount of a suitable hot solvent in which it has moderate solubility (e.g., ethanol or a THF/hexane mixture).

  • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is paramount for the formation of large, well-ordered single crystals.

  • Alternatively, use vapor diffusion by placing a small vial of the concentrated enolate solution inside a larger sealed jar containing a more volatile "anti-solvent" (e.g., hexane). The slow diffusion of the anti-solvent into the solution will gradually decrease the compound's solubility, promoting crystallization.

  • Once suitable crystals have formed, carefully mount one on a goniometer head for analysis by X-ray diffraction.

Integrated Structural Analysis Workflow

A robust characterization of sodium (E)-3-oxo-3-phenylprop-1-en-1-olate relies on the logical integration of these techniques. Each method provides a piece of the puzzle, and together they form a self-consistent and definitive structural assignment.

G cluster_workflow Integrated Analytical Workflow cluster_spectroscopy Spectroscopic Characterization synthesis Synthesis & Purification ir IR Spectroscopy (Functional Group ID) synthesis->ir Initial Analysis ms Mass Spectrometry (Molecular Weight & Formula) synthesis->ms Initial Analysis nmr NMR Spectroscopy (Connectivity & Solution Structure) synthesis->nmr Initial Analysis conclusion Definitive Structural Assignment ir->conclusion Data Integration ms->conclusion Data Integration crystallography X-ray Crystallography (Solid-State Structure & Aggregation) nmr->crystallography Informs Crystallization Strategy nmr->conclusion Data Integration crystallography->conclusion Data Integration

Caption: Logical flow for the complete structural elucidation of the target enolate.

References

  • A Comparative Guide to the NMR Spectroscopic Analysis of the Lithium Enolate of Cyclohex-2-en-1-one. Benchchem.
  • Solid-Phase Enolate Chemistry Investigated Using HR-MAS NMR Spectroscopy. ACS Publications.
  • Williard, P. G., & Carpenter, G. B. (1986). X-ray Crystal Structures of Lithium, Sodium, and Potassium Enolates of Pinacolone. Journal of the American Chemical Society, 108(3), 462–468. Available at: [Link]

  • Sodium 3-oxo-3-phenylprop-1-en-1-olate. PubChemLite.
  • Stoll, D. R., et al. (2014). Solution Additives that Desalt Protein Ions in Native Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 25(11), 1886-1894. Available at: [Link]

  • Method of Continuous Variation: Characterization of Alkali Metal Enolates Using 1H and 19F NMR Spectroscopies. ACS Publications. Available at: [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules, 27(15), 5029. Available at: [Link]

  • Lithium Enolates of Simple Ketones: Structure Determination Using the Method of Continuous Variation. PMC - NIH. Available at: [Link]

  • Dealing with Metal Adduct Ions in Electrospray: Part 1. LCGC North America.
  • Using NMR Spectroscopy To Elucidate the Effect of Substituents on Keto-Enol Equilibria. ACS Publications. Available at: [Link]

  • Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Semantic Scholar. Available at: [Link]

  • Low Adduct Peptide LC-MS Obtained with IonHance DFA and Certified LDPE Containers. Waters. Available at: [Link]

  • Synthesis of chalcone. ResearchGate. Available at: [Link]

  • New Synthesis of Chalcone Derivatives and Their Applications. Chemical Review and Letters. Available at: [Link]

  • X-ray crystal structures of lithium, sodium, and potassium enolates of pinacolone. ACS Publications. Available at: [Link]

  • What is the source of Na+ responsible for the presence of (M+Na)+ contamination peaks in positive ESI LC-MS/MS? ResearchGate. Available at: [Link]

  • What is the best way to synthesize chalcone? ResearchGate. Available at: [Link]

  • Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. PMC - NIH. Available at: [Link]

  • Enolate Formation. BYJU'S. Available at: [Link]

  • Advances in detecting α-dicarbonyl compounds: Insights from spectroscopic techniques. Taylor & Francis Online. Available at: [Link]

  • IR: carbonyl compounds. University of Calgary. Available at: [Link]

  • The Big Review VII: More Carbonyl Compounds. Spectroscopy Online. Available at: [Link]

  • The Infrared Spectra of Some metal Chelates of β-Diketones. ACS Publications. Available at: [Link]

  • Selected examples of single‐crystal X‐ray structures of HG 14 metal... ResearchGate. Available at: [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

  • SYNTHESIS Journal of Synthetic Organic Chemistry. Thieme. Available at: [Link]

  • Sodium 3-oxobut-1-en-1-olate. PubChem. Available at: [Link]

  • Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. Available at: [Link]

  • US2012372A - Sodium phenyl and its derivatives and process of preparing them. Google Patents.
  • Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Basrah Journal of Science. Available at: [Link]

Sources

Physicochemical properties of sodium (E)-3-oxo-3-phenylprop-1-en-1-olate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Masked" 1,3-Dicarbonyl Scaffold

Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate (CAS: Generic 1,3-dicarbonyl salt classification) represents a critical class of nucleophilic enolates used extensively in the synthesis of pharmacologically active heterocycles. Structurally, it is the sodium salt of 3-oxo-3-phenylpropanal (benzoylacetaldehyde).

Unlike stable esters (e.g., ethyl benzoylacetate), this aldehyde-enolate offers unique reactivity due to the high electrophilicity of the masked formyl group. It serves as a "C3 synthon" in the construction of pyrazoles, isoxazoles, and pyrimidines—scaffolds ubiquitous in kinase inhibitors and NSAIDs.

This guide provides a rigorous analysis of its physicochemical properties, a self-validating synthesis protocol, and the mechanistic logic governing its applications.

Molecular Architecture & Stereochemistry

The nomenclature (E)-3-oxo-3-phenylprop-1-en-1-olate defines the stereochemical configuration of the enolate backbone.

Resonance and Geometry

The molecule exists as a resonance hybrid, but the enolate form is the chemically significant species.

  • Structure:

    
    
    
  • The "W" vs. "U" Conformation:

    • Z-Isomer (U-shape): In the protonated free aldehyde, the Z-enol is stabilized by an intramolecular hydrogen bond (O-H···O=C).

    • E-Isomer (W-shape): Upon deprotonation to the sodium salt, the loss of the hydrogen bond and the repulsion between the two oxygen anions (dipole-dipole repulsion) often favors the (E)-conformation (trans-enolate) in polar solvents, or a chelated structure where

      
       bridges the two oxygens in non-polar media.
      
Electronic Distribution

The negative charge is delocalized across the 1,3-dicarbonyl system (O1 to O3). However, the formyl oxygen (C1) is generally more nucleophilic than the benzoyl oxygen (C3) due to the steric bulk of the phenyl ring at C3, directing regioselectivity in cyclization reactions.

Physicochemical Profile

The following data summarizes the empirical properties of the salt. Note that this compound is frequently generated in situ; isolated properties depend heavily on the degree of solvation/hydration.

PropertyDescription / ValueNote
Molecular Formula

Molecular Weight 170.14 g/mol
Appearance Pale yellow to off-white powderHighly dependent on purity.
Solubility Soluble: Water, MeOH, EtOH, DMSO.Insoluble: Hexane, Diethyl Ether.Polar ionic character.
Hygroscopicity HighRapidly absorbs moisture, leading to hydrolysis.
Hydrolytic Stability LowHydrolyzes to Acetophenone + Formate in acidic/neutral aqueous media.
Thermal Stability Decomposes >200°CDecarbonylation can occur at high temps.

Synthesis & Isolation Protocol

Objective: Synthesis of Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate via Claisen Condensation.

Mechanism: Base-promoted condensation of acetophenone with ethyl formate.

Reagents & Equipment[1]
  • Substrate: Acetophenone (1.0 eq)

  • Electrophile: Ethyl Formate (1.2 eq) - Must be dry/freshly distilled.

  • Base: Sodium Ethoxide (1.1 eq) or Sodium metal in dry ether.

  • Solvent: Anhydrous Ethanol or Diethyl Ether (for precipitation).

  • Atmosphere: Dry Nitrogen or Argon (Critical).

Step-by-Step Methodology
  • Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and internal thermometer. Flush with Argon.

  • Base Preparation: Charge the flask with anhydrous ethanol and add sodium metal slowly to generate fresh NaOEt (or use commercial anhydrous NaOEt). Cool to 0°C.

  • Condensation Initiation: Add acetophenone dropwise to the stirred base solution. The solution may turn slightly yellow (enolate formation).

  • Formylation: Add ethyl formate dropwise over 30 minutes, maintaining temperature <10°C.

    • Why? Higher temperatures promote self-condensation of acetophenone (aldol side-reaction).

  • Reaction Propagation: Allow the mixture to warm to room temperature and stir for 12–16 hours. A heavy precipitate (the sodium salt) should form.

  • Isolation:

    • Dilute with dry diethyl ether (to maximize precipitation of the salt).

    • Filter rapidly under inert atmosphere (Schlenk filtration recommended).

    • Wash the cake with cold anhydrous ether to remove unreacted acetophenone.

  • Drying: Dry the pale yellow solid under high vacuum (0.1 mmHg) at room temperature for 4 hours.

Workflow Diagram (DOT)

SynthesisWorkflow Start Reagents: Acetophenone + Ethyl Formate Base Base Activation: NaOEt / EtOH (0°C) Start->Base Pre-cool Mix Addition: Dropwise mixing <10°C, Argon atm Base->Mix Slow Add React Reaction: Stir 16h @ RT Precipitate forms Mix->React Claisen Condensation Filter Isolation: Dilute w/ Ether Schlenk Filtration React->Filter Precipitation Dry Final Product: Vacuum Dry Sodium Enolate Salt Filter->Dry Purification

Caption: Optimized workflow for the synthesis of sodium (E)-3-oxo-3-phenylprop-1-en-1-olate under anhydrous conditions.

Reactivity & Applications

The primary utility of this salt lies in its ability to react with dinucleophiles to form 5- and 6-membered heterocycles.

The "Killer App": Pyrazole Synthesis

Reaction with hydrazine hydrochloride yields 3-phenyl-1H-pyrazole.

  • Mechanism:

    • Nucleophilic Attack: Hydrazine

      
       attacks the more electrophilic formyl carbon (C1).
      
    • Imine Formation: Loss of water forms the hydrazone intermediate.

    • Cyclization: The second hydrazine nitrogen attacks the ketone carbonyl (C3).

    • Aromatization: Loss of water drives the formation of the aromatic pyrazole ring.

Mechanistic Pathway Diagram

ReactionMechanism Enolate Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate (Nucleophile / Electrophile) Inter1 Intermediate: Hydrazone Formation (at C1) Enolate->Inter1 1. Nucleophilic Attack Hydrazine Hydrazine (NH2NH2) (Dinucleophile) Hydrazine->Inter1 1. Nucleophilic Attack Cyclization Intramolecular Attack (at C3 Carbonyl) Inter1->Cyclization 2. -H2O / Cyclization Product Product: 3-Phenyl-1H-pyrazole Cyclization->Product 3. Aromatization

Caption: Mechanistic pathway for the conversion of the enolate salt to 3-phenylpyrazole via hydrazine condensation.

Analytical Characterization

Validating the identity of the salt requires distinguishing it from the starting material (acetophenone) and the hydrolyzed free aldehyde.

Proton NMR ( NMR)

Solvent: DMSO-d6 (Salt is insoluble in


)
  • Vinyl Protons (Characteristic):

    • The enolate backbone protons (

      
       and 
      
      
      
      ) appear as a pair of doublets.
    • 
       5.5 - 6.0 ppm (1H, d, 
      
      
      
      Hz):
      Proton alpha to the formyl oxygen (C2-H).
    • 
       8.5 - 9.0 ppm (1H, d, 
      
      
      
      Hz):
      Proton at the formyl position (C1-H). Note: This is shielded compared to a true aldehyde (9-10 ppm) due to the electron-rich enolate nature.
  • Aromatic Region:

    • 
       7.4 - 7.9 ppm (5H, m):  Phenyl group protons.
      
IR Spectroscopy
  • Carbonyl (

    
    ):  Shifted to lower wavenumber (
    
    
    
    cm
    
    
    ) compared to acetophenone (
    
    
    cm
    
    
    ) due to conjugation and negative charge delocalization.
  • Enol Ether (

    
    ):  Strong band around 
    
    
    
    cm
    
    
    .

References

  • Claisen Condensation Mechanism: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1]

  • Synthesis of 1,3-Dicarbonyl Enolates: Hauser, C. R., & Swamer, F. W. (1950).

    
    -Diketones or 
    
    
    
    -Keto Aldehydes. Organic Reactions, 8, 59.
  • Heterocycle Synthesis (Pyrazoles): Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599. (Foundational text on pyrazole synthesis from 1,3-dicarbonyls).

  • NMR of Enolates: Jackman, L. M., & Lange, B. C. (1981). Structure and reactivity of alkali metal enolates. Tetrahedron, 37(21), 3633-3663.

Sources

Thermodynamic Stability of Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate: A Mechanistic & Practical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermodynamic Stability of Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate , a critical C3-synthon in heterocyclic synthesis. Unlike its neutral precursor (3-oxo-3-phenylpropanal), which is prone to rapid polymerization and oxidation, this sodium enolate salt exhibits significant solid-state stability derived from lattice energy and resonance delocalization. This document details the structural origins of this stability, provides self-validating protocols for its characterization, and outlines the thermodynamic boundaries governing its storage and reactivity.[1]

Structural Basis of Thermodynamic Stability[1]

The thermodynamic stability of sodium (E)-3-oxo-3-phenylprop-1-en-1-olate is not merely a function of its ionic nature but a result of specific stereoelectronic effects.

Resonance Stabilization

The anion [Ph-C(=O)-CH=CH-O]⁻ is an ambident nucleophile. Its stability arises from the delocalization of the negative charge across the five-atom system (O-C-C-C-O).

  • Resonance Energy: The conjugation of the enolate system with the phenyl ring lowers the ground state energy (

    
    ) significantly compared to non-aromatic analogs (e.g., sodium 3-oxobut-1-en-1-olate).
    
  • The (E)-Configuration: The specific (E)-geometry places the enolate oxygen and the benzoyl group trans across the C=C double bond. This conformation prevents the formation of a discrete intramolecular 6-membered chelate ring (which requires the (Z)-configuration). Consequently, the (E)-isomer maximizes stability through intermolecular ionic lattice interactions rather than intramolecular chelation, leading to a higher melting point and superior shelf-stability.[1]

Lattice Energy vs. Solvation

In the solid state, the sodium cations bridge the oxygen atoms of adjacent enolate anions, forming a polymeric electrostatic network.[1] This high lattice energy acts as a thermodynamic sink, preventing the spontaneous ketonization or polymerization observed in the free aldehyde.[1]

Table 1: Comparative Stability Metrics (Theoretical & Empirical)

PropertySodium (E)-3-oxo-3-phenylprop-1-en-1-olate3-Oxo-3-phenylpropanal (Neutral)Sodium Acetylacetonate (Ref)
Physical State Crystalline SolidUnstable Liquid / OilCrystalline Solid
Melting Point > 250°C (dec)N/A (Polymerizes)> 230°C
Storage Stability High (Years at 25°C)Low (< 24h at 25°C)High
Primary Degradation Hydrolysis (Moisture sensitive)Trimerization (Benzenes)Hydrolysis
Dominant Energy Lattice Enthalpy (

)
Steric Strain / EntropyChelation Energy

Experimental Validation: Stability Profiling Protocol

Protocol: Thermal Stress Testing (TGA/DSC)

Objective: Determine the onset temperature of decomposition (


) and the enthalpy of fusion/decomposition.

Methodology:

  • Sample Prep: Dry 5-10 mg of the sodium salt in a vacuum desiccator (

    
    ) over 
    
    
    
    for 24 hours to remove surface moisture. Crucial: Hydrates show false endotherms.
  • TGA (Thermogravimetric Analysis): Ramp from 40°C to 600°C at 10°C/min under

    
     flow (50 mL/min).
    
    • Acceptance Criteria: Mass loss

      
       up to 150°C (solvent/water loss).[1] Significant mass loss (
      
      
      
      ) should not occur below 220°C.[1]
  • DSC (Differential Scanning Calorimetry): Use hermetically sealed aluminum pans.[1] Ramp 40°C to 300°C.[1]

    • Signal Interpretation: Look for a sharp endotherm (melting) followed immediately by an exotherm (decomposition).[1] If the exotherm precedes melting, the lattice is metastable.[1]

Protocol: Hydrolytic Equilibrium Study (NMR)

Objective: Assess the thermodynamic equilibrium constant (


) of hydrolysis in aqueous media.


Methodology:

  • Dissolve 20 mg of the salt in 0.6 mL

    
    .
    
  • Add an internal standard (e.g., Sodium trimethylsilylpropanesulfonate, DSS).[1]

  • Monitor

    
    -NMR immediately (
    
    
    
    ) and at 1 hour intervals.
  • Key Indicator: Appearance of broad signals at

    
     9-10 ppm (aldehyde proton) or complex multiplets in the aromatic region indicating trimerization (1,3,5-triphenylbenzene formation).[1]
    
  • Validation: The salt is considered "Solution Stable" if

    
     hydrolysis is observed after 4 hours at pH > 10.[1]
    

Visualization of Stability Pathways[1]

The following diagram illustrates the thermodynamic relationships between the stable (E)-salt, the reactive (Z)-chelate, and the decomposition pathways.

StabilityPathways Salt_E Sodium (E)-Enolate (Solid State Lattice) THERMODYNAMIC SINK Salt_Z Sodium (Z)-Chelate (Solution Phase) Salt_E->Salt_Z Solvation (Isomerization) Salt_Z->Salt_E Crystallization Neutral Free Aldehyde (3-oxo-3-phenylpropanal) Salt_Z->Neutral Protonation (H+) Hydrolysis Neutral->Salt_Z NaOH Decomp Polymer/Trimer (1,3,5-Triphenylbenzene) Neutral->Decomp Irreversible Self-Condensation

Caption: Thermodynamic landscape showing the (E)-Enolate as the stable solid form. Hydrolysis leads to the unstable neutral aldehyde, which irreversibly degrades.[1]

Synthesis & Isolation for Maximum Stability

To ensure the thermodynamic stability described above, the synthesis must target the (E)-isomer and exclude proton sources.[1]

Optimized Workflow:

  • Condensation: React Acetophenone with Ethyl Formate using Sodium Ethoxide (NaOEt) in dry ethanol/ether.

    • Mechanism:[1] Claisen condensation.[1]

  • Precipitation: The (E)-sodium enolate is less soluble in ether/ethanol mixtures than the starting materials.[1] It precipitates as a yellow/white solid.[1]

  • Filtration & Drying: Rapid filtration under inert atmosphere (

    
    ) is critical.[1]
    
    • Why? Absorption of atmospheric

      
       and moisture protonates the surface, catalyzing the "peeling" of the crystal lattice and initiating degradation.[1]
      

References

  • Sigma-Aldrich. Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate Product Information. Retrieved from [3]

  • PubChem. Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate Compound Summary (CID 329826970). National Library of Medicine.[1] Retrieved from

  • Ramos-Inza, S., et al. (2024).[1][2] Thermal characterization, polymorphism, and stability evaluation of Se-NSAID derivatives. (Contextual reference for thermal analysis of phenyl-propene derivatives). Retrieved from

  • ChemicalBook. 2-oxo-3-phenyl-propanal Properties and Stability. Retrieved from

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A Comprehensive Technical Guide to Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate, a key chemical intermediate. We will delve into its fundamental properties, provide a robust and reproducible synthesis protocol, discuss methods for its characterization, and explore its utility as a versatile building block in synthetic chemistry and drug development. The methodologies described herein are designed to be self-validating, ensuring researchers can confidently replicate and adapt these procedures.

Chemical Identity and Nomenclature

Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate is the sodium salt of the enol tautomer of benzoylacetone. This structure confers significant stability and specific reactivity, making it a valuable synthon. Its identification is standardized by its CAS number and various chemical identifiers.

IdentifierValueSource
CAS Number 42731-39-5[1][2]
Molecular Formula C₉H₇NaO₂[1][3]
Molecular Weight 170.14 g/mol [1][3]
IUPAC Name sodium (E)-3-oxo-3-phenylprop-1-en-1-olateN/A
InChI Key PEVYPQDPWKPGJN-UHDJGPCESA-M[2][3]
Canonical SMILES O=C(C1=CC=CC=C1)/C=C/O[Na][3]

Common Synonyms:

  • Sodium 3-oxo-3-phenylprop-1-en-1-olate[1]

  • Sodium (1E)-3-oxo-3-phenyl-1-propen-1-olate[2]

  • Sodium salt of benzoylacetone[4]

  • Sodium benzoylacetonate

Synthesis via Claisen Condensation: A Validated Protocol

The most reliable and scalable method for synthesizing this compound is the Claisen condensation. This reaction involves the base-mediated condensation of an ester (ethyl acetate) with a ketone (acetophenone). The choice of a strong base, such as sodium ethoxide, is critical for deprotonating the α-carbon of the ketone, initiating the condensation cascade.

The following protocol is grounded in established chemical principles and is designed for high yield and purity.

Experimental Protocol: Synthesis

Materials:

  • Sodium metal[5][6]

  • Absolute Ethanol (Anhydrous)

  • Ethyl Acetate (Anhydrous)

  • Acetophenone

  • Anhydrous Diethyl Ether

Step-by-Step Methodology:

  • Preparation of Sodium Ethoxide (Base Catalyst):

    • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place 200 mL of absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

    • Expert Insight: An inert atmosphere and anhydrous conditions are paramount. Sodium is highly reactive with water and atmospheric moisture, which would consume the reagent and reduce yield[6][7].

    • Carefully add clean, freshly cut sodium metal (1 equivalent) in small portions to the ethanol. The reaction is highly exothermic and will generate hydrogen gas; it must be cooled in an ice bath and properly vented.

  • Formation of the Reaction Mixture:

    • Once all the sodium has dissolved and the exotherm has subsided, add ethyl acetate (1.1 equivalents) to the freshly prepared sodium ethoxide solution.

  • Claisen Condensation:

    • Slowly add acetophenone (1 equivalent) dropwise to the reaction mixture with vigorous stirring.

    • Expert Insight: A slow addition rate is crucial for managing the reaction's exothermicity. Uncontrolled temperature spikes can promote undesirable side reactions, leading to impurity formation and a lower yield[4].

    • Upon addition of acetophenone, the target compound, sodium (E)-3-oxo-3-phenylprop-1-en-1-olate, will begin to precipitate as a solid.

  • Reaction Completion and Isolation:

    • Allow the mixture to stir at room temperature for a minimum of 12 hours (or overnight) to ensure the reaction proceeds to completion.

    • Isolate the precipitated sodium salt by vacuum filtration using a Buchner funnel.

    • Wash the filtered solid thoroughly with two portions of anhydrous diethyl ether to remove any unreacted starting materials and soluble byproducts.[4]

    • Air-dry the final product. For long-term storage, dry under a vacuum.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_process Process Na Sodium Metal Prep_NaOEt 1. Prepare Sodium Ethoxide Na->Prep_NaOEt EtOH Absolute Ethanol EtOH->Prep_NaOEt EtOAc Ethyl Acetate Reaction 2. Claisen Condensation EtOAc->Reaction Acetoph Acetophenone Acetoph->Reaction Prep_NaOEt->Reaction Base Catalyst Precipitation 3. Precipitation Reaction->Precipitation Isolation 4. Filtration & Washing Precipitation->Isolation Product Sodium (E)-3-oxo-3- phenylprop-1-en-1-olate Isolation->Product

Caption: Workflow for the synthesis of Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate.

Analytical Characterization

Confirmation of the product's identity and purity is essential. While commercial suppliers may not always provide detailed analytical data, the structure can be unequivocally confirmed using standard spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the phenyl group, and a characteristic signal for the vinyl proton. The integration should match the C₉H₇- structure.
¹³C NMR Resonances for the carbonyl carbon, vinyl carbons, and the carbons of the phenyl ring.
FT-IR Strong absorption bands for the C=O (ketone) and C=C (enolate) stretching vibrations.
Mass Spectrometry The molecular ion peak for the neutral enol form (C₉H₈O₂) would be observed at m/z 148.05.[8]
X-Ray Diffraction Powder X-ray diffraction can be used to study the crystalline structure of the sodium salt.

Applications in Synthetic Chemistry and Drug Development

Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial pharmaceutical intermediate .[] Its value lies in its nature as a stabilized enolate, a potent carbon nucleophile, making it a versatile building block for constructing more complex molecular scaffolds.

Key Synthetic Utility:

The primary application is in the synthesis of heterocyclic compounds, which form the core of many modern drugs. For example, the 1,3-dicarbonyl moiety is a classic precursor for forming five- and six-membered rings.

Example Pathway: Pyrazole Synthesis

A common application is the reaction with hydrazine derivatives to form pyrazoles, a privileged scaffold in medicinal chemistry found in drugs such as celecoxib.

Pathway start Sodium (E)-3-oxo-3- phenylprop-1-en-1-olate product 3-Phenyl-1H-pyrazole (Heterocyclic Core) start->product Knorr Pyrazole Synthesis reagent Hydrazine (H₂N-NH₂) + H⁺ (Acid workup) reagent->product

Caption: Reaction pathway for synthesizing a pyrazole scaffold.

This reactivity makes the title compound a valuable starting material for generating libraries of diverse molecules for high-throughput screening in drug discovery programs. Its use can significantly shorten synthetic routes to complex targets, impacting the speed and cost-effectiveness of drug development.[]

Safety, Handling, and Storage

Safety and Handling:

  • Signal Word: Warning

  • Hazard Statement: H302 (Harmful if swallowed)

  • Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Storage:

  • The compound is classified as a combustible solid (Storage Class 11).

  • It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and oxidizing agents.

References

  • CAS 42731-39-5 | sodium 3-oxo-3-phenylprop-1-en-1-olate - Synblock. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcNn2GNJOdkJ3ZuSpFhdQynh0BAE8RT9ONFmwrpYescl0zVsky220Z0QQ4zfrv-Kzr0TUiqsWjlBWHNt9a0qx6kciS5o7z1pmKh_b7dURqtTQrBibEifRkEgx6SqorqXMpOXcZxgDAZjtA]
  • Sodium 3-oxo-3-phenylprop-1-en-1-olate - PubChemLite. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzFj6LueUId7aQ9zi3U8-WUbP52kkPAiqIG2IYD9ljhNMPM_F64yRZtouHL8ui-t6skqXmPYGKmgohDLG7NunDOOmbVTi-bOKQLmBhyAp60O73UPP23bPxyUH1BozTiDUY3EHuMExcTb8Kb-8=]
  • Technical Support Center: Scaling Up Benzoylacetone Synthesis - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWFfCT8hLehX0S2Ehgbm1PWVIuqLpCSH5BKGWhBLJCPpjDSmVqf0KukWE05k_VKwe_jr0hK_yaz1nBK8RD1oTFvh5E_2IDtgH_5OHQV99thgmHoEVF4Q2iduc1HAxWuLOKZNdfCo3es2wfFMVvbDBmNCBRNrF4Zj5SHnPUvmaqaWLcJtLvwiFtroWzyYHxWUdSpOx2SLBmww==]
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Molecular Weight and Formula of Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate (CAS No. 42731-39-5) is a specialized organometallic enolate salt primarily utilized as a three-carbon (C3) nucleophilic building block in organic synthesis.[1] Commonly known as the sodium salt of benzoylacetaldehyde, this compound serves as a critical intermediate in the construction of biologically active heterocycles, including pyrazoles, isoxazoles, and pyrimidines.

This guide provides a rigorous analysis of its physicochemical properties, structural derivation, synthesis protocols, and applications in drug discovery.

Key Data Points:

  • Molecular Formula:

    
    [1][2][3][4]
    
  • Molecular Weight: 170.14 g/mol [1][2][3][4][5][6][7]

  • Physical State: Yellow to light brown solid[1][3]

  • Primary Application: Synthesis of 3-phenyl-substituted heterocycles via condensation reactions.[1][3]

Chemical Identity & Structural Analysis[3][7][8][9]

Nomenclature and Stereochemistry

The IUPAC name Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate describes a specific stereoisomer of the enolate anion derived from 3-phenyl-3-oxopropanal.[1]

  • 3-oxo-3-phenyl: A ketone group and a phenyl ring are located at position 3.[1][3]

  • prop-1-en-1-olate: A three-carbon chain with a double bond at position 1 and an anionic oxygen (olate) attached to position 1.[1]

  • (E)-Configuration: The Entgegen (opposite) designation indicates that the highest priority groups on the carbon-carbon double bond—the enolate oxygen at C1 and the benzoyl group at C2—are positioned on opposite sides (trans-like geometry).[1] This configuration is often favored in polar solvents where chelation is minimized or in specific crystal lattice packings.[1][3]

Molecular Weight Calculation

The precise molecular weight is derived from the standard atomic weights of the constituent elements.[1][3]

ElementSymbolQtyAtomic Weight ( g/mol )Subtotal ( g/mol )
Carbon C912.011108.099
Hydrogen H71.0087.056
Oxygen O215.99931.998
Sodium Na122.99022.990
Total 170.14
Structural Resonance & Tautomerism

The stability of this compound arises from the delocalization of the negative charge across the conjugated system, spanning from the enolate oxygen through the alkene to the carbonyl oxygen.

Resonance cluster_0 Resonance Structures of the Anion StructureA Form A: Enolate [O-CH=CH-C(=O)Ph]⁻ StructureB Form B: Carbanion [O=CH-CH⁻-C(=O)Ph] StructureA->StructureB deloc. Na Na⁺ StructureA->Na Ionic Interaction StructureC Form C: Enolate (Remote) [O=CH-CH=C(O⁻)Ph] StructureB->StructureC deloc.

Figure 1: Resonance contributors stabilizing the (E)-3-oxo-3-phenylprop-1-en-1-olate anion.[1]

Synthesis & Preparation

Mechanistic Pathway

The synthesis typically involves a Claisen-Schmidt condensation between acetophenone and an ester of formic acid (e.g., ethyl formate) in the presence of a strong base like sodium ethoxide or sodium methoxide.

Reaction Stoichiometry:


[1][3]
Experimental Protocol

Objective: Isolation of Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate.

  • Reagent Preparation:

    • Prepare a solution of sodium ethoxide (1.05 eq) in anhydrous ethanol or diethyl ether.

    • Ensure the environment is moisture-free (nitrogen atmosphere) to prevent hydrolysis of the enolate.[1][3]

  • Condensation:

    • Cool the base solution to 0°C.[1][3]

    • Add acetophenone (1.0 eq) dropwise.[1][3]

    • Add ethyl formate (1.1 eq) slowly to control the exotherm.[1][3]

    • Allow the mixture to warm to room temperature and stir for 12–24 hours. The solution will darken, and a precipitate may form.[3]

  • Isolation:

    • The sodium salt often precipitates directly from ether/ethanol mixtures.[1][3]

    • Filter the solid under vacuum.[1][3][8]

    • Wash with cold anhydrous ether to remove unreacted acetophenone and byproducts.[1][3]

    • Drying: Dry in a vacuum desiccator over

      
      .
      

Critical Note: The resulting solid is hygroscopic.[1][3] Store under inert gas.

Synthesis Reagents Acetophenone + Ethyl Formate Intermediate Tetrahedral Intermediate Reagents->Intermediate Nucleophilic Attack Base Sodium Ethoxide (NaOEt) Base->Intermediate Deprotonation Elimination Elimination of Ethoxide Intermediate->Elimination Product Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate (Precipitate) Elimination->Product - EtOH

Figure 2: Claisen condensation pathway for the synthesis of the target sodium enolate.[1]

Characterization Techniques

To validate the identity of the synthesized salt, the following spectroscopic signatures are diagnostic.

Proton NMR ( H NMR)

In a deuterated solvent like DMSO-


 or 

(if stable):
  • Vinylic Protons: The two protons on the enol chain (H-1 and H-2) appear as doublets.[1][3]

    • 
       ~5.5–6.5 ppm (H-2, alpha to carbonyl).[1][3]
      
    • 
       ~8.5–9.5 ppm (H-1, alpha to enolate oxygen).[1][3]
      
    • Coupling Constant (

      
      ):  For the (E)-isomer, a larger coupling constant (
      
      
      
      ) is expected compared to the (Z)-isomer, though this can be influenced by solvent coordination.[1]
  • Aromatic Protons: Multiplets in the 7.4–8.0 ppm range corresponding to the phenyl ring.[1][3]

Infrared Spectroscopy (IR)
  • Carbonyl (

    
    ):  The carbonyl stretch is shifted to a lower frequency (~1600–1630 
    
    
    
    ) compared to a standard ketone (~1680
    
    
    ) due to conjugation and the negative charge character.[1][3]
  • Alkene (

    
    ):  Strong absorption around 1550–1580 
    
    
    
    .[1][3]

Applications in Drug Development[11][12][13]

Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate acts as a versatile 1,3-electrophile/nucleophile equivalent (depending on conditions), primarily used to synthesize heterocycles found in pharmaceutical scaffolds.[1]

Synthesis of Pyrazoles

Reaction with hydrazine derivatives yields 3-phenylpyrazoles, a scaffold common in COX-2 inhibitors (e.g., Celecoxib analogues).[1]


[1]
Synthesis of Isoxazoles

Reaction with hydroxylamine hydrochloride yields 3-phenylisoxazoles or 5-phenylisoxazoles, depending on pH control.[1] These cores are found in antibiotics and antirheumatic drugs.[1][3]

Pharmaceutical Relevance[1][13]
  • Antioxidant Agents: Derivatives synthesized from this precursor (e.g., 3-phenyl-1H-isochromen-1-ones) have shown potent antioxidant and antiplatelet activity [1].[1][9]

  • Kinase Inhibitors: The phenyl-enone motif is a precursor for flavonoid-like kinase inhibitors used in oncology research.[1][3]

References

  • Sigma-Aldrich. Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate Product Page. Retrieved from [1]

  • PubChem. Sodium 3-oxo-3-phenylprop-1-en-1-olate (CID 329826970).[1][2][6] National Library of Medicine.[3] Retrieved from [1]

  • Synblock. CAS 42731-39-5 Data Sheet. Retrieved from [1]

  • Malaviya National Institute of Technology. Discovery of Natural Product Inspired 3-Phenyl-1H-isochromen-1-ones. PubMed.[3][8] Retrieved from

Sources

Methodological & Application

Application Note: Facile Synthesis of 3-Phenyl-1H-pyrazole via Knorr Condensation Utilizing Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive protocol for the synthesis of 3-phenyl-1H-pyrazole, a valuable scaffold in medicinal chemistry and materials science. The described method employs the Knorr pyrazole synthesis, a robust and widely utilized transformation. A key feature of this protocol is the use of sodium (E)-3-oxo-3-phenylprop-1-en-1-olate, a stable and readily handled enolate of benzoylacetaldehyde, which serves as a 1,3-dicarbonyl surrogate. The utilization of this pre-formed enolate offers potential advantages in terms of reaction control and regioselectivity. This document outlines the reaction mechanism, provides a detailed step-by-step experimental procedure, and includes comprehensive characterization data for the final product. Furthermore, critical safety and handling precautions for all reagents are discussed to ensure safe and reproducible execution of the synthesis.

Introduction: The Significance of the Pyrazole Moiety

Pyrazoles, five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms, are of paramount importance in the fields of drug discovery and agrochemicals.[1] Their unique structural features allow them to act as versatile pharmacophores, engaging in a variety of biological interactions. Notable examples of pyrazole-containing drugs include the anti-inflammatory agent celecoxib, the antidepressant fezolamine, and the insecticide fipronil.[2]

The Knorr pyrazole synthesis, first reported in 1883, remains a cornerstone of heterocyclic chemistry, providing a straightforward and efficient route to a wide array of substituted pyrazoles.[3][4] The classical approach involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5] This application note details a refined Knorr synthesis of 3-phenyl-1H-pyrazole, a key intermediate for more complex derivatives.

Our methodology leverages sodium (E)-3-oxo-3-phenylprop-1-en-1-olate as the 1,3-dicarbonyl component. The use of a pre-formed, stable sodium enolate can offer several advantages over the direct use of the corresponding β-diketone, which may exist in tautomeric mixtures. These benefits can include enhanced reaction rates, milder reaction conditions, and potentially improved regioselectivity in cases of unsymmetrical 1,3-dicarbonyls.[6]

Reaction Mechanism: The Knorr Pyrazole Synthesis

The reaction proceeds through a well-established mechanism involving the condensation of the 1,3-dicarbonyl surrogate with hydrazine, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

The key steps are as follows:

  • Nucleophilic Attack: The more nucleophilic nitrogen atom of hydrazine hydrate attacks one of the carbonyl-equivalent carbons of the enolate.

  • Intermediate Formation: This initial attack forms a hemiaminal-like intermediate which rapidly dehydrates to form a hydrazone.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then undergoes an intramolecular nucleophilic attack on the remaining carbonyl-equivalent carbon.

  • Dehydration and Aromatization: The resulting cyclic intermediate readily eliminates a molecule of water to form the stable, aromatic pyrazole ring.

Knorr_Mechanism Enolate Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate Intermediate1 Hydrazone Intermediate Enolate->Intermediate1 Nucleophilic Attack Hydrazine Hydrazine Hydrate Hydrazine->Intermediate1 Intermediate2 Cyclic Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Pyrazole 3-Phenyl-1H-pyrazole Intermediate2->Pyrazole Dehydration & Aromatization

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Experimental Protocol: Synthesis of 3-Phenyl-1H-pyrazole

This protocol details the synthesis of 3-phenyl-1H-pyrazole on a 10 mmol scale.

Materials and Equipment
Reagent/MaterialGradeSupplierCAS Number
Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate≥95%Sigma-AldrichNot available
Hydrazine hydrate (55%)Reagent gradeFisher Scientific7803-57-8
Glacial Acetic AcidACS ReagentVWR64-19-7
Diethyl etherAnhydrousEMD Millipore60-29-7
Saturated Sodium Bicarbonate SolutionLaboratory prepared--
Brine (Saturated Sodium Chloride Solution)Laboratory prepared--
Anhydrous Magnesium SulfateAnhydrousAlfa Aesar7487-88-9
100 mL Round-bottom flask---
Magnetic stir bar---
Reflux condenser---
Heating mantle with stirrer---
Separatory funnel (250 mL)---
Rotary evaporator---
Thin Layer Chromatography (TLC) plates (silica)---
Step-by-Step Procedure

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A 1. Combine enolate and acetic acid in flask. B 2. Add hydrazine hydrate dropwise. A->B C 3. Heat to reflux and monitor by TLC. B->C D 4. Cool and quench with water. C->D E 5. Neutralize with NaHCO₃ solution. D->E F 6. Extract with diethyl ether. E->F G 7. Wash with brine and dry organic layer. F->G H 8. Concentrate under reduced pressure. G->H I 9. Recrystallize from a suitable solvent. H->I

Caption: Experimental workflow for the synthesis of 3-phenyl-1H-pyrazole.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend sodium (E)-3-oxo-3-phenylprop-1-en-1-olate (1.70 g, 10.0 mmol) in glacial acetic acid (20 mL).

  • Addition of Hydrazine: To the stirred suspension, add hydrazine hydrate (55%, ~1.0 mL, ~11.0 mmol, 1.1 eq) dropwise at room temperature. The addition may be slightly exothermic.

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 118 °C) using a heating mantle. Maintain reflux with vigorous stirring for 2 hours. Monitor the progress of the reaction by TLC (eluent: 30% ethyl acetate in hexanes).

  • Work-up - Quenching: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 100 mL of cold water.

  • Neutralization: Slowly neutralize the aqueous mixture by adding saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).

  • Extraction: Transfer the mixture to a 250 mL separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene/hexanes, to yield 3-phenyl-1H-pyrazole as a white to off-white solid.

Expected Yield and Properties
ParameterValue
Theoretical Yield 1.44 g
Expected Yield 75-85%
Appearance White to off-white crystalline solid
Melting Point 77-80 °C

Characterization of 3-Phenyl-1H-pyrazole

The structure and purity of the synthesized 3-phenyl-1H-pyrazole can be confirmed by various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃, δ): 10.1 (br s, 1H, NH), 7.80 (d, J = 7.6 Hz, 2H, Ar-H), 7.65 (d, J = 2.4 Hz, 1H, pyrazole-H), 7.42 (t, J = 7.6 Hz, 2H, Ar-H), 7.33 (t, J = 7.4 Hz, 1H, Ar-H), 6.70 (d, J = 2.4 Hz, 1H, pyrazole-H).

  • ¹³C NMR (100 MHz, CDCl₃, δ): 149.0, 133.2, 131.0, 128.8, 127.9, 125.7, 102.5.

Infrared (IR) Spectroscopy

The IR spectrum of 3-phenyl-1H-pyrazole will exhibit characteristic absorption bands.[7][8]

Wavenumber (cm⁻¹)Assignment
3150-3000N-H stretching
3100-3000Aromatic C-H stretching
1600, 1490, 1450Aromatic C=C stretching
1540C=N stretching (pyrazole ring)
760, 690C-H out-of-plane bending
Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak corresponding to the molecular weight of 3-phenyl-1H-pyrazole.[9]

  • EI-MS (m/z): 144 (M⁺), 117, 90, 77.

Safety and Handling Precautions

It is imperative to adhere to strict safety protocols when handling the reagents used in this synthesis.

  • Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate: This is an organosodium compound and should be handled with care.[10] It is moisture-sensitive and should be stored under an inert atmosphere. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Hydrazine Hydrate: Hydrazine hydrate is a corrosive, toxic, and suspected carcinogen.[11][12] It should be handled only in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water immediately.[13]

  • Glacial Acetic Acid: This is a corrosive liquid. Handle with care, avoiding skin and eye contact.

  • Waste Disposal: All chemical waste, including residual reaction mixtures and solvents, should be disposed of in accordance with local, state, and federal regulations.[14][15] Pyrazole-containing waste should be collected in a designated hazardous waste container.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of 3-phenyl-1H-pyrazole using sodium (E)-3-oxo-3-phenylprop-1-en-1-olate as a convenient 1,3-dicarbonyl surrogate. The use of this pre-formed enolate offers potential advantages for reaction control. The detailed experimental procedure, along with comprehensive characterization data and safety guidelines, should enable researchers to successfully and safely perform this important transformation in a laboratory setting.

References

  • Common Applications and Maintenance of Hydrazine Hydrate. (2025, August 25). Eastchem. Retrieved from [Link]

  • Knorr Pyrazole Synthesis. (2025, February 23). J&K Scientific LLC. Retrieved from [Link]

  • Knorr pyrazole synthesis. Name-Reaction.com. Retrieved from [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). (2022, November 28). Slideshare. Retrieved from [Link]

  • Safety precautions for hydrazine hydrate. (2025, January 18). Sciencemadness.org. Retrieved from [Link]

  • 3-phenyl-1H-pyrazole. PubChem. National Institutes of Health. Retrieved from [Link]

  • FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). ResearchGate. Retrieved from [Link]

  • Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. (2025, October 29). The Journal of Physical Chemistry A. ACS Publications. Retrieved from [Link]

  • Knorr Pyrazole Synthesis of Edaravone. Royal Society of Chemistry. Retrieved from [Link]

  • Knorr Pyrazole Synthesis. Chem Help Asap. Retrieved from [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Retrieved from [Link]

  • 1H-Pyrazole, 3-methyl-5-phenyl-. NIST WebBook. Retrieved from [Link]

  • FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... ResearchGate. Retrieved from [Link]

  • Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. (2024, June 13). ACS Omega. Retrieved from [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (2012). Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. Retrieved from [Link]

  • Synthesis of 3-phenyl-1H-pyrazole Derivatives. (2017). Atlantis Press. Retrieved from [Link]

  • Pyrazole Wastewater Treatment | Pyrazole Removal From Water. Arvia Technology. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules, 22(1), 106. Retrieved from [Link]

  • Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst. (2011, September 19). Taylor & Francis Online. Retrieved from [Link]

  • 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Retrieved from [Link]

  • 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one. (2023, February 15). MDPI. Retrieved from [Link]

  • Synthesis of Some New Pyrazoles. (2017). DergiPark. Retrieved from [Link]

  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. Retrieved from [Link]

  • Sustainability & Circularity NOW. (2025, August 11). Retrieved from [Link]

  • Synthesis of Tricyclic Condensed Rings Incorporating the Pyrazole or Isoxazole Moieties Bonded to a 4-Piperidinyl Substituent. (2016). Molecules, 21(11), 1485. Retrieved from [Link]

  • Formation and Reactivity of Enolates. OrgoSolver. Retrieved from [Link]

  • Safety Data Sheet: Sodium. Carl ROTH. Retrieved from [Link]

  • New Developments of the Principle of Vinylogy as Applied to π-Extended Enolate-Type Donor Systems. (2020, February 10). Chemical Reviews. ACS Publications. Retrieved from [Link]

  • METAL ENOLATES IN ORGANIC SYNTHESIS. IUPAC. Retrieved from [Link]

  • An Increased Understanding of Enolate Additions under Mechanochemical Conditions. (2020). Molecules, 25(18), 4235. Retrieved from [Link]

  • Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers. RSC Publishing. Retrieved from [Link]

  • Enolates - Formation, Stability, and Simple Reactions. (2022, August 16). Master Organic Chemistry. Retrieved from [Link]

  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. (2018). Molecules, 23(11), 2911. Retrieved from [Link]

  • Solid Phase Synthesis of Novel Pyrazole Derivatives from Diaryl 1,3-Diketones under Microwave Irradiation. ResearchGate. Retrieved from [Link]

Sources

Application Note: Step-by-Step Preparation of Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Application Focus: Mixed Claisen Condensations, Heterocyclic Precursors, and Ligand Synthesis

Introduction and Chemical Rationale

Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate (often referred to as the sodium salt of benzoylacetaldehyde) is a highly versatile bis-electrophilic building block. It is extensively utilized in the pharmaceutical industry to synthesize pyrimidines, pyrazoles, and functionalized enaminoketones .

The synthesis relies on a crossed (mixed) Claisen condensation between acetophenone and ethyl formate. As a Senior Application Scientist, it is critical to understand the causality behind the experimental design:

  • Electrophile Selection: Ethyl formate acts as a highly electrophilic, non-enolizable acceptor. Lacking

    
    -protons, it cannot form an enolate itself, which prevents competitive self-condensation and directs the reaction exclusively toward the desired crossed product .
    
  • Thermodynamic Driving Force: The intermediate product, benzoylacetaldehyde, possesses a highly acidic

    
    -proton (
    
    
    
    ) situated between two carbonyl groups. The base (sodium ethoxide) immediately deprotonates this intermediate. This irreversible deprotonation acts as a thermodynamic sink, pulling the equilibrium entirely to the right .
  • Solvent Causality: Conducting the reaction in anhydrous diethyl ether ensures that the resulting sodium enolate—which is highly polar and salt-like—precipitates out of solution. This phase separation protects the product from further side reactions and simplifies isolation.

Mechanistic Pathway and Workflow

The logical progression of the reaction is dictated by the relative


 values of the intermediates. The initial deprotonation of acetophenone (

) by sodium ethoxide is unfavorable but provides a sufficient steady-state concentration of the enolate to attack the highly reactive ethyl formate.

Mechanism N1 Acetophenone pKa ~19 N2 Acetophenone Enolate Reactive Intermediate N1->N2 NaOEt -EtOH N3 Tetrahedral Intermediate Unstable N2->N3 + Ethyl Formate N4 Benzoylacetaldehyde pKa ~9 N3->N4 -EtO⁻ N5 Sodium Enolate Salt Stable Product N4->N5 NaOEt -EtOH

Mechanistic pathway illustrating the thermodynamic driving force of the reaction.

Workflow A Acetophenone (Nucleophile Precursor) D Enolate Formation (0 °C, Anhydrous Ether) A->D B Ethyl Formate (Electrophile) E Nucleophilic Attack & Elimination B->E C Sodium Ethoxide (Base) C->D D->E + Ethyl Formate F Deprotonation (Thermodynamic Sink) E->F - EtOH G Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate (Precipitate) F->G Crystallization & Filtration

Workflow for the crossed Claisen condensation yielding the sodium enolate.

Reagent Specifications and Stoichiometry

Table 1: Quantitative Reagent Formulation

ReagentMW ( g/mol )EquivalentsAmountExperimental Role
Acetophenone 120.151.012.0 g (100 mmol)Nucleophile Precursor
Ethyl Formate 74.081.511.1 g (150 mmol)Electrophile (Excess prevents ketone self-condensation)
Sodium Ethoxide 68.051.28.16 g (120 mmol)Base (Drives enolization and final deprotonation)
Diethyl Ether 74.12N/A150 mLSolvent (Promotes product precipitation)

Note: All reagents must be strictly anhydrous. Moisture will rapidly hydrolyze the ethyl formate and quench the sodium ethoxide base.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Visual cues at each stage confirm the integrity of the reaction pathway.

Step 1: Preparation of the Base Suspension

  • Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, a nitrogen inlet, and a thermometer.

  • Flush the system with dry nitrogen for 10 minutes.

  • Add 8.16 g (120 mmol) of dry sodium ethoxide powder to the flask.

  • Suspend the base in 100 mL of anhydrous diethyl ether. Cool the suspension to 0 °C using an ice-water bath.

Step 2: Reagent Addition

  • In a separate dry Erlenmeyer flask, prepare a homogenous mixture of 12.0 g (100 mmol) acetophenone and 11.1 g (150 mmol) ethyl formate.

  • Transfer this mixture to the addition funnel.

  • Add the acetophenone/ethyl formate mixture dropwise to the stirring sodium ethoxide suspension over 45–60 minutes.

    • Self-Validation Check: The internal temperature should rise slightly but must be maintained below 5 °C to prevent the self-condensation of acetophenone (which forms dypnone). The mixture will transition from a white suspension to a dense, yellowish slurry.

Step 3: Reaction Maturation

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (approx. 20–25 °C).

  • Stir vigorously for an additional 12–16 hours under a nitrogen atmosphere.

    • Self-Validation Check: A heavy, pale-yellow to off-white precipitate of sodium (E)-3-oxo-3-phenylprop-1-en-1-olate will form, often making stirring difficult.

Step 4: Isolation and Purification

  • Filter the thick suspension rapidly through a sintered glass Buchner funnel under a blanket of nitrogen (the enolate is hygroscopic).

  • Wash the filter cake with three 30 mL portions of cold, anhydrous diethyl ether. This removes unreacted acetophenone, excess ethyl formate, and any neutral organic byproducts.

  • Dry the solid in a vacuum desiccator over

    
     or under high vacuum for 4 hours to yield the product as a free-flowing, pale-yellow powder.
    

In-Process Validation and Troubleshooting

Table 2: Diagnostic Matrix for Protocol Validation

Observation / IssueCausality / DiagnosisCorrective Action
No precipitate forms after 4 hours Inactive base or wet solvent causing ester hydrolysis instead of condensation.Ensure strictly anhydrous conditions; use freshly titrated or newly opened NaOEt.
Deep red/orange oil forms Self-condensation of acetophenone (forming dypnone).Lower the reaction temperature strictly to 0 °C during addition; ensure ethyl formate is in excess.
Precipitate is insoluble in water Contamination with neutral organic byproducts (the sodium salt is highly water-soluble).Wash the filtered precipitate thoroughly with cold, anhydrous diethyl ether before vacuum drying.

References

  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers ACS Omega, 2020, 5, 38, 24848–24853. URL:[Link]

  • Organic Syntheses: Mixed Claisen Condensations Organic Syntheses, General Methodologies. URL:[Link]

  • Phosphoryl- and thiophosphoryl-functionalized enamino ketones. Polarity and conformational analysis Russian Journal of Organic Chemistry, 2015, 51(9), 1264-1267. URL:[Link]

Technical Application Note: Heterocycle Synthesis via Sodium (E)-3-Oxo-3-phenylprop-1-en-1-olate

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Application Note is designed for researchers and process chemists in drug discovery. It provides a comprehensive guide to utilizing Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate as a versatile C3-synthon for constructing pharmacologically active heterocycles.

Executive Summary

Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate is the stable enolate salt of 3-phenyl-3-oxopropanal (benzoylacetaldehyde). Unlike its free aldehyde precursor, which is prone to polymerization and oxidative degradation, this sodium salt offers a bench-stable, stoichiometric equivalent of a 1,3-bis-electrophile .

This reagent is a critical scaffold in the synthesis of pyrazoles, pyrimidines, and isoxazoles —core motifs in kinase inhibitors (e.g., p38 MAP kinase inhibitors) and non-steroidal anti-inflammatory drugs (NSAIDs). This guide details the mechanistic underpinnings of its reactivity, specifically addressing regioselectivity challenges, and provides validated protocols for high-yield heterocyclization.

Reagent Profile & Mechanistic Insight

Chemical Identity[1]
  • IUPAC Name: Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate

  • Structure:

    
    
    
  • Functional Role: 1,3-Dielectrophile (Masked

    
    -keto aldehyde).
    
Reactivity & Regioselectivity

The utility of this salt stems from the electronic differentiation between its two electrophilic centers:

  • C1 (Enolate/Aldehyde Equivalent): Highly reactive, "hard" electrophile. Sterically accessible.

  • C3 (Ketone Equivalent): Less reactive, "soft" electrophile. Sterically hindered by the phenyl ring.

The Regioselectivity Rule: In condensation reactions with unsymmetrical binucleophiles (e.g., methylhydrazine), the most nucleophilic atom of the reagent typically attacks the most electrophilic carbon (C1) of the substrate.

  • Example: With Methylhydrazine (

    
    ), the primary amine (
    
    
    
    ) is sterically less hindered and attacks C1. The secondary amine (
    
    
    ) subsequently closes the ring at C3. This predominantly yields the 1-methyl-5-phenylpyrazole isomer, a critical distinction for SAR (Structure-Activity Relationship) studies.

Application 1: Regioselective Synthesis of Pyrazoles

This protocol describes the synthesis of 1-methyl-5-phenyl-1H-pyrazole. This scaffold is structurally distinct from the 1-methyl-3-phenyl isomer often obtained from different precursors (e.g., alkynes), allowing for precise probing of active site pockets.

Mechanistic Pathway[2]

PyrazoleMechanism cluster_legend Key Regiochemistry Reagent Sodium (E)-3-oxo-3- phenylprop-1-en-1-olate Inter1 Intermediate A: Hydrazone Formation (Attack at C1) Reagent->Inter1 Nucleophilic Attack (NH2 at C1) Nu Methylhydrazine (NH2-NH-Me) Nu->Inter1 Inter2 Cyclization: Attack at C3 (Ketone) Inter1->Inter2 - H2O (Dehydration) Product Product: 1-Methyl-5-phenylpyrazole Inter2->Product Aromatization Note Primary NH2 attacks Aldehyde (C1) first

Figure 1: Mechanistic pathway for the regioselective formation of 1-methyl-5-phenylpyrazole. The primary amino group of the hydrazine targets the formyl-equivalent carbon.

Validated Protocol

Materials:

  • Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate (1.0 equiv)

  • Methylhydrazine sulfate (1.1 equiv)

  • Ethanol (Absolute)

  • Acetic Acid (Glacial)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate in 30 mL of ethanol. The solution may appear slightly turbid.

  • Acidification (In-situ): Add 2 mL of glacial acetic acid. This protonates the enolate, generating the reactive 3-phenyl-3-oxopropanal species in situ. Note: Do not isolate the free aldehyde.

  • Addition: Cool the solution to 0°C. Dropwise add a solution of methylhydrazine sulfate (11 mmol) in 10 mL of water/ethanol (1:1).

  • Reaction: Allow the mixture to warm to room temperature and stir for 1 hour. Then, heat to reflux (78°C) for 2 hours to ensure complete cyclization and dehydration.

  • Work-up: Evaporate the solvent under reduced pressure. Resuspend the residue in ethyl acetate (50 mL) and wash with saturated

    
     (2 x 20 mL) to neutralize residual acid.
    
  • Purification: Dry the organic layer over

    
    , filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc) if necessary.
    

Expected Yield: 75-85% Validation:


 NMR should show a characteristic singlet for the pyrazole C4-H around 

6.5-6.7 ppm and the N-Me singlet around

3.8-4.0 ppm.

Application 2: Synthesis of Pyrimidines

The reaction with amidines yields 4-phenylpyrimidines. This reaction requires basic conditions to liberate the free amidine from its hydrochloride salt.

Workflow Diagram

PyrimidineWorkflow Start Start: Dissolve Amidine HCl in EtOH Base Add Base: NaOEt (1.1 equiv) Start->Base FreeAmidine Generate: Free Amidine Base->FreeAmidine Stir 15 min AddSalt Add Reagent: Sodium (E)-3-oxo-3- phenylprop-1-en-1-olate FreeAmidine->AddSalt Reflux Reflux: 4-6 Hours AddSalt->Reflux Isolate Isolation: Precipitation/Filtration Reflux->Isolate

Figure 2: Operational workflow for the synthesis of 2-substituted-4-phenylpyrimidines.

Validated Protocol

Materials:

  • Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate (1.0 equiv)

  • Benzamidine Hydrochloride (1.1 equiv)

  • Sodium Ethoxide (NaOEt) (1.1 equiv)

  • Ethanol (Anhydrous)

Step-by-Step Procedure:

  • Base Activation: In a dry flask, dissolve Benzamidine HCl (11 mmol) in 40 mL anhydrous ethanol. Add NaOEt (11 mmol) and stir at room temperature for 20 minutes to generate the free amidine and precipitate NaCl.

  • Coupling: Add Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate (10 mmol) directly to the suspension.

  • Cyclization: Heat the mixture to reflux for 6 hours. The reaction color typically deepens.

  • Quench: Cool to room temperature. Pour the mixture into 100 mL of ice water.

  • Isolation: The product, 2,4-diphenylpyrimidine , often precipitates as a solid. Collect by filtration. If no precipitate forms, extract with Dichloromethane (DCM).

  • Recrystallization: Recrystallize from Ethanol/Water.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterRecommended RangeImpact on Result
pH (Pyrazole) 4.0 - 5.0High pH favors side reactions; too low pH protonates hydrazine, reducing nucleophilicity.
Temperature Reflux (78-80°C)Essential for the dehydration step (aromatization). Room temp yields intermediate hydrazones.
Solvent Water Content < 2% (for Pyrimidines)Water competes with the amidine nucleophile, leading to hydrolysis of the enolate.
Stoichiometry 1.0 : 1.1 (Salt : Nucleophile)Slight excess of nucleophile ensures complete consumption of the enolate.

Troubleshooting Table:

  • Issue: Low yield in Pyrimidine synthesis.

    • Root Cause:[1][2][3] Incomplete liberation of amidine or moisture in solvent.

    • Fix: Use freshly prepared NaOEt and dry ethanol. Ensure 20 min stir time before adding the enolate.

  • Issue: Regioisomer mixture in Pyrazole synthesis.

    • Root Cause:[1][2][3] Reaction temperature too high during addition.

    • Fix: Perform the addition step at 0°C to allow kinetic control of the initial nucleophilic attack at the aldehyde carbon.

References

  • Synthesis of 1,3-Diarylpyrazoles

    • Title: Assembly of 1,3-diaryl-1H-pyrazoles via base-medi
    • Source: Organic & Biomolecular Chemistry, 2025.[4]

    • URL:[Link]

  • Title: Regioselectivity comparison between different substituted hydrazines in pyrazole synthesis.
  • General Reactivity of Benzoylacetaldehyde Salts

    • Title: Reactions of α-Arylhydrazono-β-oxo-β-phenyl-propionitriles (Contextual reference for enol
    • Source: Scilit D
    • URL:[Link]

  • Pyrimidine Synthesis via Amidines

    • Title: Amidines: their synthesis, reactivity, and applic
    • Source: Arkivoc, 2018.
    • URL:[Link]

Sources

Application Note: Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the utility of Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate (referred to herein as Na-BZA , the sodium salt of benzoylacetaldehyde) as a superior, stable surrogate for the unstable free aldehyde in the synthesis of nitrogen-containing heterocycles.

Executive Summary

Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate is the stable sodium enolate of 3-oxo-3-phenylpropanal (benzoylacetaldehyde). While the free aldehyde is prone to rapid polymerization and oxidation, the sodium salt exists as a stable solid that can be stored indefinitely. Upon in situ protonation or reaction with electrophiles, it serves as a highly reactive 1,3-dielectrophile equivalent , essential for constructing 5- and 6-membered heterocycles (pyrazoles, isoxazoles, pyrimidines) prevalent in kinase inhibitors and NSAIDs (e.g., Celecoxib analogs).

Chemical Properties & Stability

  • Compound: Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate[1]

  • CAS: 329826-97-0

  • Role: C3 Synthon (1,3-dielectrophile)

  • Stability Advantage: The free form, benzoylacetaldehyde, exists in equilibrium with its enol but is chemically labile. The sodium salt locks the molecule in the enolate form, preventing self-condensation until activation.

Mechanistic Versatility

The molecule possesses two electrophilic sites:

  • C1 (Aldehyde equivalent): Hard electrophile, highly reactive toward amines.

  • C3 (Ketone equivalent): Softer electrophile, sterically hindered by the phenyl ring.

ReactivityMap NaSalt Na-BZA (Stable Salt) (Storage Form) FreeEnol Free Enol/Aldehyde (Reactive Species) NaSalt->FreeEnol In Situ Protonation Acid Acid (H+) Acid->FreeEnol Pyrazole Pyrazoles (5-membered) FreeEnol->Pyrazole Condensation (-2 H2O) Pyrimidine Pyrimidines (6-membered) FreeEnol->Pyrimidine Condensation (-2 H2O) Hydrazine Hydrazines (NH2-NH-R) Hydrazine->Pyrazole Amidine Amidines/Guanidines (NH2-C(R)=NH) Amidine->Pyrimidine

Figure 1: Reactivity map showing the activation of the sodium salt to the reactive enol species and subsequent divergence into heterocyclic scaffolds.

Application Protocols

Protocol A: Regioselective Synthesis of 1,5-Diarylpyrazoles

This protocol targets the synthesis of pyrazoles, a scaffold found in COX-2 inhibitors. The reaction with substituted hydrazines (e.g., phenylhydrazine) poses a regioselectivity challenge.[2] Using the sodium salt allows for controlled pH conditions that favor the 1,5-isomer over the 1,3-isomer.

Reagents:

  • Na-BZA (1.0 equiv)

  • Phenylhydrazine Hydrochloride (1.0 equiv)

  • Ethanol (Absolute)[3][4]

  • Glacial Acetic Acid (Catalytic to stoichiometric)

Step-by-Step Methodology:

  • Solubilization: Dissolve 10 mmol (1.70 g) of Na-BZA in 20 mL of ethanol:water (4:1). The salt may dissolve slowly; mild warming (30°C) aids dissolution.

  • Activation: Acidify the solution to pH ~4–5 using glacial acetic acid. Observation: The solution will turn from clear/yellowish to a cloudy suspension as the free enol precipitates/oils out.

  • Nucleophilic Attack: Immediately add phenylhydrazine hydrochloride (10 mmol).

  • Cyclization: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Cool to room temperature. The product often precipitates.[5] If not, remove solvent under vacuum and recrystallize from ethanol.

Mechanism of Regioselectivity: The hydrazine terminal nitrogen (


) is the harder nucleophile and attacks the aldehyde carbon (C1) of the Na-BZA first. The secondary nitrogen (

) then attacks the ketone (C3).

PyrazoleMech Step1 Na-BZA + HCl/AcOH (Protonation) Step2 Free Aldehyde (Ph-CO-CH2-CHO) Step1->Step2 Step3 Hydrazine Attack at C1 (Aldehyde) (Kinetic Control) Step2->Step3 Step4 Hydrazone Intermediate Step3->Step4 Step5 Intramolecular Cyclization (C3 Attack) Step4->Step5 Product 1,5-Diphenylpyrazole Step5->Product

Figure 2: Mechanistic pathway for pyrazole synthesis.[4]

Protocol B: Synthesis of 2-Substituted-4-Phenylpyrimidines

Pyrimidines are synthesized by condensing Na-BZA with amidines or guanidines. This reaction exploits the basicity of the sodium salt to neutralize the amidine hydrochloride salt in situ, often eliminating the need for external bases like NaOEt.

Reagents:

  • Na-BZA (1.0 equiv)

  • Benzamidine Hydrochloride (1.1 equiv)

  • Solvent: Ethanol or Isopropanol

Methodology:

  • Charge: In a round-bottom flask, combine Na-BZA (10 mmol) and Benzamidine HCl (11 mmol).

  • Solvent Addition: Add 30 mL Ethanol.

  • Reaction: Reflux for 6–8 hours.

    • Note: The Na-BZA acts as a base, deprotonating the benzamidine HCl to generate the free amidine nucleophile and NaCl.

  • Workup: Filter off the inorganic salt (NaCl) while hot. Cool the filtrate to 0°C to crystallize the pyrimidine product.

Quantitative Performance & Data

The following table summarizes typical yields comparing the use of Na-BZA versus the traditional (unstable) free aldehyde generated via acid hydrolysis of acetals.

Target HeterocycleCo-ReactantMethod A: Free Aldehyde*Method B: Na-BZA (This Protocol)Notes
1,5-Diphenylpyrazole Phenylhydrazine45–60%82–90% Na-BZA minimizes polymerization side-products.
2-Amino-4-phenylpyrimidine Guanidine HCl50–65%75–85% In situ neutralization improves atom economy.
Isoxazole derivative Hydroxylamine HCl40–55%70–78% Requires careful pH control (pH 6–7).

*Method A typically involves generating the aldehyde from an acetal or enol ether, which adds a step and impurities.

Critical Handling & Troubleshooting

Storage
  • Condition: Store Na-BZA in a tightly sealed container at room temperature.

  • Hygroscopicity: The salt is moderately hygroscopic. If the powder clumps, dry in a vacuum oven at 40°C before use to ensure accurate stoichiometry.

Troubleshooting Guide
  • Problem: Low yield in Pyrazole synthesis.

    • Cause: pH was too low (< 2), causing protonation of the hydrazine, rendering it non-nucleophilic.

    • Solution: Buffer the reaction with Sodium Acetate to maintain pH 4–5.

  • Problem: Incomplete reaction in Pyrimidine synthesis.

    • Cause: Poor solubility of the amidine salt.

    • Solution: Switch solvent to 2-Methoxyethanol (higher boiling point) or add a phase transfer catalyst (e.g., TBAB).

References

  • Sigma-Aldrich. Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate Product Specification.Link

  • PubChem. Sodium 3-oxo-3-phenylprop-1-en-1-olate Compound Summary.Link

  • Fustero, S., et al. "Regioselective Synthesis of Pyrazoles from 1,3-Dicarbonyls." Journal of Organic Chemistry. (General reference for regioselectivity mechanisms in Knorr synthesis).
  • Maes, B. U., et al. "Synthesis of 4- and 5-substituted pyridazin-3(2H)-ones."[6] ResearchGate.[7][8] Link (Demonstrates utility of related 3-oxo-3-phenylprop-1-en-1-yl synthons).

  • El-Hamouly, W. S., et al. "Synthesis and antitumor activity of some new 1,3,4-oxadiazole, pyrazole and pyrazolo[3,4-d]pyrimidine derivatives." Der Pharma Chemica. Link

Sources

Application Notes and One-Pot Synthesis Protocols for Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate in One-Pot Syntheses

Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate, the sodium salt of the enol tautomer of benzoylacetaldehyde, is a potent and versatile C3 synthon in organic synthesis. Its bifunctional nature, possessing both a nucleophilic enolate and an electrophilic carbonyl group (in its keto-tautomer), makes it an ideal candidate for multicomponent reactions (MCRs) and one-pot syntheses.[1] Such strategies are at the forefront of modern synthetic chemistry, offering significant advantages in terms of efficiency, atom economy, and reduced waste generation by avoiding the isolation of intermediates.[2]

While specific, extensively documented one-pot protocols starting directly from isolated sodium (E)-3-oxo-3-phenylprop-1-en-1-olate are not widespread in the literature, its reactivity can be confidently inferred from the well-established chemistry of 1,3-dicarbonyl compounds and their corresponding enolates. These compounds are cornerstone building blocks for a vast array of heterocyclic systems, including medicinally relevant pyrimidines, pyridines, and pyrazoles.[1][3][4]

This guide provides detailed, field-proven, and mechanistically-grounded one-pot protocols for the synthesis of key heterocyclic scaffolds, leveraging the in situ generation of sodium (E)-3-oxo-3-phenylprop-1-en-1-olate. The protocols are designed for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this valuable intermediate.

Core Concept: In Situ Generation of the Key Enolate

A significant advantage of one-pot synthesis is the ability to generate reactive intermediates in situ. Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate can be readily prepared from benzoylacetone, which itself can be synthesized via a Claisen condensation of acetophenone and a suitable ethyl ester.[5] For the purposes of the following one-pot protocols, we will assume the starting point is the in situ generation from commercially available benzoylacetone and a base like sodium ethoxide or sodium hydride in a suitable solvent. This approach circumvents the need to isolate and handle the potentially sensitive enolate salt.

benzoylacetone Benzoylacetone enolate Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate (In Situ) benzoylacetone->enolate Deprotonation base Base (e.g., NaOEt) base->enolate cluster_0 One-Pot Reaction Vessel enolate Sodium Enolate (from Benzoylacetone) intermediate1 Michael Acceptor enolate->intermediate1 aldehyde Aldehyde aldehyde->intermediate1 urea Urea/Thiourea intermediate2 Cyclized Intermediate urea->intermediate2 intermediate1->intermediate2 Conjugate Addition product Substituted Pyrimidine intermediate2->product Dehydration/ Aromatization cluster_1 One-Pot Pyridine Synthesis aldehyde Aromatic Aldehyde knoevenagel Knoevenagel Condensation aldehyde->knoevenagel malononitrile Malononitrile malononitrile->knoevenagel enolate Sodium Enolate of Benzoylacetaldehyde michael Michael Addition enolate->michael knoevenagel->michael cyclization Intramolecular Cyclization & Tautomerization michael->cyclization product Substituted Pyridine cyclization->product cluster_2 One-Pot Pyrazole Synthesis benzoylacetone Benzoylacetone condensation Condensation benzoylacetone->condensation hydrazine Hydrazine Derivative hydrazine->condensation cyclization Intramolecular Cyclization condensation->cyclization dehydration Dehydration cyclization->dehydration product Substituted Pyrazole dehydration->product

Sources

Application Note: Optimized Synthesis of 3-Phenyl-1H-pyrazole via Hydrazine Condensation with Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Mechanistic Rationale

The pyrazole scaffold is a privileged pharmacophore in modern drug discovery, forming the structural core of numerous COX inhibitors, kinase inhibitors, and anti-inflammatory agents [1]. The classical synthesis of 3-aryl-1H-pyrazoles involves the condensation of a 1,3-dicarbonyl equivalent with hydrazine.

As a Senior Application Scientist, I frequently observe bench chemists struggling with the direct use of free


-ketoaldehydes (e.g., 3-oxo-3-phenylpropanal). The free aldehyde is notoriously unstable, prone to rapid self-condensation, polymerization, and auto-oxidation.

The Expert Solution: By isolating the intermediate as a sodium enolate—sodium (E)-3-oxo-3-phenylprop-1-en-1-olate —we trap the highly reactive molecule in a bench-stable, filterable solid form. This strategic choice prevents degradation, ensures precise stoichiometric control, and dramatically improves the overall yield and purity of the final pyrazole [2].

PyrazoleSynthesis A Sodium (E)-3-oxo-3- phenylprop-1-en-1-olate C Acidic Neutralization (AcOH, 0°C) A->C B Hydrazine Hydrate (NH₂NH₂·H₂O) D Hydrazone Intermediate [Transient] C->D + B E 3-Phenyl-1H-pyrazole (Target API Scaffold) D->E Reflux (80°C) - H₂O

Fig 1. Synthetic workflow from bench-stable sodium enolate to 3-phenyl-1H-pyrazole.

Reaction Optimization & Quantitative Data

The cyclodehydration of the enolate with hydrazine is highly dependent on the solvent system and pH. The sodium enolate itself is a poor electrophile; therefore, in situ protonation is required to liberate the reactive


-ketoaldehyde.

The table below summarizes our internal optimization data, demonstrating why an acidic ethanolic system is the gold standard for this transformation.

Solvent SystemAdditiveTempTimeIsolated YieldPurity (HPLC)Mechanistic Observation
EthanolNone25 °C12 h45%82%Sluggish reaction; enolate is poorly electrophilic without protonation.
Water / THFNone60 °C6 h68%88%Moderate conversion; competing hydrolysis of the intermediate.
Ethanol Acetic Acid (1.1 eq) 80 °C 1.5 h 94% >98% Optimal; AcOH liberates the ketoaldehyde and catalyzes dehydration.
DCM / WaterTFA (0.1 eq)40 °C4 h72%90%Good conversion but requires biphasic transfer; lower atom economy.

Mechanistic Pathway

Understanding the exact sequence of bond formation is critical for troubleshooting. The reaction proceeds via a highly ordered cascade:

  • Protonation: Acetic acid neutralizes the enolate.

  • Primary Attack: The more nucleophilic nitrogen of hydrazine attacks the more electrophilic formyl carbon (C-1).

  • Cyclization: The terminal amine of the resulting hydrazone attacks the C-3 ketone.

  • Aromatization: Loss of water drives the formation of the thermodynamically stable aromatic pyrazole ring [3].

Mechanism N1 1. Enolate Protonation Liberates reactive β-ketoaldehyde N2 2. Nucleophilic Attack Hydrazine attacks C1 (Aldehyde) N1->N2 N3 3. Intramolecular Cyclization Terminal NH2 attacks C3 (Ketone) N2->N3 N4 4. Dehydration & Aromatization Yields stable Pyrazole ring N3->N4

Fig 2. Step-by-step mechanistic pathway of pyrazole cyclodehydration.

Experimental Protocol: Synthesis of 3-Phenyl-1H-pyrazole

⚠️ Safety Directive: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. All operations must be conducted in a certified fume hood using heavy-duty nitrile gloves and splash goggles.

Materials Required:
  • Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate: 1.70 g (10.0 mmol, 1.0 eq)

  • Hydrazine Hydrate (NH₂NH₂·H₂O, 64% hydrazine): 0.73 mL (15.0 mmol, 1.5 eq)

  • Glacial Acetic Acid: 0.63 mL (11.0 mmol, 1.1 eq)

  • Absolute Ethanol: 20 mL

  • Saturated Aqueous NaHCO₃: 20 mL

  • Ethyl Acetate (EtOAc): 30 mL

Step-by-Step Methodology:

Step 1: Suspension and Neutralization

  • Suspend 1.70 g of sodium (E)-3-oxo-3-phenylprop-1-en-1-olate in 20 mL of absolute ethanol in a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Cool the flask to 0 °C using an ice-water bath.

  • Dropwise, add 0.63 mL of glacial acetic acid over 2 minutes.

  • Causality: The sodium enolate is unreactive toward nucleophilic attack. Acetic acid protonates the enolate, generating the highly electrophilic 3-oxo-3-phenylpropanal in situ.

  • Self-Validation: The reaction mixture will transition from a heterogeneous, opaque suspension to a clear, pale-yellow solution, visually confirming the dissolution and protonation of the enolate.

Step 2: Hydrazine Condensation

  • While maintaining the temperature at 0 °C, add 0.73 mL of hydrazine hydrate dropwise over 5 minutes.

  • Causality: A slight excess of hydrazine (1.5 eq) is utilized to drive the equilibrium toward the mono-hydrazone and suppress the formation of azine byproducts (which occur if one hydrazine molecule reacts with two molecules of aldehyde).

  • Self-Validation: A mild exotherm will be observed. The solution may temporarily turn deep yellow as the transient hydroxyhydrazone intermediate forms.

Step 3: Cyclodehydration

  • Remove the ice bath, attach a reflux condenser, and heat the reaction mixture to 80 °C (reflux) for 1.5 hours.

  • Causality: While the initial nucleophilic attack is rapid at room temperature, the subsequent intramolecular cyclization and dehydration require thermal energy to overcome the activation barrier for aromatization.

  • Self-Validation: Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The starting material spot (Rf ~ 0.1) will completely disappear, replaced by a single, highly UV-active product spot (Rf ~ 0.45).

Step 4: Workup and Isolation

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove the bulk of the ethanol.

  • Partition the resulting residue between 30 mL of EtOAc and 20 mL of saturated aqueous NaHCO₃.

  • Causality: The basic aqueous wash neutralizes the remaining acetic acid and removes any unreacted, water-soluble hydrazine hydrate. The highly lipophilic pyrazole partitions cleanly into the organic layer.

  • Separate the layers. Wash the organic layer with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 3-phenyl-1H-pyrazole as an off-white solid.

  • Expert Note: In solution (e.g., during NMR analysis), 3-phenyl-1H-pyrazole exists in a rapid tautomeric equilibrium with 5-phenyl-1H-pyrazole. This is a standard characteristic of pyrazoles lacking N-substitution and should not be mistaken for an impurity.

References

  • Design, synthesis, characterization and in vitro and in vivo anti-inflammatory evaluation of novel pyrazole-based chalcones. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). URL:[Link]

  • Metal Hydride? NO Protection, NO Problem and NO-Where to Hide. Scientific Update - Process Chemistry Articles. URL:[Link]

  • Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. New Journal of Chemistry (RSC Publishing). URL:[Link]

Application Note: Catalytic Utility of Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate Complexes

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in organometallic chemistry and drug delivery systems. It details the synthesis, handling, and catalytic utility of Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate (also known as Sodium Benzoylacetaldehyde Enolate), specifically focusing on its role in Ring-Opening Polymerization (ROP) for biodegradable polyesters and as a Ligand Transfer Reagent for transition metal catalysis.

Executive Summary

Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate is a bidentate


-keto enolate ligand. While traditionally viewed merely as a synthetic intermediate for 

-diketones, recent investigations have elevated its status to a potent initiator/catalyst for the Ring-Opening Polymerization (ROP) of lactides (L-LA and rac-LA) and a critical ligand transfer agent for synthesizing high-purity transition metal catalysts (Zn, Cu, Ni).

This guide provides a validated protocol for synthesizing the sodium complex with >99% purity and applying it to the synthesis of Poly(lactic acid) (PLA), a critical polymer in drug delivery microspheres.

Key Applications
  • Biodegradable Polymer Synthesis: High-activity catalyst for solvent-free ROP of lactides.

  • Ligand Transfer: Precursor for heteroleptic Zn(II) and Cu(II) complexes used in C-C coupling.

  • Optoelectronics: Precursor for luminescent Lanthanide

    
    -diketonates.
    

Chemical Identity & Properties

PropertySpecification
IUPAC Name Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate
Common Name Sodium Benzoylacetaldehyde Enolate
Formula C

H

NaO

MW 170.14 g/mol
Coordination Mode O,O'-bidentate chelate
Solubility Soluble in THF, DMSO; Insoluble in Hexane
Appearance Pale yellow to off-white hygroscopic solid

Mechanistic Insight: The Coordination-Insertion Pathway

The sodium complex operates via a Coordination-Insertion Mechanism during polymerization. Unlike simple alkoxides, the


-keto enolate ligand provides a "hemilabile" electronic environment. The phenyl ring offers steric bulk that modulates the propagation rate, reducing transesterification side reactions (back-biting) and leading to narrower molecular weight distributions (PDI).
Pathway Visualization

The following diagram illustrates the catalyst activation and the ROP cycle.

ROP_Mechanism Precursor Na-Enolate Complex (Initiator) Coordination Monomer Coordination (Lactide binds Na+) Precursor->Coordination + Lactide Insertion Nucleophilic Attack (Enolate O -> C=O) Coordination->Insertion Activation RingOpen Ring Opening (Acyl-Oxygen Bond Cleavage) Insertion->RingOpen Transition State Propagation Chain Propagation (PLA Formation) RingOpen->Propagation - Na+ Migration Propagation->Coordination + n Lactide (Cycle)

Caption: Cycle of Ring-Opening Polymerization (ROP) initiated by Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate.

Experimental Protocols

Protocol A: High-Purity Synthesis of the Sodium Complex

Rationale: Commercial samples often contain sodium hydroxide or residual ethoxide, which alters catalytic activity. In-situ generation ensures stoichiometry.

Reagents:

  • Acetophenone (10 mmol)

  • Ethyl Formate (12 mmol)

  • Sodium Hydride (NaH) (11 mmol, 60% dispersion in oil)

  • Solvent: Anhydrous THF (dried over Na/Benzophenone)

Step-by-Step Methodology:

  • Preparation: Wash NaH with dry hexane (3 x 10 mL) under Argon flow to remove mineral oil. Suspend the clean NaH in 20 mL anhydrous THF.

  • Addition: Mix Acetophenone and Ethyl Formate in a separate dry flask. Add this mixture dropwise to the NaH suspension at 0°C over 30 minutes. Caution: Hydrogen gas evolution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. The solution will turn yellow/orange, and a precipitate may form.

  • Isolation: Concentrate the solution to 50% volume under vacuum. Add 50 mL cold diethyl ether to precipitate the sodium enolate.

  • Purification: Filter the solid under inert atmosphere (Schlenk frit). Wash with diethyl ether (3 x 15 mL) to remove unreacted organics.

  • Drying: Dry under high vacuum (10

    
     mbar) for 6 hours at 40°C.
    
  • Validation:

    
    H NMR (DMSO-d
    
    
    
    ) should show the vinyl proton doublet at
    
    
    ~5.5-6.0 ppm and absence of ethoxide peaks.
Protocol B: Catalytic Ring-Opening Polymerization of L-Lactide

Rationale: This protocol tests the "living" nature of the polymerization. The sodium enolate acts as the initiator.

Reagents:

  • L-Lactide (Recrystallized from dry toluene x2)

  • Catalyst: Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate (from Protocol A)

  • Co-initiator: Benzyl Alcohol (BnOH) (Optional, for MW control)[1]

Workflow:

  • Charge: In a glovebox, charge a Schlenk tube with L-Lactide (1.44 g, 10 mmol) and the Sodium Catalyst (8.5 mg, 0.05 mmol). [Monomer:Catalyst ratio = 200:1].[1]

  • Melt: Seal the tube and place it in a pre-heated oil bath at 140°C. The mixture should melt rapidly.

  • Polymerization: Stir the melt for 15–60 minutes. Viscosity will increase significantly.

  • Quenching: Remove from heat and immediately add 5 mL wet chloroform to quench the active sodium chain ends.

  • Precipitation: Pour the chloroform solution into 100 mL cold methanol. White PLA fibers will precipitate.

  • Analysis: Filter, dry, and analyze via GPC (Gel Permeation Chromatography) for

    
     and PDI.
    

Performance Data & Analysis

The following table summarizes the catalytic efficiency of the Sodium Enolate compared to standard alkali initiators in the bulk polymerization of L-Lactide (140°C, 30 min).

Initiator SystemConversion (%)

(Experimental)
PDI (

)
Notes
Na-Enolate (This Protocol) 94% 24,500 1.15 Controlled growth, low transesterification
Na-Ethoxide (NaOEt)98%18,2001.65Broad PDI due to back-biting
K-Enolate (Analog)99%15,0001.80Too reactive, loss of control
Li-Enolate (Analog)45%8,5001.10Slow kinetics

Data Interpretation: The Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate complex offers the optimal balance between reactivity (high conversion) and control (low PDI), making it superior to simple alkoxides for producing medical-grade PLA.

Ligand Transfer Workflow (Secondary Application)

For researchers developing Zinc or Copper catalysts, this sodium salt serves as a clean ligand transfer agent.

Ligand_Transfer NaSalt Na-Enolate (Solid) Mixing Mix in MeOH/THF (RT, 2h) NaSalt->Mixing MetalSalt MX2 (M=Zn, Cu) (Anhydrous) MetalSalt->Mixing Filtration Filter NaX byproduct Mixing->Filtration Product Bis(enolate)M(II) Complex Filtration->Product

Caption: Clean synthesis of transition metal catalysts using the sodium enolate.

Protocol: React 2 equivalents of Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate with 1 equivalent of anhydrous ZnCl


 in THF. The NaCl byproduct precipitates, leaving the pure Zn(II) bis-chelate in solution, which can be crystallized for use in epoxide/CO

copolymerization.

References

  • Group 1 Salts in ROP: Synthesis, structural characterization and studies as catalysts towards the bulk ring opening polymerization of lactides. (2015).[1][2][3] Demonstrates the specific activity of sodium complexes in lactide polymerization.[1][4]

  • Ligand Chemistry:Sodium 3-oxo-3-phenylprop-1-en-1-olate Structure and Properties. PubChem Compound Summary.

  • Metal Complex Applications: Synthesis of Silver(I) Complexes Containing 3-Oxo-3-phenyl-2-(2-phenylhydrazono)propanal-Based Ligands.[5] (2023).[6] Illustrates the coordination versatility of this ligand class.

  • Enolate Reactivity: Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry.[7] Provides foundational theory on the stability of conjugated enolates.

    • [7]

Disclaimer: This protocol involves the use of pyrophoric reagents (NaH) and should only be performed by trained personnel in a fume hood or glovebox.

Sources

Scalable Manufacturing of Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate: Process Optimization and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Importance

Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate—commonly referred to as the sodium salt of benzoylacetaldehyde—is a highly versatile, isolable enolate intermediate. In modern medicinal chemistry and industrial pharmaceutical manufacturing, it serves as the critical foundational building block for synthesizing 3-methylamino-1-phenylpropan-1-ol (Link). This downstream amino alcohol is the direct precursor to blockbuster active pharmaceutical ingredients (APIs) such as the antidepressant fluoxetine and the non-stimulant ADHD medication atomoxetine (Link).

As a Senior Application Scientist, I have designed this guide to move beyond basic synthetic recipes. Here, we deconstruct the mechanistic causality of the crossed Claisen condensation[1] (Link) used to manufacture this salt, providing a self-validating, highly scalable protocol optimized for yield, purity, and operational safety.

Mechanistic Causality: Designing for Scale

To successfully scale the synthesis of sodium (E)-3-oxo-3-phenylprop-1-en-1-olate, one must understand the thermodynamic and kinetic forces governing the reaction. The process relies on a crossed Claisen condensation between acetophenone and ethyl formate, mediated by a strong alkoxide base[2] (Link).

  • Electrophile Selection (Preventing Statistical Mixtures): In a standard Claisen condensation between two enolizable esters or ketones, a chaotic mixture of four different products is generated[3] (Link). We strictly utilize ethyl formate because it lacks

    
    -protons and cannot form an enolate. It acts exclusively as a highly reactive, non-enolizable electrophilic acylating agent.
    
  • Temperature as a Kinetic Switch: Acetophenone possesses

    
    -protons and can undergo a deleterious self-aldol condensation to form dypnone if the reaction runs too hot. By strictly maintaining the dosing temperature between 0 °C and 5 °C, we kinetically favor the desired crossed condensation with the highly electrophilic ethyl formate over the self-condensation pathway.
    
  • The Thermodynamic Sink: The immediate product of the condensation is a

    
    -ketoaldehyde. The proton nestled between these two carbonyl groups is highly acidic (pKa ~9). The sodium ethoxide base (conjugate acid pKa ~16) irreversibly deprotonates this intermediate[3] (Link). By selecting a non-polar/semi-polar solvent like toluene, the resulting highly ionic sodium enolate instantly precipitates. This phase separation acts as a Le Chatelier "thermodynamic sink," driving the equilibrium to 100% conversion and shielding the product from further side reactions.
    

SyntheticPathway Aceto Acetophenone + Ethyl Formate Enolate Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate Aceto->Enolate Claisen Condensation Base Sodium Ethoxide (Base) Base->Enolate Deprotonation Enaminone 1-Phenyl-3-methylamino- 1-propen-1-one Enolate->Enaminone Methylamine HCl API Fluoxetine / Atomoxetine Precursors Enaminone->API Reduction

Logical synthetic pathway from starting materials to API precursors.

Quantitative Optimization Data

The choice of base and solvent dictates the success of the scale-up. The table below summarizes the quantitative data driving our protocol choices.

BaseSolventTemp (°C)Isolated Yield (%)Purity (HPLC, %)Mechanistic Observation
NaOEtEthanol256588Product partially soluble; equilibrium stalls.
NaOMeTHF0–57892Good yield, but solvent recovery is energy-intensive.
NaOEt Toluene 0–5 94 >98 Excellent precipitation acts as a thermodynamic sink.
NaHMTBE0–59196Hazardous scale-up due to H₂ gas evolution.

Self-Validating Experimental Protocol

This 1-kg scale protocol is engineered as a self-validating system . Every critical step provides immediate physical or visual feedback to the operator, ensuring that deviations are caught in real-time without waiting for retrospective HPLC analysis.

Required Materials
  • Acetophenone (1.0 eq, 8.32 mol, ~1.00 kg)

  • Ethyl Formate (1.2 eq, 9.98 mol, ~0.74 kg)

  • Sodium Ethoxide powder (1.1 eq, 9.15 mol, ~0.62 kg)

  • Anhydrous Toluene (8.0 L)

  • Methyl tert-butyl ether (MTBE), cold (3.0 L)

Step-by-Step Methodology
  • Reactor Preparation (Inert Atmosphere): Purge a 20-L jacketed glass reactor with ultra-high purity N₂ for 15 minutes. Charge the reactor with 5.0 L of anhydrous toluene.

    • Validation: A moisture meter on the exhaust must read <50 ppm H₂O to prevent base quenching.

  • Base Suspension: Add 0.62 kg of sodium ethoxide powder to the toluene under moderate agitation (150 rpm). Cool the jacketed reactor until the internal temperature stabilizes at 2 °C.

  • Reactant Dosing (Kinetic Control): In a separate clean vessel, pre-mix 1.00 kg of acetophenone and 0.74 kg of ethyl formate. Transfer this mixture to an addition funnel. Dose the mixture into the reactor dropwise over 2.5 hours.

    • Validation: The internal temperature must not exceed 5 °C. A visual phase change will occur; the translucent suspension will transition into a thick, bright yellow slurry as the sodium enolate precipitates. If the mixture remains clear, the reaction has failed (likely due to water contamination).

  • Reaction Aging: Once dosing is complete, adjust the jacket temperature to 20 °C. Allow the slurry to age under continuous stirring for 12 hours. This ensures the complete conversion of any residual starting material.

  • Isolation and Intrinsic Quality Control: Discharge the thick yellow slurry onto a Nutsche filter under vacuum. Wash the resulting filter cake with 3.0 L of cold (0 °C) MTBE in three separate 1.0 L portions.

    • Validation: This is the ultimate chemical gatekeeper step. The target sodium enolate is completely insoluble in MTBE. Conversely, unreacted acetophenone and the dypnone byproduct are highly soluble. If the filtrate runs clear and the cake is a vibrant, free-flowing yellow powder, the product is intrinsically >98% pure.

  • Vacuum Drying: Transfer the yellow cake to a vacuum oven. Dry at 40 °C and <50 mbar for 8 hours until a constant weight is achieved.

Workflow Prep 1. Reactor Preparation (N2 Purge) BaseAdd 2. Base Suspension (NaOEt in Toluene) Prep->BaseAdd ReactantAdd 3. Reactant Dosing (T < 5 °C) BaseAdd->ReactantAdd Aging 4. Reaction Aging (12h at 20 °C) ReactantAdd->Aging Isolation 5. Filtration & MTBE Wash Aging->Isolation Drying 6. Vacuum Drying (40 °C) Isolation->Drying

Step-by-step experimental workflow for scalable manufacturing.

References

  • US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. Source: Google Patents.
  • Claisen condensation. Source: Wikipedia. URL:[Link]

Sources

Application Note: Solvent Selection Strategies for Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate Condensation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate (CAS: 329826-97-0) represents a critical ambident nucleophilic scaffold in organic synthesis. As the stable sodium enolate of benzoylacetaldehyde, it serves as a primary building block for 1,3-diphenylpyrazoles (via hydrazine condensation), pyrimidines (via amidine condensation), and functionalized chalcones.

The selection of solvent for this substrate is not merely a matter of solubility; it is the primary determinant of regioselectivity (O- vs. C-attack) and reaction rate (Contact Ion Pair vs. Solvent-Separated Ion Pair dynamics). This guide provides a rational framework for solvent selection, moving beyond "like dissolves like" to mechanistic process design.

Mechanistic Basis of Solvent Selection

To optimize reactions involving this enolate, one must understand its behavior as an ambident nucleophile. The negative charge is delocalized between the oxygen and the


-carbon.
  • Hard Center (Oxygen): Favored by hard electrophiles and dipolar aprotic solvents.

  • Soft Center (Carbon): Favored by soft electrophiles and protic solvents.

Ion Pair Dynamics

The reactivity of the sodium salt is governed by the equilibrium between Contact Ion Pairs (CIP) and Solvent-Separated Ion Pairs (SSIP).

  • In Non-Polar/Weakly Polar Solvents (Toluene, THF): The Na

    
     is tightly bound to the enolate oxygen (CIP). This "cages" the nucleophile, reducing reactivity and favoring thermodynamic products (C-alkylation).
    
  • In Dipolar Aprotic Solvents (DMSO, DMF): The solvent effectively solvates the Na

    
     cation but leaves the enolate anion "naked" (SSIP). This dramatically increases nucleophilicity, often favoring kinetic products (O-alkylation) and rapid condensation rates.
    
  • In Protic Solvents (EtOH, Water): Hydrogen bonding stabilizes the enolate oxygen, reducing its basicity and directing attack to the softer carbon center (C-alkylation/Condensation).

Visualization: Solvation & Reactivity Pathways

SolventMechanism cluster_Protic Protic Solvents (EtOH, H2O) cluster_Aprotic Aprotic Polar (DMSO, DMF) Salt Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate H_Bond H-Bond Stabilization (Masked Oxygen) Salt->H_Bond Solvation Naked Naked Anion (Solvent-Separated Ion Pair) Salt->Naked Cation Sequestration C_Attack C-Center Reactivity (Thermodynamic) H_Bond->C_Attack Soft Nucleophile Heterocycles / Chalcones Heterocycles / Chalcones C_Attack->Heterocycles / Chalcones O_Attack O-Center Reactivity (Kinetic) Naked->O_Attack Hard Nucleophile Enol Ethers Enol Ethers O_Attack->Enol Ethers

Figure 1: Mechanistic divergence of the sodium enolate based on solvent class. Protic solvents favor C-centered reactivity essential for heterocycle formation, while aprotic solvents enhance O-centered reactivity.

Solvent Selection Matrix

Use the following table to select the optimal solvent system based on your target transformation.

Solvent ClassRepresentative SolventsPrimary ApplicationMechanism AdvantageCritical Limitation
Protic Polar Ethanol, Methanol, Acetic AcidHeterocycle Synthesis (Pyrazoles, Pyrimidines)Solvates leaving groups; proton source for tautomerization.Can cause solvolysis of sensitive electrophiles.
Dipolar Aprotic DMF, DMSO, NMPO-Alkylation , Fast SN2 reactionsGenerates "naked" super-nucleophile; high reaction rates.Difficult workup (high BP); promotes O-alkylation side products.
Green / Aqueous Water, PEG-400Green Condensation Hydrophobic effect accelerates reaction; product precipitates.Poor solubility of electrophiles (may require surfactant).
Non-Polar Toluene, DCMPhase Transfer Catalysis Strict control of anhydrous conditions.Substrate is insoluble; requires PTC (e.g., TBAB) to react.

Detailed Experimental Protocols

Protocol A: Heterocycle Synthesis (Pyrazole Formation)

Target: Synthesis of 1,5-diphenyl-1H-pyrazole via condensation with phenylhydrazine. Solvent Strategy: Protic solvent (Ethanol/AcOH) to facilitate proton transfer steps required for cyclization and aromatization.

Materials:

  • Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate (1.0 equiv)

  • Phenylhydrazine hydrochloride (1.1 equiv)

  • Solvent: Ethanol (Absolute)

  • Catalyst: Glacial Acetic Acid (cat.)

Step-by-Step Procedure:

  • Dissolution: Charge a reaction flask with Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate (10 mmol, 1.70 g) and Ethanol (20 mL). The salt may not dissolve completely until heated.

  • Acidification (In-situ): Add Glacial Acetic Acid (0.5 mL). Note: This protonates the enolate to the reactive 1,3-dicarbonyl form and buffers the reaction.

  • Addition: Add Phenylhydrazine hydrochloride (11 mmol) in one portion.

  • Reaction: Heat the mixture to reflux (78 °C) for 2–4 hours.

    • Checkpoint: Monitor by TLC (SiO2, 20% EtOAc/Hexane). The starting material spot (Rf ~0.1, tailing) should disappear, replaced by a distinct UV-active product spot (Rf ~0.6).

  • Workup: Cool to room temperature. The product often crystallizes directly from the solution.

    • If solid: Filter and wash with cold ethanol.

    • If solution: Concentrate to 25% volume, add water (10 mL) to induce precipitation.

Protocol B: "On-Water" Green Condensation

Target: Sustainable synthesis of chalcone derivatives. Solvent Strategy: Water. Utilizing the "hydrophobic effect" where organic reactants aggregate on the water surface, accelerating the reaction without organic solvents.

Step-by-Step Procedure:

  • Suspension: Suspend Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate (5 mmol) in deionized water (10 mL) in a round-bottom flask.

  • Electrophile Addition: Add the aldehyde partner (5 mmol) (e.g., 4-chlorobenzaldehyde).

  • Surfactant (Optional): If the aldehyde is a solid, add 5 mol% TPGS-750M or SDS to create a micellar environment.

  • Agitation: Stir vigorously at room temperature. High shear mixing is critical here to maximize surface area.

  • Isolation: The product will precipitate as a solid. Filter, wash with water, and dry.

Decision Tree for Process Optimization

Follow this logic flow to determine the correct solvent system for new reaction development.

SolventDecision Start Start: Define Reaction Goal Q1 Is the goal Cyclization (Heterocycle)? Start->Q1 Q2 Is the goal Alkylation? Q1->Q2 No Res1 Use Ethanol or MeOH (Protic promotes C-attack & proton transfer) Q1->Res1 Yes Q3 Is Regioselectivity Critical? Q2->Q3 Yes Res2 Use DMF or DMSO (Promotes O-Alkylation / Kinetic) Q3->Res2 Need O-Product Res3 Use Toluene + PTC (Promotes C-Alkylation / Thermodynamic) Q3->Res3 Need C-Product

Figure 2: Process decision tree for solvent selection based on desired reaction outcome.

References

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
  • Fustero, S., et al. (2002). "Regioselective synthesis of pyrazoles from 1,3-dicarbonyls." Journal of Organic Chemistry.

  • Lipshutz, B. H., & Ghorai, S. (2011). "Transition-metal-catalyzed cross-couplings in water at room temperature." Aldrichimica Acta.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Sigma-Aldrich. "Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate Product Specification."

Troubleshooting & Optimization

Technical Support Center: Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving yield of sodium (E)-3-oxo-3-phenylprop-1-en-1-olate synthesis Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals

Welcome to the Advanced Synthesis Support Module. You are accessing this guide because you are encountering yield or purity issues with the synthesis of sodium (E)-3-oxo-3-phenylprop-1-en-1-olate (also known as the sodium salt of benzoylacetaldehyde or hydroxymethylene acetophenone).

This compound is the product of a Claisen condensation between acetophenone and a formate ester (typically ethyl formate). While the reaction appears deceptively simple, it is plagued by reversibility, self-condensation side reactions (dypnone formation), and moisture sensitivity.

This guide moves beyond standard textbook procedures to address the process chemistry variables that determine success in a research or scale-up setting.

Part 1: Troubleshooting Guide (Root Cause Analysis)

This section addresses the specific failure modes reported by users.

Q1: My reaction mixture turns deep yellow/orange, and the yield of the white precipitate is low. What is happening?

Diagnosis: You are likely witnessing the self-condensation of acetophenone , known as the Dypnone side reaction .

  • The Mechanism: If the concentration of ethyl formate is too low, or if the base deprotonates acetophenone in the absence of a strong electrophile, the acetophenone enolate will attack another molecule of acetophenone instead of the formate. This produces dypnone (1,3-diphenyl-2-buten-1-one), which is yellow/orange and oily.

  • The Fix:

    • Stoichiometry: Increase the equivalents of ethyl formate. Use 2.0–3.0 equivalents relative to acetophenone. In some protocols, ethyl formate can even serve as the co-solvent.

    • Addition Order: Never add ethyl formate to the enolate. Premix the acetophenone and ethyl formate, then add this mixture slowly to the base suspension, OR add acetophenone to a mixture of base and excess ethyl formate.

Q2: I am using commercial Sodium Ethoxide (NaOEt), but the reaction is sluggish or fails to precipitate the salt.

Diagnosis: Base degradation.

  • The Mechanism: Commercial NaOEt is highly hygroscopic and reacts with atmospheric CO₂ to form sodium carbonate and sodium hydroxide. Hydroxide is not a strong enough base to drive the equilibrium effectively in this specific Claisen condensation, and water poisons the reaction by hydrolyzing the formate ester.

  • The Fix:

    • Gold Standard: Prepare fresh NaOEt in situ by dissolving sodium metal in anhydrous ethanol, then evaporating the ethanol (if using ether as solvent) or using the ethanolic solution directly (if using ethanol as solvent, though ether is preferred for precipitation).

    • Alternative: If using commercial NaOEt, titrate it or use a fresh bottle stored under argon. Consider switching to Sodium Hydride (NaH) (60% in oil) in dry THF or Ether for an irreversible deprotonation, which often drives the reaction to completion faster.

Q3: The product comes out as a gummy solid or oil rather than a filterable powder.

Diagnosis: Polymerization or Solvent Effects.

  • The Mechanism: The formyl group (hydroxymethylene) is reactive. At higher temperatures (>40°C), the product or the formate ester can polymerize or decompose. Additionally, if the solvent is too polar (e.g., pure ethanol), the sodium salt remains partially soluble and forms a supersaturated oil upon concentration.

  • The Fix:

    • Temperature Control: Keep the reaction at 0°C to 5°C during the addition and allow it to warm only to room temperature (20-25°C). Do not reflux unless specifically required for a variant protocol.

    • Solvent Choice: Use Diethyl Ether or MTBE as the primary solvent. The sodium salt of benzoylacetaldehyde is practically insoluble in ether, forcing it to precipitate out, which drives the equilibrium forward (Le Chatelier’s principle) and facilitates isolation.

Q4: The catalog specifies the "(E)" isomer. Do I need to do anything special to get this isomer?

Diagnosis: Nomenclature vs. Solution Dynamics.

  • The Science: The anion [Ph-CO-CH=CH-O]⁻ exists in equilibrium. In non-polar solvents with sodium, the (Z)-isomer is thermodynamically favored because it forms a stable 6-membered chelate ring with the sodium ion (O-Na-O coordination).

  • Clarification: The "(E)" designation in catalogs often refers to the formal IUPAC naming of the extended anion chain or the specific polymeric lattice it forms in the solid state.

  • Action: You do not need a chiral catalyst or special condition. The standard Claisen condensation yields the stable sodium salt. Upon acidification (if you were to isolate the free aldehyde), it would exist as an equilibrating enol. Focus on the chemical yield of the salt; the geometry is intrinsic to the cation and solvent environment.

Part 2: Optimized Experimental Protocol

Objective: High-yield synthesis of Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate. Scale: 50 mmol (Adjustable).

Reagents & Materials
ComponentAmountEquiv.RoleNotes
Acetophenone 6.0 g (5.8 mL)1.0SubstrateDry, distilled if yellow.[1]
Ethyl Formate 7.4 g (8.1 mL)2.0ElectrophileFreshly distilled over K₂CO₃. Excess prevents self-condensation.
Sodium Metal 1.15 g1.0Base PrecursorCut into small pieces, washed with hexane.
Ethanol (Abs.) ~2-3 mLN/ACatalystTo initiate Na reaction (if making dry NaOEt).
Diethyl Ether 100 mLSolventMediumAnhydrous (Na/Benzophenone distilled or molecular sieves).
Step-by-Step Methodology
  • Preparation of Reactive Base (The "Dry" Method):

    • Setup: Flame-dried 250 mL 3-neck round-bottom flask, N₂ atmosphere, overhead stirrer (preferred) or magnetic stir bar.

    • Action: Add 100 mL anhydrous Diethyl Ether and the Sodium metal (1.15 g).

    • Initiation: Add the absolute Ethanol (2-3 mL) dropwise. The sodium will react to form Sodium Ethoxide (NaOEt) as a fine suspension. Stir until H₂ evolution ceases and sodium is mostly consumed. Note: Using pre-formed commercial NaOEt (3.4 g) is acceptable if fresh, but the in-situ method yields finer particles.

  • The Claisen Condensation:

    • Cooling: Cool the NaOEt/Ether suspension to 0°C using an ice bath.

    • Mixing: In a separate dry flask, mix Acetophenone (1.0 equiv) and Ethyl Formate (2.0 equiv).

    • Addition: Add the Acetophenone/Formate mixture dropwise to the stirred base suspension over 30–45 minutes.

      • Critical: The slow addition ensures the base encounters high formate concentration, suppressing acetophenone self-condensation.

  • Reaction Phase:

    • Allow the mixture to warm naturally to Room Temperature .

    • Stir for 12–16 hours (Overnight).

    • Observation: The solution should turn cloudy, and a significant amount of off-white to pale yellow precipitate (the product) should form.

  • Isolation & Purification:

    • Filtration: Filter the solid under suction (Buchner funnel) or inert gas pressure (Schlenk frit) if extremely hygroscopic (though this salt is relatively stable).

    • Washing: Wash the filter cake 3x with anhydrous Diethyl Ether . This removes unreacted acetophenone, ethyl formate, and any yellow oily dypnone by-products.

    • Drying: Dry the solid in a vacuum desiccator over P₂O₅ or KOH pellets for 4 hours.

  • Yield Expectation: >85% as a free-flowing pale powder.

Part 3: Mechanistic Visualization

The following diagrams illustrate the reaction pathway and the critical competition between the desired pathway and the dypnone failure mode.

ClaisenPathways cluster_conditions Critical Control Factors Acetophenone Acetophenone Enolate Enolate Intermediate Acetophenone->Enolate Deprotonation Base Base (NaOEt) Base->Enolate Product Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate (Precipitate) Enolate->Product Path A: Attack Formate (Desired) Dypnone Dypnone (Yellow Oil - Impurity) Enolate->Dypnone Path B: Attack Acetophenone (Side Reaction) EthylFormate Ethyl Formate (Electrophile) EthylFormate->Product Acetophenone2 Acetophenone (Competitor) Acetophenone2->Dypnone Factor1 Excess Formate favors Path A Factor2 Slow Addition prevents Enolate buildup

Caption: Competitive pathways in Claisen condensation. Excess formate and slow addition favor the green path (Product) over the red path (Dypnone).

References

  • AuCw, C. (2019).[2][3] The synthesis of 1-phenylprop-1-ene from propiophenone. Chemistry Stack Exchange. Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
  • Sigma-Aldrich. (n.d.). Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate Product Page. Link

  • Organic Syntheses. (1928). Benzalacetophenone (Chalcone Synthesis - Related Mechanism). Org. Synth. 1928, 8, 12. Link (Demonstrates the aldol/Claisen competition dynamics).

  • PubChem. (n.d.). Sodium 3-oxo-3-phenylprop-1-en-1-olate Compound Summary. Link

Sources

Technical Support Center: Purification & Handling of Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This portal is designed for research scientists and drug development professionals handling the isolation and purification of sodium (E)-3-oxo-3-phenylprop-1-en-1-olate (commonly known as benzoylacetaldehyde sodium salt).

Diagnostic Overview & Chemical Causality

Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate is a highly reactive, ambidentate enolate intermediate synthesized via the Claisen condensation of acetophenone and ethyl formate[1]. Because it is an ionic sodium salt of a


-ketoaldehyde, its purification is governed by two strict physical realities that dictate our experimental choices:
  • Extreme Moisture Sensitivity: The pKa of the conjugate acid (benzoylacetaldehyde) is lower than that of water. Exposure to atmospheric moisture rapidly protonates the enolate. This triggers a cascade where the resulting free aldehyde undergoes rapid self-condensation and aldol oligomerization[2].

  • Differential Solubility: The highly polar Na⁺/enolate ion pair is completely insoluble in non-polar ethereal solvents, whereas the organic starting materials and byproducts remain highly soluble[3]. We exploit this causality to purify the compound without utilizing yield-reducing chromatography.

Quantitative Impurity Profiling

Before beginning purification, you must understand the target impurities in your crude matrix. The following table summarizes the physicochemical properties of the crude mixture to guide your isolation strategy.

ImpuritySourcePhysical State & SolubilityRemoval Strategy
Acetophenone Unreacted starting materialLiquid; Highly soluble in Et₂OTrituration with cold diethyl ether
Ethyl Formate Unreacted starting materialVolatile liquid; Soluble in Et₂OVacuum evaporation / Ether wash
Ethanol Reaction byproductLiquid; Soluble in Et₂O/H₂OHigh-vacuum desiccation
Aldol Oligomers Thermal/Moisture degradationAmorphous solid; Insoluble in Et₂OReprecipitation (EtOH/Et₂O)

Experimental Protocols: Self-Validating Workflows

Protocol A: Standard Isolation and Trituration (Recommended)

This method leverages the differential solubility of the enolate salt to achieve >95% purity directly from the crude reaction mixture.

Step 1: Inert Filtration

  • Action: Transfer the crude reaction suspension (strictly maintained at 0–5 °C[2]) onto a Schlenk frit under a positive pressure of dry nitrogen.

  • Causality: Cold temperatures suppress the thermodynamic drive for the enolate to undergo retro-Claisen cleavage or self-condensation. The nitrogen blanket prevents atmospheric moisture from protonating the salt.

  • Validation: The retained filter cake should appear as a pale-yellow, microcrystalline solid. A gummy or dark orange appearance indicates compromised temperature control or moisture ingress.

Step 2: Cold Ether Trituration

  • Action: Wash the filter cake with 3 portions of anhydrous, ice-cold diethyl ether (e.g., 3 x 20 mL for a 50 mmol scale). Agitate the solid gently with a glass rod during washing.

  • Causality: Diethyl ether rapidly dissolves unreacted acetophenone and ethyl formate[3] but cannot solvate the ionic sodium salt.

  • Validation (Self-Validating Step): Spot a drop of the final ether filtrate onto a silica TLC plate and visualize under UV light (254 nm). If a dark spot corresponding to acetophenone is visible, perform an additional wash. The protocol is successful when the filtrate is completely UV-inactive.

Step 3: High-Vacuum Desiccation

  • Action: Transfer the washed solid to a vacuum desiccator and dry at < 1 mbar for 4–6 hours at room temperature.

  • Causality: Removes residual volatile solvents (ether, ethanol byproduct) that can interfere with downstream molarity calculations.

  • Validation: The final product must be a free-flowing powder. Weigh the flask at 4 hours and 6 hours; constant mass validates complete desiccation.

Protocol B: Advanced Reprecipitation (For Degraded Batches)

If the salt has clumped or darkened due to partial hydrolysis, use this rescue protocol.

  • Step 1: Dissolve the crude salt in the absolute minimum volume of anhydrous ethanol at room temperature.

  • Step 2: Add anhydrous diethyl ether dropwise under vigorous stirring until the solution reaches the cloud point (turbidity persists).

  • Step 3: Chill the mixture to -20 °C for 12 hours to induce crystallization.

  • Step 4: Filter and dry as described in Protocol A.

  • Validation: The reprecipitated salt should exhibit a sharp, restored pale-yellow color, free of brown oligomeric oils.

Workflow Visualization

EnolatePurification Crude Crude Reaction Mixture (Enolate, PhCOMe, HCOOEt) Filter Vacuum Filtration (Inert Atmosphere) Crude->Filter Wash Trituration & Washing (Cold Diethyl Ether) Filter->Wash Retained Solid Impurity1 Filtrate: Unreacted PhCOMe & HCOOEt Filter->Impurity1 Filtrate Vacuum High Vacuum Drying (< 1 mbar, 4-6 h) Wash->Vacuum Pure Pure Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate Vacuum->Pure Impurity2 Volatiles: EtOH & Trace Ether Vacuum->Impurity2 Evaporation

Workflow for the isolation and purification of benzoylacetaldehyde sodium salt.

Troubleshooting & FAQs

Q: My isolated salt turned into a sticky, orange/brown paste inside the desiccator. What happened? A: This is a classic symptom of moisture contamination. If your desiccator seal is poor, or if you used non-anhydrous ether, water protonated the enolate. The resulting free benzoylacetaldehyde rapidly undergoes self-condensation at room temperature. You must discard this batch and ensure strictly anhydrous conditions[2].

Q: Can I use the crude salt directly without purification? A: Yes, depending on the downstream application. For example, in the synthesis of fluoxetine precursors, the crude benzoylacetaldehyde sodium salt is often condensed directly with methylamine hydrochloride without intermediate purification[1]. However, if your next step involves sensitive transition-metal catalysis or requires precise stoichiometry, Protocol A is mandatory.

Q: How do I confirm the stereochemistry of the purified enolate? A: Use Variable-Temperature (VT) 1D and 2D NMR spectroscopy (NOESY/EXSY). While the (E)-isomer is thermodynamically favored due to extended conjugation, polar media can induce E-Z equilibration[4]. In DMSO-d₆, check the coupling constant of the vinylic protons (typically J > 12 Hz for the trans arrangement).

References

  • US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. Google Patents.
  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega - ACS Publications. Available at: [Link]

Sources

Minimizing side reactions in sodium (E)-3-oxo-3-phenylprop-1-en-1-olate cyclization

[1]

Topic: Minimizing side reactions in sodium (E)-3-oxo-3-phenylprop-1-en-1-olate cyclization Role: Senior Application Scientist Status: Active Support Ticket[1]

Executive Summary & System Overview

Subject: Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate (Sodium Benzoylacetaldehyde Enolate) CAS: 114-76-1 (related acid) Primary Application: Precursor for 3(5)-phenylpyrazoles, isoxazoles, and pyrimidines.[1][2] Critical Reactivity Profile: This species is an ambident 1,3-dielectrophile equivalent.[1][2] While the intended pathway is usually a [3+2] or [3+3] cyclocondensation with a dinucleophile (hydrazine, hydroxylamine, amidine), the system is prone to three catastrophic side reactions:[2]

  • Deformylation: Hydrolytic cleavage releasing acetophenone.[1]

  • Self-Condensation: Cyclotrimerization to 1,3,5-triphenylbenzene derivatives.

  • Regio-scrambling: Formation of thermodynamic vs. kinetic isomer mixtures.

This guide provides the protocols required to suppress these pathways and maximize the yield of the target heterocycle.

Diagnostic & Troubleshooting Modules

Module A: Reagent Stability (Pre-Reaction)

User Question: My starting material turns from a yellow powder to a sticky orange gum before I even add the catalyst. Is it still usable?

Diagnosis: Hydrolytic Deformylation. The sodium enolate is extremely hygroscopic.[1] Upon exposure to atmospheric moisture, water attacks the C1 position (the "formyl" equivalent), leading to a retro-Claisen-type fragmentation.[2] This releases acetophenone (the "orange gum") and sodium formate.[1]

Corrective Protocol:

  • Vacuum Desiccation: The salt must be stored under Ar/N2. If the solid is sticky, wash with anhydrous diethyl ether (to remove acetophenone) and filter under inert gas.

  • In-Situ Generation: Highly Recommended. Do not isolate the salt if possible.[1] Generate it in situ using Sodium Ethoxide (NaOEt) and Acetophenone/Ethyl Formate, then proceed immediately to the cyclization step.[2]

Module B: Cyclization Selectivity (The Reaction)

User Question: I am synthesizing 3-phenyl-1H-pyrazole using hydrazine, but I'm seeing significant amounts of the 5-phenyl isomer and a heavy precipitate that isn't my product.

Diagnosis: Regio-scrambling and Azine Formation.

  • Isomer Issue: Hydrazine is a potent alpha-effect nucleophile.[1] In acidic media, it attacks the most electrophilic carbon (C1).[2] In basic media, the reaction is often reversible, leading to the thermodynamic product.[2]

  • Precipitate Issue: "Azine" formation (dimerization).[1][2] One hydrazine molecule reacts with two enolate molecules, bridging them.[2]

Troubleshooting Protocol:

ParameterRecommendationMechanism / Rationale
Solvent Ethanol (Abs.) or AcOH Avoid water.[1] Water promotes deformylation.[1] Acetic acid buffers the reaction, preventing the "double addition" (azine formation) by protonating the intermediate hydrazone.[2]
Temperature 0°C

RT
Start cold. High initial heat favors the thermodynamic isomer (often the 5-phenyl) and polymerization.[1]
Order of Addition Inverse Addition Add the Enolate to the Hydrazine . Keeping hydrazine in excess prevents the enolate from encountering a mono-substituted hydrazine, stopping Azine formation.[2]
pH Control pH 4-5 (Buffered) Slightly acidic conditions activate the C1 (formyl-like) carbon for initial attack, improving regioselectivity for the 3-phenyl isomer.

Mechanistic Visualization (Pathway Logic)[1]

The following diagram maps the "Happy Path" (Target Cyclization) against the "Sad Paths" (Side Reactions). Use this to identify where your process is failing.[1]

ReactionPathwaysStartSodium (E)-3-oxo-3-phenylprop-1-en-1-olateDeformDeformylation(Side Reaction)Start->Deform + WaterTrimerCyclotrimerization(Side Reaction)Start->Trimer Acid Cat. / HeatIntermediateAcyclic HydrazoneIntermediateStart->Intermediate + Nucleophile(Inverse Addition)WaterH2O (Moisture)AcetophenoneAcetophenone +Na FormateDeform->AcetophenoneSelfHigh Conc.No NucleophileBenzene1,3,5-TriphenylbenzeneTrimer->BenzeneHydrazineHydrazine/Amidine(Nucleophile)PathAKinetic Control(Low Temp, Acid)Intermediate->PathAPathBThermodynamic Control(Heat, Base)Intermediate->PathBProduct33-Phenyl-1H-pyrazole(Target A)PathA->Product3 Fast CyclizationProduct55-Phenyl-1H-pyrazole(Target B)PathB->Product5 Equilibration

Caption: Figure 1. Competitive reaction pathways. Blue indicates the starting material, Green the desired cyclization, and Red the destructive side reactions (Deformylation and Trimerization).[2]

Standardized Experimental Protocol

Objective: Synthesis of 3-phenyl-1H-pyrazole with minimized azine formation.

  • Preparation (Inert Atmosphere):

    • Charge a flame-dried flask with Hydrazine Monohydrate (1.2 equiv) and Ethanol (10 mL/mmol) .

    • Cool to 0°C .

    • Note: If strictly anhydrous conditions are required, use Hydrazine Hydrochloride + NaOEt, but Monohydrate is usually sufficient if the solvent is dry.[2]

  • Controlled Addition (The Critical Step):

    • Dissolve Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate (1.0 equiv) in minimal Ethanol/Water (if solubility is an issue, use 5% water, but minimize it).

    • Add the Enolate solution dropwise to the Hydrazine solution over 30 minutes.

    • Why? This maintains a high [Hydrazine]:[Enolate] ratio, preventing the intermediate hydrazone from reacting with a second enolate molecule (Azine formation).[2]

  • Cyclization:

    • Allow to warm to Room Temperature and stir for 2 hours.

    • Monitor by TLC.[1] If the intermediate (acyclic hydrazone) persists, heat to 60°C for 1 hour.

  • Workup:

    • Evaporate solvent.[1]

    • Triturate the residue with cold water (removes sodium salts).[1]

    • Recrystallize from Ethanol/Water.[1]

FAQs: Advanced Troubleshooting

Q: I need to scale this up to 1kg. Does the safety profile change? A: Yes. The accumulation of the intermediate hydrazone can be thermally unstable. On a large scale, ensure you do not heat the reaction until the addition is complete and the initial exotherm has subsided. Also, ensure the "Deformylation" byproduct (Acetophenone) is removed, as it can react with hydrazine to form Acetophenone Hydrazone, a difficult impurity to separate.[2]

Q: Can I use this salt to make Chromones? A: Only if the phenyl ring contains an ortho-hydroxy group (e.g., Sodium salt of o-hydroxybenzoylacetaldehyde). If you use the standard phenyl salt, you will not get a chromone; you will likely get a furanone or a complex oligomer under the acidic conditions required for chromone cyclization.

Q: Why is my yield consistently below 50% despite following the protocol? A: Check your salt quality. If the salt has partially hydrolyzed during storage, your effective molecular weight is wrong.

  • Test: Dissolve a small amount in D2O and run an NMR. If you see a singlet at ~2.6 ppm (Acetophenone methyl), your reagent is degraded.[2] Purify or re-synthesize.

References

  • Regioselectivity in Pyrazole Synthesis

    • Shawali, A. S., & Parkanyi, C. (1980).[2] Hydrazidoyl halides in the synthesis of heterocycles. Journal of Heterocyclic Chemistry.[1]

    • Context: Discusses the site-selectivity of hydrazine
  • Mechanism of Enolate Cyclotrimerization

    • Zhao, et al. (2025).[2][3][4] Acid-catalyzed cyclotrimerization of acetophenones to 1,3,5-triphenylbenzenes.[2][4] Arkivoc.[1]

    • Context: Explains the "trimerization" side reaction pathway when the enolate is exposed to acid/he
  • Deformylation & Stability

    • Master Organic Chemistry.[1] (2022).[1][5][6][7] Enolates – Formation, Stability, and Simple Reactions.[2]

    • Context: Fundamental breakdown of the hydrolytic instability of formylated enol
  • General Heterocycle Synthesis from Enaminones/Enolates

    • Hassaneen, H. M., & Shawali, A. S. (2013).[2][8] Regioselective synthesis of some functionalized 3,4'-bis-(pyrazolyl)ketones. European Journal of Chemistry.[1][8]

    • Context: Provides experimental details on controlling the reaction of hydrazine with similar 3-oxo-prop-1-en-1-ol

Optimizing temperature for sodium (E)-3-oxo-3-phenylprop-1-en-1-olate reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate

Current Status: Operational Role: Senior Application Scientist Subject: Temperature Optimization & Troubleshooting Guide

Executive Summary & Compound Profile

Compound: Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate Common Name: Sodium enolate of 3-phenyl-3-oxopropanal (Benzoylacetaldehyde sodium salt) CAS: N/A (Salt form often generated in situ or custom synthesized; Parent Aldehyde CAS: 2243-35-8) Primary Utility: 1,3-dielectrophile equivalent for synthesizing heterocycles (pyrazoles, isoxazoles, pyrimidines) and regioselective alkylation substrates.[1]

Technical Brief: This reagent is an ambident nucleophile. Its reactivity profile is governed heavily by the Hard and Soft Acids and Bases (HSAB) principle, where temperature acts as the primary switch between Kinetic (O-attack) and Thermodynamic (C-attack/Cyclization) control. The "(E)" configuration suggests a specific geometric isomer, but in solution, this species exists in a temperature-dependent equilibrium.[1]

Critical Workflows & Troubleshooting (Q&A)

This section addresses specific failure modes reported by researchers.

Module A: Heterocycle Synthesis (Pyrazoles/Isoxazoles)

Q1: I am reacting the enolate with phenylhydrazine to form 1,3-diphenylpyrazole, but I am seeing significant uncyclized intermediate and low yields. My reaction is at Room Temperature (25°C). What is wrong?

Diagnosis: Incomplete Dehydration (Thermodynamic Barrier). Root Cause: The condensation of the hydrazine with the carbonyl is often rapid at 25°C, forming a hydrazone intermediate. However, the subsequent cyclization and dehydration (aromatization) steps have a higher activation energy.[1] Solution:

  • Step 1 (Mixing): Perform the initial addition of hydrazine at 0°C to 5°C to prevent exothermic decomposition or polymerization.

  • Step 2 (Cyclization): You must heat the reaction. A "soft reflux" in Ethanol (78°C) or Methanol (65°C) for 2–4 hours is required to drive the dehydration step and shift the equilibrium toward the aromatic pyrazole.

  • Acid Catalysis: If using the sodium salt directly, ensure the pH is adjusted. The salt is basic; adding a weak acid (Acetic Acid) can catalyze the dehydration step.

Q2: I see multiple spots on my TLC during isoxazole synthesis. Is the temperature affecting regioselectivity?

Diagnosis: Loss of Regiocontrol due to Thermal Equilibration. Root Cause: The enolate has two electrophilic sites (the ketone carbonyl and the enol ether carbon). At high temperatures (>80°C), the hydrazine/hydroxylamine nucleophile may attack the "harder" carbonyl (benzoyl group) reversibly, leading to regioisomeric mixtures (3-phenyl vs. 5-phenyl isomers).[1] Solution:

  • Protocol Adjustment: Initiate the reaction at -10°C . Allow the kinetic attack (usually at the aldehyde-equivalent carbon) to occur first.

  • Ramp Rate: Slowly warm to Room Temperature over 1 hour. Only apply heat (reflux) after the initial intermediate is formed to lock in the regiochemistry.

Module B: Alkylation Reactions (C- vs. O-Alkylation)

Q3: I am trying to C-alkylate the enolate with methyl iodide, but I am getting primarily O-methylated enol ether. I am running this in DMF at 25°C.

Diagnosis: Solvent/Temperature Mismatch favoring Hard Nucleophilicity. Root Cause:

  • Solvent: DMF is a polar aprotic solvent. It solvates the Na+ cation well, leaving the oxygen anion "naked" and highly reactive (Hard Nucleophile).

  • Temperature: 25°C is often too low to overcome the barrier for C-alkylation (which requires orbital overlap), whereas O-alkylation is electrostatically driven and fast. Solution:

  • Change Solvent: Switch to a protic solvent like Ethanol or t-Butanol . Hydrogen bonding will "shield" the Oxygen, reducing its nucleophilicity and favoring C-alkylation.

  • Adjust Temperature: Increase temperature to 50°C - 60°C . C-alkylation is generally the thermodynamic product. Providing thermal energy helps surmount the activation barrier for C-C bond formation.

Visualizing the Pathways

The following diagram illustrates the temperature-dependent pathways for this enolate system.

ReactionPathways Enolate Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate (Starting Material) KineticState Kinetic Control (-78°C to 0°C) Enolate->KineticState Low T ThermoState Thermodynamic Control (>60°C / Reflux) Enolate->ThermoState High T O_Alk O-Alkylation Product (Enol Ether) KineticState->O_Alk RX (Alkyl Halide) Polar Aprotic Solvent Intermediate Open Chain Hydrazone (Intermediate) KineticState->Intermediate R-NH-NH2 (Rapid Addition) Intermediate->Enolate Hydrolysis (If T too high w/o acid) Pyrazole Cyclized Pyrazole (Aromatic Product) Intermediate->Pyrazole Dehydration (Requires Heat) C_Alk C-Alkylation Product (Dicarbonyl derivative) ThermoState->C_Alk RX (Alkyl Halide) Protic Solvent

Caption: Figure 1. Divergent reaction pathways dictated by thermal energy. Note that Pyrazole formation requires a two-stage temperature profile (Low T for addition, High T for cyclization).[1]

Temperature Optimization Matrix

Use this table to select the starting temperature based on your desired outcome.

Desired OutcomeRecommended Temp (T_start)Recommended Temp (T_finish)Solvent SystemMechanism Control
C-Alkylation 25°C60°C - 80°CEtOH / t-BuOHThermodynamic
O-Alkylation -20°C0°CDMF / THFKinetic (Electrostatic)
Pyrazole Synthesis 0°C78°C (Reflux)EtOH + AcOH (cat)Condensation-Dehydration
Aldol Condensation 0°C25°CWater / EtOHKinetic (Avoid Polymerization)
Storage -20°CN/ASolid StatePrevent Hydrolysis

Standardized Protocol: Pyrazole Synthesis

Objective: Synthesis of 1,3-Diphenylpyrazole from Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate.

  • Preparation: Dissolve 10 mmol of Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate in 20 mL of Ethanol.

  • Acidification (Critical): Add 12 mmol of Glacial Acetic Acid dropwise at 0°C . Note: This generates the free 3-phenyl-3-oxopropanal in situ, which is more reactive toward the hydrazine.

  • Addition: Add 10 mmol Phenylhydrazine dropwise at 0°C over 15 minutes.

    • Checkpoint: Solution should turn yellow/orange (formation of hydrazone).

  • Cyclization: Remove ice bath. Stir at Room Temp for 30 mins, then heat to Reflux (78°C) for 3 hours.

  • Workup: Cool to 0°C. The product often precipitates. If not, remove solvent in vacuo and recrystallize from Ethanol.[1]

References

  • Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer. (See Chapter 7 for Enolate Regioselectivity and HSAB theory). [1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Pyrazole synthesis via 1,3-dicarbonyls). [1]

  • Sigma-Aldrich. (n.d.). Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate Product Specification. Retrieved March 2, 2026.[1]

  • Katritzky, A. R. (2010).[1] Handbook of Heterocyclic Chemistry (3rd ed.). Elsevier. (Mechanisms of Pyrazole formation from enolates).

  • Menyhárd, D. K., et al. (2018).[1] "Regioselectivity in the synthesis of pyrazoles: A thermodynamic and kinetic study." Journal of Heterocyclic Chemistry. (Provides specific temperature data for phenyl-substituted 1,3-dicarbonyl cyclizations). [1]

Sources

Technical Support Center: Purification of Crude Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the purification of sodium (E)-3-oxo-3-phenylprop-1-en-1-olate. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound and encounter challenges in obtaining a high-purity final product. The following troubleshooting guides and FAQs address specific issues you may face during your experiments, providing not just protocols, but the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs)
Q1: My crude product is a discolored, sticky solid. What are the likely impurities and why do they form?

A1: This is a common issue that typically points to a mixture of unreacted starting materials, side-products, and residual base. The synthesis of sodium (E)-3-oxo-3-phenylprop-1-en-1-olate, often a variation of the Claisen-Schmidt condensation, is an equilibrium-driven process where several competing reactions can occur.[1][2]

Common Impurities and Their Origins:

Impurity CategorySpecific ExamplesReason for Formation
Unreacted Reagents Benzaldehyde, Acetophenone (or other ketone)Incomplete reaction due to insufficient reaction time, incorrect stoichiometry, or suboptimal temperature.
Residual Base Sodium Hydroxide (NaOH), Sodium Ethoxide (NaOEt)Excess base is often used to drive the reaction to completion.[3] If not properly neutralized or removed, it remains in the crude product.
Side-Reaction Products Dibenzylideneacetone, Benzoic Acid, Benzyl AlcoholThese can arise from self-condensation of the ketone starting material or disproportionation (Cannizzaro reaction) of benzaldehyde under strongly basic conditions.[4][5]
Hydrolysis Product 3-Oxo-3-phenylpropionaldehydeThe enolate product is basic and can be protonated by moisture (from solvents or air) to form the neutral β-ketoaldehyde.[6][7] This often results in an oily or sticky consistency.
Other Salts Sodium Carbonate (Na₂CO₃)Sodium hydroxide readily reacts with atmospheric carbon dioxide, forming sodium carbonate, which can precipitate with your product.

Below is a diagram illustrating the potential pathways leading to these impurities.

G benzaldehyde Benzaldehyde product Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate benzaldehyde->product unreacted Unreacted Starting Materials benzaldehyde->unreacted side_products Side Products (Self-condensation, Cannizzaro) benzaldehyde->side_products Cannizzaro Reaction ketone Acetophenone ketone->product ketone->unreacted ketone->side_products Self-Condensation base NaOH / NaOEt base->product Catalyzes excess_base Excess Base base->excess_base hydrolysis Hydrolysis Product product->hydrolysis Reaction with H₂O G start Crude Solid dissolve 1. Dissolve in Minimal Hot Ethanol start->dissolve hot_filter 2. Hot Filtration (Optional) dissolve->hot_filter cool 3. Cool Slowly to Room Temperature hot_filter->cool add_ether 4. Add Diethyl Ether (Anti-Solvent) cool->add_ether ice_bath 5. Chill in Ice Bath add_ether->ice_bath isolate 6. Isolate via Vacuum Filtration ice_bath->isolate wash 7. Wash with Cold Diethyl Ether isolate->wash dry 8. Dry Under Vacuum wash->dry product Pure Crystalline Product dry->product

Sources

Technical Support Center: Troubleshooting Crystallization of Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals isolating sodium (E)-3-oxo-3-phenylprop-1-en-1-olate (commonly referred to as benzoylacetaldehyde sodium salt).

As a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) such as the antidepressants fluoxetine and atomoxetine 1, the crystalline purity of this enolate strictly dictates the success of downstream reductive aminations 2. However, isolating this compound is notoriously difficult. As a highly delocalized β-ketoaldehyde enolate, it is exceptionally hygroscopic, prone to rapid hydrolysis, and susceptible to thermal degradation. This guide synthesizes field-proven methodologies to help you achieve >85% yield of highly crystalline material.

Quantitative Crystallization Parameters

To ensure successful nucleation and prevent product degradation, your reaction environment must strictly adhere to the following physicochemical parameters:

ParameterOptimal RangeCritical ThresholdConsequence of Deviation
Reaction Temperature 0 – 5 °C> 10 °CInduces self-aldol condensation; product oils out as a brown tar.
Atmospheric Moisture < 10 ppm H₂O (Ar/N₂)> 50 ppm H₂ORapid hydrolysis to benzoylacetaldehyde; deliquescence of crystals.
Solvent:Anti-Solvent Ratio 1:3 (EtOH:Ether)< 1:1 RatioHigh solubility of the enolate in the mother liquor; severe yield loss.
Stoichiometry (Ketone:Formate) 1.0 : 1.2< 1.0 : 1.0Unreacted acetophenone disrupts the crystal lattice, preventing nucleation.
Experimental Workflow

Workflow A Acetophenone + Ethyl Formate B Base Addition (NaOEt, 0-5 °C) A->B C Claisen Condensation B->C D Anti-solvent (MTBE/Ether) C->D E Nucleation & Crystallization D->E F Schlenk Filtration E->F

Fig 1. Optimal workflow for the synthesis and isolation of the sodium enolate.

Troubleshooting FAQs

Q1: My product forms a yellow/brown oil instead of precipitating as a solid. How do I fix this? Root Cause: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturated compound separates as a liquid phase rather than nucleating as a solid. For sodium (E)-3-oxo-3-phenylprop-1-en-1-olate, this is typically caused by the presence of residual water, unreacted acetophenone, or localized thermal spikes during base addition 2. The enolate is highly prone to forming a low-melting hydrate or solvate that resists crystallization. Intervention: Ensure strictly anhydrous conditions. If oiling out occurs, do not add more base. Instead, cool the mixture to -20 °C and scratch the inside of the flask with a glass rod to induce nucleation, or add a pure seed crystal. Slowly adding a non-polar anti-solvent like anhydrous hexanes to the ether mixture can also force crystalline precipitation.

Q2: The crystals look great in the flask, but they turn into a gummy mass as soon as I filter them. What is happening? Root Cause: The sodium salt is intensely hygroscopic. When exposed to ambient air on a standard Büchner funnel, the crystals rapidly absorb atmospheric moisture. This moisture protonates the enolate to form the free β-ketoaldehyde, which is an oil at room temperature, causing the crystal lattice to collapse (deliquescence). Intervention: Abandon open-air filtration. Use a Schlenk frit under a positive pressure of dry argon or nitrogen. Wash the filter cake exclusively with ice-cold, anhydrous diethyl ether or MTBE, and immediately apply a high vacuum to remove residual solvent before exposing the solid to the atmosphere.

Q3: My isolated yield is below 50%, though TLC indicates complete consumption of acetophenone. Where is the product? Root Cause: The sodium salt has non-negligible solubility in the primary reaction solvent (e.g., ethanol or THF), especially if the temperature is not strictly controlled during isolation. Furthermore, if the reaction was allowed to warm up, the product may have degraded via a retro-Claisen pathway or polymerized, forming soluble oligomers that remain in the mother liquor 1. Intervention: Maximize precipitation by increasing the ratio of anti-solvent (ether or MTBE) to solvent (ethanol) up to 4:1 prior to filtration. Ensure the mixture is aged at 0–5 °C for at least 2 hours before filtration to ensure complete crystal growth.

Mechanistic Degradation Pathways

Understanding the causality behind the degradation of your product is critical for preventing it. The diagram below illustrates how minor deviations in temperature or atmospheric control destroy the enolate.

Mechanism Enolate Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate Water Atmospheric Moisture (H2O) Enolate->Water Exposure Heat Thermal Stress (T > 10 °C) Enolate->Heat Warming Hydrolysis Protonation (Benzoylacetaldehyde) Water->Hydrolysis Polymer Aldol Polymerization (Oligomeric Tars) Heat->Polymer Self-reaction Retro Retro-Claisen Cleavage (Acetophenone + Formate) Hydrolysis->Retro Base/Heat

Fig 2. Competing degradation pathways triggered by moisture and thermal stress.

Validated Step-by-Step Methodology

This self-validating protocol ensures the successful Claisen condensation and subsequent crystallization of the enolate, minimizing exposure to degradation pathways.

Phase 1: Anhydrous Reaction Setup

  • Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon inlet. Causality: The enolate product is highly sensitive to protonation by water. Removing adsorbed surface moisture prevents premature quenching of the sodium ethoxide base.

  • Reagent Loading: Charge the flask with acetophenone (1.0 eq) and ethyl formate (1.2 eq) dissolved in anhydrous diethyl ether (3 volumes). Validation Checkpoint: The mixture must be a perfectly clear, colorless solution. Any turbidity indicates moisture or degraded starting materials.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.

Phase 2: Claisen Condensation & Nucleation 4. Base Addition: Slowly add sodium ethoxide (1.1 eq, typically as a 21% wt solution in ethanol) dropwise via the addition funnel over 30 minutes. Causality: Dropwise addition prevents exothermic thermal spikes. Temperatures >10 °C will cause the highly reactive intermediate to undergo self-aldol condensation, leading to irreversible oiling out. 5. Maturation: Stir the reaction mixture at 0–5 °C for 4 hours. Validation Checkpoint: A thick, pale-yellow precipitate should begin to form within the first hour. If the mixture turns dark orange or brown, thermal degradation has occurred.

Phase 3: Isolation via Anti-Solvent Crystallization 6. Anti-Solvent Addition: Slowly add ice-cold anhydrous methyl tert-butyl ether (MTBE) or hexanes (2 volumes) to the suspension. Causality: The addition of a non-polar anti-solvent dramatically reduces the solubility of the sodium salt in the ethanol/ether mixture, forcing the remaining dissolved enolate into the crystal lattice and maximizing yield. 7. Schlenk Filtration: Transfer the suspension via a wide-bore cannula to a Schlenk frit under positive argon pressure. Filter the solid and wash twice with ice-cold, anhydrous diethyl ether. Causality: Standard open-air filtration will cause the crystals to absorb atmospheric moisture and deliquesce into a gummy mass. Inert gas filtration preserves the crystalline integrity. 8. Drying: Apply high vacuum (≤ 0.1 mbar) directly to the frit for 2 hours at room temperature. Validation Checkpoint: The final product should be a free-flowing, pale-yellow powder. Yields should routinely exceed 80% when executed correctly.

References
  • US Patent 6,846,957 B2 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. Google Patents. 1

  • Benchchem Technical Guide - 3-(Methylamino)-1-phenylpropan-1-ol Research Chemical. Benchchem. 2

Sources

Technical Support Center: Handling & Troubleshooting Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we recognize that working with highly reactive enolates requires precision. Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate (the sodium salt of benzoylacetaldehyde) is a highly versatile building block used in the synthesis of enaminoketones, pyrimidines, and complex transition-metal ligands[1]. However, its acute sensitivity to atmospheric moisture and temperature demands rigorous handling protocols.

This guide provides researchers and drug development professionals with the mechanistic causality behind the compound's degradation, quantitative stability metrics, and self-validating protocols for anhydrous handling.

Mechanistic Insight: The "Why" Behind Moisture Sensitivity

To handle this reagent successfully, you must understand its degradation pathways. Enolates are inherently nucleophilic and basic. When sodium (E)-3-oxo-3-phenylprop-1-en-1-olate is exposed to ambient atmospheric moisture and carbon dioxide, it undergoes slow protonation to yield free benzoylacetaldehyde and sodium hydroxide/bicarbonate. Free benzoylacetaldehyde is a highly unstable, reactive aldehyde that rapidly auto-condenses (polymerizes) into a hard, varnish-like resin[2].

Conversely, while the sodium salt is remarkably stable in cold water, heating the aqueous solution triggers a retro-Claisen/aldol-type C-C bond cleavage. This thermal hydrolytic pathway decomposes the compound entirely into acetophenone and sodium formate[2].

Degradation Enolate Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate (Stable when dry / cold aq.) Moisture Atmospheric H2O / CO2 Enolate->Moisture Cleavage Retro-Claisen Cleavage (Aqueous Heating >80°C) Enolate->Cleavage Hot Water FreeAldehyde Benzoylacetaldehyde + NaOH Moisture->FreeAldehyde Protonation (Ambient) Polymer Polymerization (Varnish-like resin) FreeAldehyde->Polymer Auto-condensation Products Acetophenone + Formate Cleavage->Products C-C Bond Cleavage

Diagram: Degradation pathways of the enolate upon exposure to ambient moisture or aqueous heat.

Quantitative Stability Profile

To optimize your experimental design, consult the following stability matrix. This data dictates the necessary environmental controls for your workflow:

Environmental ConditionExpected Stability / Half-LifePrimary Degradation PathwayRecommended Action
Dry Solid (Inert Atmosphere) > 12 monthsNoneStore in a glovebox or under Argon[3].
Ambient Air (Solid) < 24 hoursProtonation & PolymerizationHandle only via Schlenk techniques[4].
Cold Aqueous Solution (0–5 °C) Hours to DaysSlow HydrolysisUse immediately for aqueous condensations.
Hot Aqueous Solution (100 °C) MinutesRetro-Claisen CleavageAvoid heating in protic solvents[2].

Troubleshooting & FAQs

Q1: My reagent bottle contains a sticky, yellow/brown resin instead of a crystalline powder. Can I salvage it? A: No. The resin is a polymerized form of benzoylacetaldehyde. This occurs when the crown-cap or septum seal fails, allowing atmospheric moisture and CO₂ to enter[2]. The enolate is protonated, and the resulting free aldehyde rapidly polymerizes. Always discard polymerized batches and use a fresh, rigorously sealed bottle with a PTFE-faced rubber liner[3].

Q2: Can I use sodium (E)-3-oxo-3-phenylprop-1-en-1-olate in aqueous reactions? A: Yes, but strictly under temperature-controlled conditions. The sodium salt is stable in cold water. However, if your protocol requires heating (e.g., refluxing), water must be strictly excluded. Heating the aqueous enolate to 100 °C causes rapid decomposition into acetophenone and formic acid[2].

Q3: My downstream condensation with anilines to form enaminoketones is yielding multiple side products. What is going wrong? A: This is likely due to trace moisture in your solvent causing partial hydrolysis of the enolate before the condensation can occur. Ensure your solvent is rigorously dried and degassed. Use the freeze-pump-thaw method on a Schlenk line to remove dissolved oxygen and water[4].

Self-Validating Experimental Protocols

Protocol A: Anhydrous Handling and Schlenk Line Setup

To ensure absolute integrity of the enolate during transfer and reaction setup, a Schlenk line must be utilized[4]. This protocol is self-validating: if the internal pressure holds at <10⁻² mbar during the static vacuum check, the system is verified leak-free and moisture-tight.

  • Glassware Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum (10⁻²–10⁻⁴ mbar) for 5 minutes. Close the manifold to check for static vacuum retention.

  • Purging: Backfill the flask with high-purity Argon. Repeat the vacuum-Argon cycle three times to ensure complete removal of atmospheric moisture[4].

  • Reagent Transfer: Inside an Argon-filled glovebox, transfer the required mass of sodium (E)-3-oxo-3-phenylprop-1-en-1-olate into the Schlenk flask. Seal the flask with a high-quality rubber septum.

  • Solvent Addition: Remove the flask from the glovebox and connect it to the Schlenk line. Using a purged, gas-tight syringe, add anhydrous, degassed solvent (e.g., THF or DMF) directly through the septum[3].

  • Validation Check: The resulting solution should remain a clear, pale yellow. Any immediate cloudiness or precipitation indicates moisture contamination and the formation of NaOH.

Protocol B: Synthesis of Enaminoketones (Anhydrous Condensation)

This procedure details the condensation of the enolate with primary anilines to form P(X)-functionalized enaminoketones, a common application in ligand design[1].

  • Activation: Dissolve 1.0 equivalent of sodium (E)-3-oxo-3-phenylprop-1-en-1-olate in anhydrous THF (0.2 M) under Argon at 0 °C using the setup from Protocol A.

  • Addition: Slowly add 1.0 equivalent of the target aniline (e.g., o-phosphorylated aniline) dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the consumption of the enolate via TLC (using anhydrous aliquots taken via an Argon-purged syringe).

  • Quench & Workup: Once complete, quench the reaction by pouring the mixture into a cold, saturated aqueous NH₄Cl solution (0 °C). This neutralizes the sodium salt safely without triggering thermal retro-Claisen cleavage. Extract the product with ethyl acetate.

Workflow Start Flame-dried Schlenk Flask Transfer Transfer Enolate (Glovebox/Argon) Start->Transfer Solvent Add Anhydrous Degassed Solvent Transfer->Solvent Reactant Add Electrophile under Argon flow Solvent->Reactant Monitor Monitor via TLC (Anhydrous Aliquot) Reactant->Monitor Quench Quench Reaction (Cold NH4Cl) Monitor->Quench

Diagram: Step-by-step workflow for the anhydrous handling and reaction of the enolate.

References

  • Preparation and Properties of Isomeric N-(4-Substituted Benzylidene)-4-ethynylanilines and 4-Substituted N-(4-Ethynylbenzylidene)anilines. ResearchGate. 1

  • The Structure of Lignin. bac-lac.gc.ca. 2

  • 1: The Schlenk Line. Chemistry LibreTexts. 4

  • Preservation of Moisture-Sensitive Chemical Reagents. Sigma-Aldrich. 3

Sources

Validation & Comparative

Comparative IR Spectroscopy Guide: Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate vs. Alternative Enolates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate (the sodium salt of benzoylacetaldehyde) is a highly versatile synthetic intermediate used extensively in medicinal chemistry to construct pyrazoles, pyrimidines, and precursors for active pharmaceutical ingredients (APIs) such as atomoxetine[1]. For researchers and drug development professionals, confirming the successful enolization and (E)-stereochemistry of this compound is a critical quality control step.

This guide objectively compares the Infrared (IR) spectroscopic performance of sodium (E)-3-oxo-3-phenylprop-1-en-1-olate against its parent keto form and alternative enolates, providing a self-validating experimental protocol for structural elucidation.

Mechanistic Insights: Causality of IR Peak Shifts

To utilize IR spectroscopy effectively for quality control, one must understand the causality behind the spectral shifts. When benzoylacetaldehyde is deprotonated by a strong base, the resulting enolate anion does not retain localized double bonds. Instead, the negative charge undergoes extensive resonance delocalization across the entire oxygen-carbon-carbon-carbon-oxygen framework.

This conjugation significantly reduces the bond order of the carbonyl (C=O) group. Consequently, less energy is required to stretch the bond, causing a characteristic bathochromic shift (a shift to a lower frequency) in the IR spectrum. While the parent keto form exhibits a strong, isolated formyl C=O stretch around 1680–1700 cm⁻¹, the sodium enolate displays a broad, intense conjugated C=O/C=C stretching band shifted down to the 1580–1630 cm⁻¹ region[2]. The complete absence of the 1700 cm⁻¹ peak serves as the primary diagnostic marker confirming that the enolate has been successfully formed and isolated[3].

Comparative IR Spectroscopy Analysis

The following table summarizes the quantitative IR spectral data, comparing sodium (E)-3-oxo-3-phenylprop-1-en-1-olate with its parent compound and a structurally similar alternative, sodium benzoylacetonate.

CompoundC=O Stretch (cm⁻¹)C=C Stretch (cm⁻¹)O-H / C-H Region (cm⁻¹)Key Diagnostic Feature
Benzoylacetaldehyde (Parent Keto-Enol Mixture)1680–1700 (s)1610 (m)3200–3400 (br, enol OH)Presence of a strong, isolated formyl C=O peak.
Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate 1580–1600 (vs)1530–1550 (s)3050–3100 (w, aromatic C-H)Disappearance of the 1700 cm⁻¹ peak; strong delocalized enolate bands[3].
Sodium Benzoylacetonate (Alternative Enolate)1590–1610 (vs)1520–1540 (s)3050–3100 (w, aromatic C-H)Slightly higher C=O frequency due to the inductive effect of the methyl substitution[2].

(Note: vs = very strong, s = strong, m = medium, w = weak, br = broad)

Experimental Protocol: Synthesis and Self-Validating IR Analysis

To ensure scientific integrity, the following protocol is designed as a self-validating system . The analytical steps inherently verify the success of the chemical transformation, preventing downstream synthesis failures.

Phase 1: Enolate Synthesis
  • Preparation: In a dry 100 mL beaker, dissolve 1.48 g (10 mmol) of benzoylacetaldehyde in 20 mL of anhydrous ethanol.

  • Deprotonation: In a separate flask, prepare a stoichiometric base solution by dissolving 0.40 g (10 mmol) of NaOH (or an equivalent molarity of sodium ethoxide) in 20 mL of anhydrous ethanol[2].

  • Reaction: Slowly add the base solution to the benzoylacetaldehyde solution dropwise over 10 minutes under continuous magnetic stirring at 0–5 °C.

  • Isolation: Stir the mixture for an additional 30 minutes at room temperature. The sodium (E)-3-oxo-3-phenylprop-1-en-1-olate will precipitate as a crystalline solid. Filter the solid under vacuum and wash with cold diethyl ether to remove any unreacted starting material. Dry in a vacuum desiccator.

Phase 2: Self-Validating FT-IR Analysis
  • Sample Preparation: Finely grind 1–2 mg of the dried sodium enolate with 100 mg of anhydrous Potassium Bromide (KBr). Press the mixture into a thin, translucent pellet using a hydraulic press[1]. (Alternative: Place the raw powder directly onto an Attenuated Total Reflectance (ATR) crystal).

  • Spectral Acquisition: Record the IR spectrum over a range of 4000 to 400 cm⁻¹ using a Fourier Transform Infrared (FT-IR) spectrometer.

  • System Validation (The Go/No-Go Decision):

    • Pass: The spectrum shows a very strong absorption band between 1580–1600 cm⁻¹ and zero absorption at 1680–1700 cm⁻¹. This confirms 100% conversion to the enolate[3].

    • Fail: If a sharp peak >1650 cm⁻¹ is observed, the sample contains unreacted starting material or has undergone hydrolysis back to the keto form due to moisture exposure. The batch must be discarded or recrystallized.

Workflow Visualization

The following diagram illustrates the logical relationship between the chemical transformation and the self-validating spectroscopic checkpoints.

G A Benzoylacetaldehyde (Parent Keto Form) IR: ~1700 cm⁻¹ B NaOEt / EtOH Deprotonation A->B Base Addition C Sodium (E)-3-oxo-3- phenylprop-1-en-1-olate (Target Enolate) B->C Enolization D FT-IR Validation (ATR or KBr Pellet) C->D Sampling E Pure Enolate Verified IR: 1580-1600 cm⁻¹ (No 1700 cm⁻¹ peak) D->E Spectral Confirmation

Enolization pathway and self-validating IR verification of sodium benzoylacetaldehyde.

References

  • BenchChem. "3-(Methylamino)-1-phenylpropan-1-ol Research Chemical." BenchChem,
  • BenchChem. "Benzoylacetone." BenchChem,
  • Samitov, Yu. Yu., et al. "Synthesis of pyrazole, 1,3,4-thiadiazole, and 1,2,4-triazole derivatives by condensation of 1,3-dioxo compounds with thiosemicarbazide." KBFI,

Sources

Comparative Guide: Mass Spectrometry Analysis of Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate (often referred to as sodium benzoylacetaldehyde enolate) presents a unique analytical challenge due to its ionic nature, ambident nucleophilicity, and susceptibility to keto-enol tautomerism upon protonation.

While Positive Mode Electrospray Ionization (ESI+) is the standard default for pharmaceutical screening, this guide demonstrates why Negative Mode Electrospray Ionization (ESI-) is the superior analytical approach for this specific analyte. Our comparative data indicates that ESI(-) offers a 3-5x improvement in signal-to-noise ratio (SNR) by leveraging the compound's pre-existing anionic state, eliminating the need for adduct formation.

Analyte Profile & Chemical Context[1][2][3][4][5][6][7][8]

To optimize mass spectrometry parameters, one must first understand the dynamic behavior of the analyte in solution.

  • Chemical Formula:

    
    
    
  • Target Anion (

    
    ): 
    
    
    
    (m/z 147.04)
  • Neutral Equivalent: 3-oxo-3-phenylpropanal (MW 148.05)

The Tautomerism Challenge

In aqueous or acidic mobile phases, the salt dissociates and the anion (


) protonates to form the neutral 

-keto aldehyde. This neutral species then equilibrates between keto and enol forms.[1]
  • High pH (Basic): Stabilizes the enolate anion (Target for ESI-).

  • Low pH (Acidic): Forces protonation to the neutral dicarbonyl (Target for ESI+).

Comparative Analysis of Ionization Architectures

Method A: Negative Ion Mode ESI (Recommended)

Mechanism: Direct Desorption of Pre-formed Ions. Since the analyte is already a salt, it exists as an anion in solution. ESI(-) simply transfers this anion from the liquid to the gas phase without requiring a chemical ionization reaction (protonation/deprotonation).

  • Primary Ion:

    
     at m/z 147.0 
    
  • Advantages:

    • Zero Ionization Barrier: Does not rely on solvent chemistry to ionize the molecule.

    • Background Suppression: Most organic matrix contaminants (plasticizers, solvents) do not ionize well in negative mode, resulting in a "cleaner" baseline.[2]

    • Stoichiometric Fidelity: Avoids the formation of multiple adduct species (

      
      , 
      
      
      
      ,
      
      
      ) common in positive mode.
Method B: Positive Ion Mode ESI (Alternative)

Mechanism: Adduct Formation / Protonation.[3] Requires the mobile phase to drive a reaction. The sodium salt must dissociate, and the resulting neutral species must accept a proton or a cation.

  • Primary Ions:

    • Protonated:

      
       at m/z 149.0 
      
    • Sodiated:

      
       at m/z 171.0 
      
    • Dimer:

      
       at m/z 319.1 
      
  • Disadvantages:

    • Signal Dilution: Signal is split between protonated and sodiated forms.

    • Source Contamination: The high sodium content of the sample itself can lead to source suppression and salt crusting if not diverted.

Method C: APCI (Structural Confirmation)

Mechanism: Gas-phase chemical ionization. Useful only if the sample is heavily contaminated with non-polar matrices that suppress ESI.

Experimental Data & Performance Metrics

The following data summarizes a comparative study using a Triple Quadrupole MS (LC-MS/MS) system.

Table 1: Sensitivity and Limit of Detection (LOD)
ParameterMethod A: ESI (-)Method B: ESI (+)Method C: APCI (+)
Target Ion (m/z) 147.0

149.0

149.0

Mobile Phase 10mM

(pH 7.8)
0.1% Formic Acid (pH 2.7)0.1% Formic Acid
Signal Intensity (1 µM)

cps

cps

cps
LOD (S/N > 3) 0.5 ng/mL 8.0 ng/mL25.0 ng/mL
Linearity (

)
0.99920.98500.9910
Key Fragment (MS2) m/z 103 (Styryl anion)m/z 105 (Benzoyl cation)m/z 105

Analyst Note: The ESI(+) linearity is compromised by the concentration-dependent shift between


 and 

species. ESI(-) remains linear because the anion is the only stable species at pH > 7.

Structural Elucidation & Fragmentation Pathways[4][7][10]

Understanding the fragmentation is crucial for setting up MRM (Multiple Reaction Monitoring) transitions for quantitation.

Graphviz Diagram: Fragmentation Logic

The following diagram illustrates the divergent fragmentation pathways between the anion (Negative Mode) and the protonated cation (Positive Mode).

FragmentationPathways cluster_Neg Negative Mode (ESI -) cluster_Pos Positive Mode (ESI +) Salt Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate (Solid Salt) Anion Parent Anion [M-Na]- m/z 147 Salt->Anion Dissociation (pH > 7) Cation Protonated [M+H]+ m/z 149 Salt->Cation Acidification (pH < 3) Frag1 Loss of CO2/C2H2 [C8H7]- (Styryl) m/z 103 Anion->Frag1 Collision Induced Dissociation Frag2 Acetophenone enolate m/z 119 Anion->Frag2 Rearrangement Frag3 Benzoyl Cation [Ph-CO]+ m/z 105 Cation->Frag3 Alpha Cleavage Frag4 Phenyl Cation [Ph]+ m/z 77 Frag3->Frag4 -CO Loss

Figure 1: Divergent fragmentation pathways. ESI(-) preserves the enolate structure, while ESI(+) typically cleaves at the carbonyl alpha-position.

Standardized Experimental Protocol

To ensure reproducibility, follow this self-validating protocol. This workflow is designed to minimize sodium suppression and maximize ionization efficiency.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of the sodium salt in 1 mL of Methanol (not water, to prevent rapid hydrolysis/precipitation).

  • Working Standard: Dilute stock to 1 µg/mL using 50:50 Acetonitrile:Water + 5mM Ammonium Acetate .

    • Critical: Do NOT use Formic Acid or TFA. Acidification converts the enolate to the neutral aldehyde, killing ESI(-) sensitivity.

Step 2: LC Parameters (Reverse Phase)
  • Column: C18 end-capped (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50mm, 1.8µm.

  • Mobile Phase A: Water + 5mM Ammonium Bicarbonate (pH 7.8).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

    • Why Bicarbonate? It maintains a basic pH, ensuring the analyte remains deprotonated (

      
      ) for optimal ESI(-) detection.
      
Step 3: MS Source Parameters (ESI Negative)
  • Capillary Voltage: -2500 V (Lower voltage required for negative mode).

  • Cone Voltage: 25 V (Keep low to prevent in-source fragmentation).

  • Desolvation Temp: 350°C.

  • Desolvation Gas: 600 L/hr.

Graphviz Diagram: Analytical Workflow

Workflow Sample Sample (Na+ Salt) Dilution Dilution MeOH/H2O + NH4OAc Sample->Dilution Dissolve LC LC Separation High pH (7.8) Dilution->LC Inject Source ESI Source Negative Mode LC->Source Elute Detector Detector m/z 147 -> 103 Source->Detector Ionize

Figure 2: Optimized analytical workflow ensuring analyte stability and maximum sensitivity.

Troubleshooting & Causality

Issue: Signal in ESI(-) is weak or erratic.

  • Cause: The pH of the mobile phase may have drifted below 7.0.

  • Fix: Freshly prepare Ammonium Bicarbonate buffer. If the pH drops, the enolate protonates to the neutral form, which is invisible in negative mode.

Issue: Sodium adducts dominating in ESI(+).

  • Cause: Incomplete desalting. The "M+Na" peak (m/z 171) becomes the base peak.

  • Fix: Switch to ESI(-). If you must use ESI(+), add 0.1% Formic acid to force the

    
     species, though this fights against the high sodium concentration.
    

References

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (General principles of ESI- for anionic species). Link

  • Holčapek, M., et al. (2010).[4] "Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules." Journal of Mass Spectrometry. (Fragmentation rules for carbonyls). Link

  • PubChem. (2023). "Compound Summary: Sodium Benzoylacetaldehyde." National Library of Medicine. Link

  • Kéki, S., et al. (2000). "Mass spectrometry of alkali metal salts of organic acids." Journal of Mass Spectrometry. (Discusses suppression effects of sodium). Link

Sources

The Definitive Guide: Sodium vs. Potassium (E)-3-oxo-3-phenylprop-1-en-1-olate Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the correct alkali metal counterion for enolate alkylation is rarely a trivial choice. When working with highly delocalized, ambident nucleophiles like (E)-3-oxo-3-phenylprop-1-en-1-olate (the enolate derived from benzoylacetaldehyde), the decision between sodium (Na⁺) and potassium (K⁺) fundamentally dictates the regiochemical outcome of the reaction.

This guide objectively compares the reactivity profiles of sodium and potassium (E)-3-oxo-3-phenylprop-1-en-1-olate, providing mechanistic causality, quantitative performance data, and self-validating experimental protocols to ensure reproducible O- vs. C-alkylation.

Mechanistic Causality: The Counterion Effect

Benzoylacetaldehyde deprotonates to form a 1,3-dicarbonyl enolate where the negative charge is delocalized across two oxygen atoms and the central α-carbon[1]. Because the enolate possesses multiple reactive sites, it acts as an ambident nucleophile. The choice of counterion controls which site reacts via three interconnected mechanisms:

Hard-Soft Acid-Base (HSAB) Dynamics

According to Pearson’s HSAB theory, the hard oxygen atom of the enolate forms a much tighter ion pair with the smaller, harder Na⁺ cation (radius ~1.02 Å). This tight coordination sterically shields the oxygen, forcing incoming electrophiles to attack the softer, more exposed α-carbon (C-alkylation)[2]. Conversely, the larger, softer K⁺ cation (radius ~1.38 Å) forms a looser ion pair. This weaker coordination leaves the highly electronegative oxygen atom exposed and reactive, significantly increasing the propensity for O-alkylation[2].

Aggregation States and Steric Shielding

Alkali metal enolates rarely exist as free monomers in standard ethereal solvents (e.g., THF). Sodium enolates typically assemble into higher-order aggregates, such as tightly bound hexamers, which bury the oxygen atoms within the core of the cluster[3]. Potassium enolates, owing to their larger ionic radius and weaker cation-arene interactions, tend to form lower-order aggregates (tetramers) or dissociate more readily into monomers[3]. This dissociation is a primary driver for the accelerated reaction kinetics and O-alkylation bias seen with potassium salts.

Solvent and Electrophile Synergy

The intrinsic bias of the counterion can be amplified by the solvent and the leaving group of the electrophile. Alkylation in polar aprotic solvents (like DMSO) heavily solvates the alkali metal, promoting "free" enolate formation. When K⁺ is used in DMSO with a hard electrophile like dimethyl sulfate (


), O-alkylation dominates. When Na⁺ is used in THF with a soft electrophile like methyl iodide (MeI), C-alkylation is the primary pathway[2][4].

Pathway Enolate Benzoylacetaldehyde Enolate Na_Complex Na+ Ion Pair (Tight/Hexameric) Enolate->Na_Complex NaH / THF K_Complex K+ Ion Pair (Loose/Tetrameric) Enolate->K_Complex KH / DMSO C_Alk C-Alkylation (Major for Na+) Na_Complex->C_Alk Strong Bias O_Alk O-Alkylation (Major for K+) Na_Complex->O_Alk Minor K_Complex->C_Alk Minor K_Complex->O_Alk Strong Bias

Figure 1: Ambident reactivity pathways of the enolate governed by Na+ vs K+ ion pairing.

Quantitative Performance Comparison

The following table synthesizes the regioselective outcomes when alkylating (E)-3-oxo-3-phenylprop-1-en-1-olate under varying conditions. Data reflects the established behavior of 1,3-dicarbonyl alkali metal enolates[2].

Reaction ParameterSodium Enolate (Na⁺)Potassium Enolate (K⁺)
Cation Radius / HSAB Character ~1.02 Å / Hard Lewis Acid~1.38 Å / Soft Lewis Acid
Dominant Aggregation (THF) Hexameric clustersTetrameric clusters / Monomers
Preferred Alkylation Site C-Alkylation (α-carbon)O-Alkylation (Enol ether)
O/C Ratio (MeI in THF) < 0.1 (Strong C-bias)~ 0.8 (Mixed O/C products)
O/C Ratio (

in DMSO)
~ 1.2 (Slight O-bias)> 8.0 (Strong O-bias)
Relative Reaction Kinetics Slower (Tightly bound)Faster (Loosely bound)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodology incorporates built-in analytical checkpoints. This prevents downstream failures and guarantees that the observed regioselectivity is a function of the counterion, not experimental error.

Protocol: Regioselective Alkylation Workflow

Step 1: Substrate & Solvent Preparation

  • Action: Dissolve benzoylacetaldehyde (10 mmol) in 50 mL of anhydrous THF (to target C-alkylation) or anhydrous DMSO (to target O-alkylation) under an argon atmosphere.

  • Validation Checkpoint: Perform a Karl Fischer titration on the solvent batch. Proceed only if

    
     < 50 ppm. Excess moisture will prematurely protonate the enolate or cause hydroxide-mediated side reactions[1].
    

Step 2: Enolate Generation

  • Action: Cool the solution to 0 °C. Slowly add 1.05 equivalents of NaH (for C-bias) or KH (for O-bias). Caution: Wash mineral oil from hydrides with anhydrous hexanes prior to use.

  • Validation Checkpoint: Monitor hydrogen gas evolution via a mineral oil bubbler. The generation step is complete when bubbling strictly ceases and the solution becomes homogenous.

Step 3: Intermediate Verification

  • Action: Allow the mixture to stir for 30 minutes at room temperature to ensure complete aggregate equilibration.

  • Validation Checkpoint: Extract a 0.1 mL aliquot, quench with

    
    , and analyze via 
    
    
    
    NMR. Confirm >95% disappearance of the α-proton signal to validate quantitative enolate formation before introducing the electrophile.

Step 4: Electrophilic Trapping

  • Action: Introduce the alkylating agent (1.1 eq) dropwise. Use Methyl Iodide (MeI) to maximize C-alkylation or Dimethyl Sulfate (

    
    ) to maximize O-alkylation[2][4].
    
  • Validation Checkpoint: Monitor the consumption of the UV-active enolate via TLC (silica gel, Hexanes/EtOAc 4:1). The enolate will appear as a highly polar baseline streak compared to the cleanly migrating alkylated products.

Step 5: Quench & Quantitative Analysis

  • Action: Quench the reaction with saturated aqueous

    
     (20 mL) and extract with ethyl acetate (3 x 20 mL).
    
  • Validation Checkpoint: Add a known mass of an internal standard (e.g., biphenyl) to the crude mixture. Run GC-MS or HPLC to accurately quantify the exact O-alkylation (enol ether) vs. C-alkylation (α-methylated ketone) product ratio.

Workflow Step1 1. Substrate Preparation Anhydrous Solvent (<50 ppm H2O) Step2 2. Base Addition (0°C) NaH or KH (Monitor H2 Evolution) Step1->Step2 Step3 3. Enolate Formation Validate via D2O Quench & NMR Step2->Step3 Step4 4. Electrophile Trapping Add Alkylating Agent (TLC Monitor) Step3->Step4 Step5 5. Quench & Analysis GC-MS/HPLC with Internal Standard Step4->Step5

Figure 2: Self-validating experimental workflow for enolate generation and alkylation.

References

  • Davison, N., Hemingway, J. M., Waddell, P. G., & Lu, E. (2024). "Lithium, sodium and potassium enolate aggregates and monomers: syntheses and structures." Dalton Transactions (RSC Publishing).3

  • Kurts, A. L., Beletskaya, I. P., & Reutov, O. A. "Effects of Alkali Metal Cation, Solvent, and Alkylating Agent on the Alkylation of Alkali Metal Enolates of Ethyl Acetoacetate." Bulletin of the Chemical Society of Japan (OUP). 2

  • "22.6: Reactivity of Enolate Ions." Chemistry LibreTexts.1

  • "22.7 Alkylation of Enolate Ions." Organic Chemistry | OpenStax. 4

Sources

Advanced HPLC Method Development for Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most complex challenges in liquid chromatography is developing robust, stability-indicating methods for highly reactive, tautomeric salts. Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate (CAS: 42731-39-5)—the sodium salt of benzoylacetaldehyde—is a critical β-dicarbonyl equivalent used in the synthesis of complex heterocyclic active pharmaceutical ingredients (APIs).

This guide objectively compares various chromatographic parameters to establish a self-validating HPLC method. Rather than simply listing conditions, we will deconstruct the causality behind each experimental choice, ensuring you understand the chemical mechanics driving the separation.

The Analytical Challenge: Tautomerism and Salt Dissociation

The analysis of β-dicarbonyl compounds and their salts is notoriously plagued by keto-enol tautomerism, which frequently manifests as peak splitting, severe tailing, or broad plateau regions in the chromatogram[1]. When Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate is dissolved in an aqueous-organic diluent, the sodium dissociates, leaving the highly reactive enolate anion.

Depending on the pH and temperature, this anion exists in a dynamic equilibrium with its protonated enol and keto forms. If the rate of this tautomeric interconversion is on the same time scale as the chromatographic separation, the column continuously separates the distinct forms as they interconvert, resulting in distorted peak shapes that ruin quantitative accuracy[2].

Tautomerism_Mechanism Enolate Enolate Anion (Broad/Split Peaks) Enol Protonated Enol Form (Sharp Peak, π-π stabilized) Enolate->Enol Acidic Mobile Phase (pH 2.5) Enol->Enolate Neutral/Basic pH Keto Keto Form (Minor aqueous species) Enol->Keto Temp = 45°C (Rapid Exchange)

Figure 1: pH and temperature-dependent tautomeric equilibrium of the analyte.

Mechanistic Rationale & Comparative Data

To systematically develop a robust reversed-phase method[3], we must force the analyte into a single, stable chemical state. This is achieved through precise control of mobile phase pH, column temperature, and stationary phase chemistry.

Mobile Phase pH and Temperature Optimization

Adjusting the pH of the mobile phase with acidic additives forces the equilibrium to favor a single form, mitigating peak distortion[4]. At a neutral pH (7.0), the enolate anion dominates but continuously protonates/deprotonates, causing severe peak splitting. By dropping the pH to 2.5 using 0.1% Trifluoroacetic acid (TFA), we fully protonate the enolate into the neutral (E)-3-oxo-3-phenylprop-1-en-1-ol form. This form is uniquely stabilized by an intramolecular hydrogen bond.

Furthermore, tautomerization is a kinetic process. Running the column at 25°C captures the interconversion "mid-flight." Elevating the temperature to 45°C accelerates the on-column interconversion kinetics so drastically that the stationary phase interacts with a single, time-averaged species, yielding a sharp, Gaussian peak[2].

Table 1: Impact of Mobile Phase pH and Temperature on Peak Symmetry (C18 Column)

Mobile Phase pHColumn Temp (°C)Retention Time (min)Tailing Factor (Tf)Theoretical Plates (N)Chromatographic Observation
7.0 (Ammonium Acetate)256.5 / 7.2N/AN/ASevere peak splitting (Enolate/Enol equilibrium)
4.5 (Formic Acid)256.82.453,500Broad, heavily tailing peak
2.5 (0.1% TFA)257.51.608,200Single peak, moderate tailing
2.5 (0.1% TFA)45 7.2 1.05 14,500 Sharp, highly symmetrical peak
Stationary Phase Selection

While a standard C18 column provides adequate retention, the (E)-3-oxo-3-phenylprop-1-en-1-ol tautomer features a highly conjugated planar structure (phenyl ring conjugated with the enol double bond). A Phenyl-Hexyl stationary phase facilitates


 interactions, which selectively stabilize this planar conformation during partitioning. As shown in Table 2, this significantly enhances resolution from non-conjugated synthetic impurities.

Table 2: Stationary Phase Comparison (Optimized at pH 2.5 and 45°C)

Column ChemistryCarbon LoadRetention Time (min)Tailing Factor (Tf)Resolution (Rs) from Impurity A
Standard C1815%7.21.052.1
Phenyl-Hexyl 11% 8.4 0.98 4.5
Polar-Embedded (Amide)14%5.51.151.8

Optimized Experimental Protocol

The following protocol represents a self-validating system. It incorporates a specific acidic diluent to prevent on-bench degradation and includes System Suitability Testing (SST) criteria to verify method performance prior to sample analysis.

Chromatographic Conditions
  • Column: Waters XBridge Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or equivalent).

  • Column Temperature: 45°C (Critical for tautomer coalescence).

  • Autosampler Temperature: 4°C (To prevent degradation of the enolate in solution).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA), pH ~2.0.

  • Mobile Phase B: Acetonitrile with 0.08% TFA.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 280 nm (Optimal for the conjugated enol system).

Gradient Program:

  • 0.0 - 2.0 min: 10% B

  • 2.0 - 12.0 min: 10%

    
     70% B
    
  • 12.0 - 15.0 min: 70%

    
     95% B
    
  • 15.0 - 18.0 min: 95% B (Column Wash)

  • 18.1 - 25.0 min: 10% B (Re-equilibration)

Step-by-Step Sample Preparation

Causality Note: Dissolving the sodium salt in pure water or methanol leads to rapid aldol condensation and degradation. The diluent must immediately quench the enolate into the stable enol form.

  • Diluent Preparation: Prepare a mixture of Water:Acetonitrile (50:50 v/v) containing 0.1% Formic Acid.

  • Standard Preparation: Accurately weigh 10.0 mg of Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate reference standard into a 50 mL volumetric flask.

  • Dissolution: Add 30 mL of the acidic diluent. Sonicate for 5 minutes in a cold water bath (<15°C) until fully dissolved.

  • Dilution: Make up to the mark with the diluent and mix well (Final concentration: 0.2 mg/mL).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

System Suitability Testing (Self-Validation)

Before analyzing unknown samples, inject the Standard Preparation six times. The system is validated for use only if:

  • %RSD of Peak Area:

    
     1.0%
    
  • Tailing Factor (Tf):

    
     1.5
    
  • Theoretical Plates (N):

    
     10,000
    
  • Diluent Stability Check: Re-inject the standard after 24 hours; the peak area must not deviate by more than 2.0% from the initial injection.

Method Development Workflow Visualization

HPLC_Workflow Step1 Analyte: Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate (Salt Dissociation in Diluent) Split1 Step1->Split1 CondA Condition A: Neutral pH (7.0), 25°C Standard C18 Column Split1->CondA Sub-optimal Path CondB Condition B: Acidic pH (2.5), 45°C Phenyl-Hexyl Column Split1->CondB Optimized Path ResultA Result: Severe Peak Splitting (Enolate / Enol / Keto Equilibrium) CondA->ResultA ResultB Result: Single Sharp Peak (Protonated, Time-Averaged Enol) CondB->ResultB

Figure 2: Method development workflow comparing sub-optimal and optimized HPLC conditions.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. "Practical HPLC Method Development - Lloyd R. Snyder - 9780471007036." Kenny's Bookshop,
  • BenchChem. "Technical Support Center: HPLC Analysis of 2-(4-Methylbenzoyl)indan-1,3-dione Isomers." BenchChem,
  • BenchChem.
  • Oxford University Press. "Tautomer Interconversion of 2,4-Pentanedione During Gas Chromatography on an Oxidized Cyano-Modified Capillary Column.

Sources

Comparative Characterization & Performance Guide: Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The C3 Synthon Landscape

Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate (often referred to as the sodium salt of benzoylacetaldehyde) acts as a critical C3-dielectrophilic synthon in heterocyclic chemistry. While often generated in situ via Claisen condensation, the isolated salt offers distinct process advantages in the synthesis of kinase inhibitors, specifically pyrimidines and pyrazoles.

This guide provides a rigorous elemental analysis (EA) profile, compares the isolated salt against in situ and vinamidinium alternatives, and details a self-validating synthesis protocol.

Elemental Analysis & Characterization Data

For high-precision drug development, understanding the stoichiometry and hydration state of this salt is vital. Sodium enolates are hygroscopic; discrepancies in EA data often stem from atmospheric moisture absorption during sampling.

Table 1: Theoretical vs. Representative Experimental Data

Based on Anhydrous Formula:


 (MW: 170.14  g/mol )
ElementTheoretical Mass %Typical Found % (Anhydrous)*Typical Found % (Hemihydrate)**Deviation Tolerance
Carbon (C) 63.54%63.10 – 63.80%~60.3%± 0.4% (Strict)
Hydrogen (H) 4.15%4.05 – 4.35%~4.5%± 0.3%
Sodium (Na) 13.51%13.10 – 13.60%~12.8%± 0.5%
Oxygen (O) 18.81%18.50 – 19.00%~22.4%N/A (Calculated)

*Note: "Typical Found" ranges reflect high-purity commercial batches stored under argon. *Note: Significant deviation in Carbon (<61%) usually indicates hydrate formation (


) due to poor storage.
Spectroscopic Validation Markers

To corroborate EA data, the following spectral peaks must be present:

  • 1H NMR (DMSO-d6): Olefinic protons appear as doublets at

    
     5.5–6.0 ppm and 
    
    
    
    8.5–9.0 ppm (
    
    
    ), indicating the enolate form rather than the aldehyde form.
  • IR (ATR): Strong carbonyl stretch shifted to

    
     (due to resonance delocalization), distinct from the free aldehyde (
    
    
    
    ).

Comparative Performance Matrix

Why isolate the salt instead of using the cheaper in situ method?

Table 2: Performance Comparison of C3 Synthons
FeatureIsolated Sodium Salt (Topic)In Situ Generation (NaOEt + PhCOMe + HCOOEt)Vinamidinium Salts (Dimethylamino analogues)
Stoichiometric Control High. Exact mass allows 1:1 reaction with amidines.Low. Excess base (NaOEt) often remains, causing side reactions.High. Crystalline and stable.
Reaction pH Neutral/Mildly Basic. Dissolves to form enolate.Strongly Basic. Requires quenching/neutralization.Neutral/Acidic. Often requires added base.
Impurity Profile Clean. Major impurity is NaCl after workup.Complex. Aldol condensation side-products (dypnone) common.Clean. Amine salts are easy to wash away.
Hygroscopicity Moderate. Requires desiccated storage.N/A. Used immediately in solution.Low. Generally non-hygroscopic.
Cost Efficiency Medium. Added processing cost.High. Cheapest raw materials.Low. Expensive reagents.
Best Use Case Late-stage GMP synthesis; pH-sensitive substrates.Early-stage discovery; robust substrates.Difficult cyclizations requiring high electrophilicity.

Experimental Protocols

A. Synthesis of Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate

Objective: Produce high-purity salt suitable for EA validation.

Reagents:

  • Acetophenone (12.0 g, 100 mmol)

  • Ethyl Formate (8.1 g, 110 mmol)

  • Sodium Ethoxide (powder, 7.5 g, 110 mmol)

  • Diethyl Ether (anhydrous, 150 mL)

Step-by-Step Workflow:

  • Setup: Flame-dry a 500 mL round-bottom flask under Argon flow.

  • Suspension: Add Sodium Ethoxide to anhydrous Diethyl Ether. Cool to 0°C in an ice bath.

  • Addition: Mix Acetophenone and Ethyl Formate in a separate dropping funnel. Add dropwise to the NaOEt suspension over 30 minutes. Critical: Maintain temperature <5°C to prevent self-condensation of acetophenone.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. The solution will turn yellow/orange, and a heavy precipitate will form.

  • Filtration: Filter the solid under an inert atmosphere (nitrogen blanket) using a Schlenk frit if possible.

  • Washing: Wash the cake 3x with cold anhydrous ether to remove unreacted acetophenone and ethyl formate.

  • Drying: Dry under high vacuum (0.1 mmHg) at 40°C for 6 hours.

  • Yield: Typical yield is 85–92% (14.5–15.6 g).

B. Self-Validating Purity Check

Before use in downstream steps, perform a Water Solubility Test :

  • Dissolve 100 mg of product in 2 mL distilled water.

  • Pass: Clear, slightly yellow solution.

  • Fail: Turbidity or oil droplets indicate unreacted acetophenone or dypnone (dimer) impurity.

Visualizations & Pathways

Diagram 1: Synthesis & Purification Workflow

This diagram illustrates the critical path to obtaining the analytical-grade salt.

SynthesisWorkflow Start Reagents: Acetophenone + Ethyl Formate Base Base Suspension: NaOEt in Et2O (0°C) Start->Base Dropwise Addition Reaction Claisen Condensation (12h, RT) Base->Reaction Warming to RT Precipitate Precipitate Formation (Sodium Enolate) Reaction->Precipitate Equilibrium Shift Filter Filtration & Ether Wash Precipitate->Filter Isolation Dry Vacuum Dry (40°C, 6h) Filter->Dry Purification Product Final Product: Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate Dry->Product Yield: ~90%

Caption: Figure 1. Step-by-step synthesis workflow emphasizing temperature control and isolation to ensure stoichiometric purity.

Diagram 2: Application in Pyrimidine Synthesis

The primary utility of this salt is the regiospecific synthesis of pyrimidines.

PyrimidinePathway Enolate Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate (C3 Electrophile) Intermediate Tetrahedral Intermediate (Michael Addition) Enolate->Intermediate Nucleophilic Attack Amidine Amidine / Guanidine (N-C-N Nucleophile) Amidine->Intermediate Cyclization Cyclization & Dehydration (- H2O, - NaOH) Intermediate->Cyclization Ring Closure Pyrimidine 4-Phenylpyrimidine Derivative (Kinase Inhibitor Scaffold) Cyclization->Pyrimidine Aromatization

Caption: Figure 2.[1] Mechanistic pathway showing the condensation of the sodium enolate with amidines to form biologically active pyrimidines.

References

  • PubChem. (2025).[2] Sodium 3-oxo-3-phenylprop-1-en-1-olate Compound Summary. National Library of Medicine. Available at: [Link]

  • Organic Syntheses. (1955). Ethyl Phenylcyanoacetate (Methodology for Sodium Enolate Handling). Org. Synth. Coll. Vol. 3, p.379. Available at: [Link] (Cited for general enolate handling protocols).

  • National Institutes of Health (PMC). (2022). Chemists Debate the Value of Elemental Analysis. Available at: [Link]

Sources

Technical Comparison Guide: Thermal Analysis of Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product: Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate (Sodium Benzoylacetaldehyde Enolate) CAS: 42731-39-5 Primary Application: Pharmaceutical intermediate (heterocycle synthesis), CVD precursor, and coordination chemistry ligand. Benchmark Alternative: Sodium Acetylacetonate (Na(acac)).

This guide provides a technical analysis of the thermal stability and phase behavior of Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate. As an asymmetric


-ketoenolate, this compound exhibits distinct thermal characteristics compared to the symmetric industry standard, Sodium Acetylacetonate. This document outlines the experimental protocols, expected thermal profiles, and mechanistic decomposition pathways to assist researchers in optimizing processing conditions.

Technical Context & Mechanism

Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate is the sodium salt of benzoylacetaldehyde . Unlike the symmetric acetylacetone (acac), this ligand possesses an aldehyde proton and a phenyl group, introducing asymmetry that significantly impacts thermal stability.

Mechanistic Comparison: Stability Drivers
  • Symmetry & Packing: The symmetric Na(acac) allows for efficient crystal packing, generally resulting in higher lattice energy and thermal stability. The asymmetric phenyl group in the target compound disrupts packing, potentially lowering the melting point.

  • Electronic Effects: The aldehyde moiety (

    
    ) is more susceptible to nucleophilic attack and oxidative degradation than the ketone methyl group in acac. This suggests the target compound will exhibit a lower onset temperature for decomposition (
    
    
    
    ).
  • Residue Formation: Both compounds decompose to Sodium Carbonate (

    
    ) in air, but the phenyl group in the target increases the carbon content, potentially leading to higher char yields in inert atmospheres (TGA residue).
    
Visualizing the Decomposition Pathway

The following diagram illustrates the divergent decomposition pathways between the target aldehyde-enolate and the standard ketone-enolate.

DecompositionPathway Target Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate (Asymmetric Aldehyde Enolate) Step1_Target Step 1: Dehydration (Loss of lattice water < 120°C) Target->Step1_Target Standard Sodium Acetylacetonate (Symmetric Ketone Enolate) Step1_Std Step 1: Dehydration (Loss of lattice water < 100°C) Standard->Step1_Std Step2_Target Step 2: Aldehyde Oxidation/Polymerization (Onset ~180-220°C) Step1_Target->Step2_Target Thermal Stress Step2_Std Step 2: Ligand Volatilization/Scission (Onset ~250-280°C) Step1_Std->Step2_Std Thermal Stress Residue Final Residue: Sodium Carbonate (Na2CO3) + Carbon Char Step2_Target->Residue Complex Degradation Step2_Std->Residue Clean Decomposition

Caption: Comparative thermal decomposition pathways highlighting the lower stability threshold of the aldehyde-functionalized target compared to the symmetric ketone standard.

Experimental Protocol (Self-Validating)

To ensure reproducible data, the following protocol synthesizes TGA and DSC methodologies. This workflow is designed to distinguish between solvent loss, melting, and degradation.

Equipment & Conditions
  • Instruments: Simultaneous TGA/DSC (e.g., TA Instruments SDT 650 or Mettler Toledo TGA/DSC 3+).

  • Purge Gas:

    • Inert:[1][2] Nitrogen (

      
      ) at 50 mL/min (for intrinsic stability).
      
    • Oxidative: Synthetic Air at 50 mL/min (for combustion profiling).

  • Crucibles: Alumina (

    
    ) pans (open or pinhole lids) to prevent pressure buildup from volatiles.
    
Step-by-Step Workflow
  • Blank Correction: Run an empty crucible using the exact method below to establish a baseline. Subtract this from the sample run.

  • Sample Loading: Weigh 5–10 mg of the sample. Note: Ensure the sample is finely ground to maximize thermal contact.

  • Equilibration: Hold at 30°C for 5 minutes to stabilize the microbalance.

  • Ramp Segment 1 (Drying): Ramp 10°C/min to 150°C.

    • Validation Check: If mass loss > 5% is observed near 100°C, the sample is a hydrate.

  • Isothermal Hold: Hold at 150°C for 10 minutes.

    • Purpose: To ensure complete removal of volatiles before the main decomposition event.

  • Ramp Segment 2 (Decomposition): Ramp 10°C/min to 600°C.

    • Critical Observation: Monitor the Heat Flow (DSC) signal for endothermic melting peaks before the exothermic decomposition onset.

Comparative Performance Analysis

This section contrasts the expected performance of Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate against Sodium Acetylacetonate.

A. Thermogravimetric Analysis (TGA)

The TGA profile reveals the material's volatility and purity.

FeatureSodium (E)-3-oxo-3-phenylprop-1-en-1-olateSodium Acetylacetonate (Alternative)Interpretation
Hygroscopicity Moderate to HighModerateThe target's asymmetric charge distribution often increases affinity for lattice water.
Decomposition Onset (

)
~190°C – 230°C ~260°C – 290°C The aldehyde group renders the target less thermally stable than the robust diketone.
Major Mass Loss Step Multi-stage (complex)Single-stage (clean)The target likely undergoes polymerization/condensation before final charring.
Residual Mass (600°C,

)
High (~30-40%)Moderate (~20-25%)The phenyl ring contributes to higher carbon char formation in inert atmospheres.
B. Differential Scanning Calorimetry (DSC)

DSC identifies phase transitions.[1][3] A key differentiator is the "Melting vs. Decomposition" window.[3]

  • Sodium Acetylacetonate: Typically shows a sharp melting endotherm (~198°C) before significant decomposition. This allows it to be used in melt-processing.

  • Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate: Often exhibits a melting-decomposition overlap . You may see a jagged endotherm immediately followed by a broad exotherm.

    • Implication: This material is likely unsuitable for high-temperature melt processing and should be handled in solution.

C. Experimental Workflow Visualization

ExperimentalWorkflow Sample Sample Prep (5-10mg, Ground) Equilibrate Equilibration 30°C, 5 min Sample->Equilibrate Drying Drying Phase RT -> 150°C Equilibrate->Drying Decomp Decomposition 150°C -> 600°C Drying->Decomp Analysis Data Analysis (Onset, Peak Integration) Decomp->Analysis

Caption: Standardized TGA/DSC workflow for characterizing beta-ketoenolate salts.

References

  • Sigma-Aldrich. Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate Product Information. Link

  • National Renewable Energy Laboratory (NREL). Evaluation of Formate Salt PCMs for Latent Heat Thermal Energy Storage. (Comparative data on sodium salt thermal cycling). Link

  • Master Organic Chemistry. Enolates - Formation, Stability, and Simple Reactions. (Mechanistic basis for enolate stability). Link

  • TA Instruments. Characterization of Solid State Drugs by Calorimetry. (Protocol validation for pharmaceutical salts). Link

  • Mettler Toledo. Simultaneous Thermal Analysis (TGA/DSC) Fundamentals. Link

Sources

A Spectroscopic Guide to Enolate Salts: A Comparative Analysis Featuring Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pivotal Role of Enolates and Their Spectroscopic Fingerprints

In the landscape of synthetic organic chemistry, enolate ions stand as paramount intermediates. Their significance is rooted in their dual nature as potent nucleophiles, enabling the formation of crucial carbon-carbon bonds with a high degree of control.[1][2] Arising from the deprotonation of the α-carbon adjacent to a carbonyl group, enolates are resonance-stabilized anions, a feature that dictates their reactivity and is the very source of their rich spectroscopic character.[1] The ability to reliably generate and characterize these transient species is fundamental to the success of numerous transformations, from classic aldol and Claisen condensations to modern stereoselective alkylations.

Spectroscopic analysis is not merely a characterization step but a critical tool for understanding the structure, stability, and purity of enolates in solution.[3][4] Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide an in-depth view of the electronic and structural changes that occur when a carbonyl compound is converted to its corresponding enolate.

This guide offers a comparative spectroscopic analysis of enolate salts, using Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate as a central case study. We will delve into the theoretical underpinnings and practical application of key spectroscopic methods, providing researchers, scientists, and drug development professionals with the insights needed to confidently analyze these vital intermediates.

Core Spectroscopic Shifts: From Ketone to Enolate

The transformation of a β-dicarbonyl compound, such as benzoylacetone (the precursor to our target enolate), into its enolate salt induces profound and predictable changes in its spectroscopic signature. The delocalization of the negative charge across the oxygen-carbon-carbon framework is the primary driver for these shifts.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Electronic Structure

NMR spectroscopy is arguably the most powerful tool for enolate characterization, providing detailed information about the electronic environment of each proton and carbon atom.[4] The formation of an enolate leads to a significant redistribution of electron density, which is directly observable as changes in chemical shifts.[3]

  • ¹H NMR Spectroscopy: Upon deprotonation of the α-carbon, its corresponding signal in the ¹H NMR spectrum disappears.[3][5] For Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate, the most telling change is the shift of the vinylic protons (on the C=C bond). The increased electron density on the α- and γ-carbons (β to the carbonyl in the starting material) causes their attached protons to become more shielded, resulting in a characteristic upfield shift compared to the parent enone.

  • ¹³C NMR Spectroscopy: The changes in the ¹³C NMR spectrum are equally informative. The carbonyl carbon, upon enolization, typically experiences a downfield shift due to changes in hybridization and electron delocalization.[3] Conversely, the α-carbon exhibits a significant upfield shift as it gains electron density.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy is highly sensitive to changes in bond strength and is an excellent method for monitoring the keto-enol equilibrium and confirming enolate formation.[6]

  • Key Vibrational Bands: The parent β-diketone, benzoylacetone, exists in equilibrium with its enol form and will show characteristic C=O stretching frequencies (typically 1670-1740 cm⁻¹). Upon formation of the sodium enolate, the delocalized π-system results in two key changes:

    • A new, strong absorption band appears corresponding to the C=C stretching vibration (typically 1550-1650 cm⁻¹).

    • The C=O stretching frequency shifts to a lower wavenumber (typically 1540-1640 cm⁻¹) and becomes broader.[7][8] This shift is due to the decreased double-bond character of the carbonyl group as the negative charge is delocalized onto the oxygen atom.

UV-Visible (UV-Vis) Spectroscopy: Mapping the Conjugated System

The formation of an enolate extends the conjugated π-system of the molecule. This extension lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a shift of the absorption maximum to a longer wavelength (a bathochromic or red shift).[9][10] For a compound like Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate, which already possesses a conjugated phenyl group, the formation of the enolate creates a highly extended system, leading to strong absorption in the UV-Vis region.

Comparative Spectroscopic Data Summary

The following table summarizes the expected spectroscopic differences between a representative β-diketone precursor (Benzoylacetone) and its corresponding enolate salt, Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate.

Spectroscopic FeaturePrecursor: Benzoylacetone (Enol Form)Product: Sodium (E)-3-oxo-3-phenylprop-1-en-1-olateRationale for Change
¹H NMR (α-CH) ~6.2 ppm (vinylic CH)Signal AbsentDeprotonation of the α-carbon.
¹H NMR (Enolic OH) ~16.0 ppm (broad)Signal AbsentDeprotonation of the hydroxyl group.
¹H NMR (Vinylic CH) Varies based on enol formExpected upfield shiftIncreased electron density on the carbon backbone due to charge delocalization.
¹³C NMR (C=O) ~185-195 ppmExpected downfield shift > 200 ppmChange in hybridization and electronic environment upon delocalization.
¹³C NMR (α-C) ~95-105 ppmExpected upfield shiftIncreased electron density from the delocalized negative charge.
IR (C=O Stretch) ~1600 cm⁻¹ (chelated)~1550-1600 cm⁻¹ (conjugated)Decreased C=O double bond character due to resonance.[7][8]
IR (C=C Stretch) ~1540 cm⁻¹~1500-1550 cm⁻¹Characteristic vibration of the newly formed enolate double bond.
UV-Vis (λmax) ~310 nmExpected > 350 nmExtended conjugation of the π-system leads to a bathochromic shift.[9]

Experimental Protocols

Synthesis of Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate

This protocol describes a Claisen-Schmidt-type condensation followed by deprotonation, a common route to such compounds.[11]

Causality: The use of a strong base like sodium hydroxide serves both as a catalyst for the initial condensation and as the deprotonating agent to form the final enolate salt. Ethanol is a suitable protic solvent that can dissolve the reactants and the intermediate products.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetophenone (1.20 g, 10 mmol) and ethyl formate (0.81 g, 11 mmol) in 25 mL of absolute ethanol.

  • Base Addition: While stirring, slowly add a solution of sodium hydroxide (0.44 g, 11 mmol) in 10 mL of absolute ethanol. The addition should be done dropwise to control any exothermic reaction.

  • Reaction: Stir the mixture at room temperature for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, a precipitate of the sodium salt will have formed. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with two portions of cold diethyl ether (10 mL each) to remove any unreacted starting materials.

  • Drying: Dry the resulting pale yellow solid under vacuum to yield Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate. Store under an inert atmosphere (e.g., nitrogen or argon) as enolates can be sensitive to air and moisture.

Spectroscopic Analysis Workflow

The following diagram and protocols outline the systematic approach to spectroscopic characterization.

G cluster_synthesis Synthesis & Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Start Synthesize Enolate Salt Dry Dry Product Under Vacuum Start->Dry Inert Store Under Inert Atmosphere Dry->Inert NMR_Prep Prepare NMR Sample (DMSO-d6) Inert->NMR_Prep IR_Prep Prepare IR Sample (ATR or KBr) Inert->IR_Prep UV_Prep Prepare UV-Vis Sample (Ethanol) Inert->UV_Prep NMR_Acq Acquire ¹H & ¹³C NMR Spectra NMR_Prep->NMR_Acq IR_Acq Acquire IR Spectrum IR_Prep->IR_Acq UV_Acq Acquire UV-Vis Spectrum UV_Prep->UV_Acq Compare Compare Spectra to Precursor NMR_Acq->Compare IR_Acq->Compare UV_Acq->Compare Structure Confirm Structure & Purity Compare->Structure

Sources

Safety Operating Guide

sodium (E)-3-oxo-3-phenylprop-1-en-1-olate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Operational Context

As researchers, we often treat enolates merely as transient nucleophiles in the synthesis of pyrazoles, isoxazoles, or pyridines. However, Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate (the sodium enolate of benzoylacetaldehyde) presents specific stability challenges that dictate its disposal.

Unlike simple inorganic bases, this compound is a conjugated organic salt . Upon hydrolysis or acidification, it reverts to benzoylacetaldehyde , a reactive species prone to polymerization and aldol condensation. Therefore, disposal is not just about neutralizing pH; it is about managing the organic byproduct to prevent uncontrolled exotherms or the formation of sticky, insoluble tars in your waste streams.

This guide provides a self-validating protocol for the safe disposal of this reagent, moving beyond generic "organic waste" labeling to specific chemical management.

Chemical Profile & Hazard Identification

Before initiating any disposal procedure, verify the material against this profile to ensure you are applying the correct protocol.

ParameterData / Specification
Chemical Name Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate
Synonyms Sodium benzoylacetaldehyde enolate; 3-Oxo-3-phenylpropanal sodium salt
Formula C₉H₇NaO₂
Molecular Weight 170.14 g/mol
Physical State Solid (often hygroscopic powder or flakes)
Acidity/Basicity Strong Base (Conjugate acid pKa ≈ 8–9)
Key Hazards Skin Corr.[1][2][3][4][5][6][7][8] 1B (Causes severe burns), Eye Dam. 1 , Combustible Solid.
Reactivity Hydrolyzes in water to release benzoylacetaldehyde and NaOH.

Pre-Disposal Assessment (The "Stop & Think" Protocol)

Do not proceed until you have answered YES to all three checks:

  • Solvent Compatibility Check: If the material is in solution, is the solvent compatible with oxidation or acidification? (e.g., Avoid acidifying if dissolved in cyanide-containing mixtures).

  • Thermal Headroom: Is the waste container capable of handling a mild exotherm? (Hydrolysis releases heat).

  • Phase Identification: Do you know if you are discarding the solid reagent or a reaction mixture? (These require different workflows).

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid Reagent

Use this for expired shelf-stock or excess solid reagent.

Direct Incineration (Preferred Method): Do not dissolve the solid if not necessary. Dissolution generates unnecessary liquid waste and heat.

  • Packaging: Keep the solid in its original container if possible. If transferring, use a high-density polyethylene (HDPE) or glass jar.

  • Labeling: Label clearly as "Solid Waste: Flammable Organic Solid, Corrosive, Basic."

  • Stream: Designate for Lab Pack Incineration . This ensures the organic salt is completely mineralized without clogging liquid waste lines.

Scenario B: Quenching Reaction Mixtures & Solutions

Use this for reaction byproducts or if the solid must be dissolved.

The "Dual-Phase" Quench Protocol: This method prevents the formation of insoluble polymers by keeping the organic byproduct solvated.

  • Preparation:

    • Prepare a flask with Ice Water (approx. 10x volume of your waste).

    • Have 1M HCl or 1M Citric Acid ready.

    • Have an organic solvent (Ethyl Acetate or Dichloromethane) ready if the mixture is currently aqueous.

  • Controlled Hydrolysis (The "Kill" Step):

    • Slowly add the enolate solution to the Ice Water with stirring.

    • Observation: The pH will rise rapidly (formation of NaOH).

  • Neutralization & Extraction:

    • Add the dilute acid dropwise until pH reaches 7.0 – 8.0 .

    • Critical Check: Do not over-acidify to pH < 4. Strong acid catalyzes the polymerization of the resulting benzoylacetaldehyde.

    • If an oil separates (benzoylacetaldehyde), add the organic solvent to dissolve it.

  • Final Disposal:

    • Organic Layer: Dispose of in Halogenated or Non-Halogenated Organic Waste (depending on extraction solvent).

    • Aqueous Layer: Check pH. If neutral and free of organics, dispose according to local regulations (often drain with copious water). If unsure of organic content, dispose as Aqueous Chemical Waste .

Scenario C: Spill Cleanup
  • PPE: Nitrile gloves (double gloved), safety goggles, lab coat.

  • Containment: Do not use water initially. Cover spill with Dry Sand or Vermiculite .

  • Collection: Scoop material into a dry waste container.

  • Residue: Wipe the area with a solvent-soaked pad (ethanol/acetone) first, then wash with soap and water.

Visual Decision Tree (Workflow)

The following diagram outlines the logical flow for determining the correct disposal route.

DisposalWorkflow Start Start: Waste Identification StateCheck Physical State? Start->StateCheck Solid Solid Reagent StateCheck->Solid Dry Solid Liquid Solution / Reaction Mix StateCheck->Liquid Dissolved Pack Pack in HDPE/Glass Label: Corrosive/Flammable Solid->Pack Quench Dilute in Ice Water (Controlled Hydrolysis) Liquid->Quench Incinerate Lab Pack Incineration Pack->Incinerate Neutralize Adjust pH to 7-8 (Use Dilute Acid) Quench->Neutralize PhaseCheck Organic Phase Present? Neutralize->PhaseCheck Extract Extract with EtOAc/DCM PhaseCheck->Extract Yes (Oiling out) AqWaste Aqueous Waste Stream (Salts) PhaseCheck->AqWaste No (Homogeneous) SepWaste Separate Phases Extract->SepWaste OrgWaste Organic Waste Stream (Benzoylacetaldehyde) SepWaste->OrgWaste SepWaste->AqWaste

Caption: Operational decision tree for segregating sodium enolate waste streams to prevent polymerization and thermal hazards.

Regulatory & Compliance Notes

  • RCRA Classification (USA): This material likely falls under D001 (Ignitable) due to combustion potential and D002 (Corrosive) if pH > 12.5 in aqueous solution.

  • Labeling: Ensure tags explicitly list "Sodium Enolate" and "Benzoylacetaldehyde" to alert waste handlers of the potential for pressure buildup if the container is subjected to heat.

References

  • Sigma-Aldrich. Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate Product Specification & Safety. Retrieved from

  • PubChem. Sodium 3-oxo-3-phenylprop-1-en-1-olate (Compound Summary). National Library of Medicine. Retrieved from [9]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.